molecular formula C6H15NO2 B092653 N-Ethyldiethanolamine CAS No. 139-87-7

N-Ethyldiethanolamine

Cat. No.: B092653
CAS No.: 139-87-7
M. Wt: 133.19 g/mol
InChI Key: AKNUHUCEWALCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyldiethanolamine (CAS 139-87-7) is an organic compound with the molecular formula C 6 H 15 NO 2 and a molecular weight of 133.19 g/mol . This compound, appearing as a colorless to light yellow clear liquid, is characterized by a density of approximately 1.01-1.02 g/cm 3 and a boiling point of 246-252 °C . It has a melting point of -50 °C and a flash point of about 124 °C (closed cup) . In research, this compound serves as a key precursor and standard in analytical chemistry. Its primary research value lies in its role as a marker and hydrolysis product of nitrogen mustard chemicals, making it critical for verification studies related to the Chemical Weapons Convention . Analytical methods utilizing gas chromatography-mass spectrometry (GC-MS) have been developed for the sensitive detection of this compound in various matrices, including water and biological samples like urine and blood, which is essential for forensic and environmental analysis . This product is classified as a second-class designated chemical (precursor) and is regulated as a chemical weapon precursor, requiring appropriate handling and documentation . It has a low vapor pressure and is miscible with water . Toxicological studies indicate an oral LD 50 of 4570 mg/kg in rats . As a laboratory chemical, it is intended for research and development purposes only. It is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C6H15NO2/c1-2-7(3-5-8)4-6-9/h8-9H,2-6H2,1H3
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InChI Key

AKNUHUCEWALCOI-UHFFFAOYSA-N
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Canonical SMILES

CCN(CCO)CCO
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Molecular Formula

C6H15NO2
Record name ETHYLDIETHANOLAMINE
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DSSTOX Substance ID

DTXSID8041955
Record name Ethyl diethanolamine
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Molecular Weight

133.19 g/mol
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Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to methyldiethanolamine. See the chemical datasheet for methyldiethanolamine for more information., Water-white or yellow liquid with an amine odor; [HSDB] Light yellow liquid; [Sigma-Aldrich MSDS]
Record name ETHYLDIETHANOLAMINE
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Boiling Point

247 degc C
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Flash Point

208 °F (138 °C) (Open cup)
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Solubility

Very soluble in ethanol; slightly soluble in ethyl ether, In water, 1X10+6 mg/L at 25 °C (miscible)
Record name ETHYLDIETHANOLAMINE
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Density

1.0135 g/cu cm at 20 °C
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Vapor Pressure

0.00245 [mmHg]
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Color/Form

Water-white liquid, Yellow liquid

CAS No.

139-87-7
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Record name Ethanol, 2,2'-(ethylimino)bis-
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Melting Point

-50 °C
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Foundational & Exploratory

N-Ethyldiethanolamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of N-Ethyldiethanolamine

Abstract

This compound (EDEA) is a tertiary amino compound and a primary alcohol with significant applications in various industrial and research settings.[1] It serves as a precursor in the synthesis of nitrogen mustards and is utilized as a solvent and in the formulation of detergents.[1][2][3] This document provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is an aminodiol in which the amino hydrogen of diethanolamine (B148213) is substituted with an ethyl group.[1][4] It is structurally related to ethanolamine.[1][3]

  • IUPAC Name: 2-[ethyl(2-hydroxyethyl)amino]ethanol[1][5]

  • CAS Number: 139-87-7[1][2][3][5][6][7][8][9][10][11]

  • Molecular Formula: C₆H₁₅NO₂[1][3][5][6][12]

  • SMILES: CCN(CCO)CCO[1][7][8][11]

  • InChI Key: AKNUHUCEWALCOI-UHFFFAOYSA-N[1][5][7][8]

  • Synonyms: 2,2'-(Ethylazanediyl)diethanol, Ethyldiethanolamine, N,N-Bis(2-hydroxyethyl)ethylamine, 2,2'-(Ethylimino)diethanol.[1][10][12][13]

chemical_structure N N C1 CH₂ N->C1 C3 CH₂ N->C3 C5 CH₂ N->C5 C2 CH₃ C1->C2 C4 CH₂OH C3->C4 C6 CH₂OH C5->C6

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with an amine-like odor.[2][5][12] It is classified as an aminodiol and a tertiary amino compound.[1][3]

PropertyValueReference(s)
Molecular Weight 133.19 g/mol [1][3][5][6][7][8]
Appearance Colorless to light yellow, clear liquid[2][5][12]
Odor Amine-like[1][12]
Density 1.014 g/mL at 25 °C[3][6][7][8][11][14]
Melting Point -50 °C[1][2][3][5][6][7][8][9][11][12]
Boiling Point 246-252 °C[2][3][5][6][7][8][9][11]
Flash Point 124 °C (Closed Cup) / 138 °C (Open Cup)[5][12]
Solubility Miscible with water; very soluble in ethanol; slightly soluble in ethyl ether.[1][5]
Refractive Index (n20/D) 1.4665[2][3][6][7][8][11][12]
Vapor Pressure 2.45 x 10⁻³ mm Hg at 25 °C (estimated)[12]
pKa 8.74 (estimated)[12]

Experimental Protocols

Synthesis of this compound

The primary industrial synthesis method for this compound involves the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide.[1]

Objective: To synthesize this compound via the alkoxylation of ethylamine.

Materials:

  • Ethylamine (C₂H₅NH₂)

  • Ethylene oxide (C₂H₄O)

  • Reaction vessel (autoclave) suitable for pressure reactions

  • Stirring mechanism

  • Temperature and pressure control systems

  • Distillation apparatus for purification

Procedure:

  • Reactor Charging: Charge the pressure reactor with ethylamine. The reactor should be purged with an inert gas, such as nitrogen, to remove any air and moisture.

  • Initiation of Reaction: Heat the reactor to the desired reaction temperature, typically in the range of 50-100°C.

  • Ethylene Oxide Addition: Introduce ethylene oxide into the reactor in a controlled manner. The molar ratio of ethylene oxide to ethylamine is a critical parameter to control the degree of ethoxylation. For this compound, a molar ratio of approximately 2:1 (ethylene oxide:ethylamine) is targeted.

  • Reaction Monitoring: Monitor the reaction pressure and temperature closely. The reaction is exothermic, and cooling may be required to maintain the desired temperature. The reaction is typically carried out until the desired pressure drop is observed, indicating the consumption of ethylene oxide.

  • Product Work-up: After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide.

  • Purification: The crude product mixture, which may contain mono-, di-, and tri-ethanolamine derivatives, is then purified. Fractional distillation under reduced pressure is commonly employed to isolate this compound from unreacted starting materials and other byproducts.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification charge_reactor Charge Reactor with Ethylamine purge_reactor Purge with Inert Gas charge_reactor->purge_reactor heat Heat to 50-100°C purge_reactor->heat add_eo Add Ethylene Oxide (2:1 molar ratio) heat->add_eo monitor Monitor Temperature and Pressure add_eo->monitor cool_vent Cool and Vent Reactor monitor->cool_vent distill Fractional Distillation cool_vent->distill product Pure this compound distill->product

Figure 2: Experimental workflow for the synthesis of this compound.
Determination of Physicochemical Properties

Standard analytical methods are employed to determine the physicochemical properties of this compound.

  • Melting Point: Determined using a capillary melting point apparatus. The sample is heated slowly, and the temperature range over which the substance transitions from a solid to a liquid is recorded.

  • Boiling Point: Measured using distillation under atmospheric pressure. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.

  • Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).

  • Refractive Index: Determined using a refractometer (e.g., an Abbé refractometer) at a specified temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line).

  • Purity Assay: Gas chromatography (GC) is a common method to assess the purity of this compound, often reported as >98%.

Reactivity and Applications

This compound's reactivity is characterized by its nucleophilic tertiary amine and its two primary hydroxyl groups.

  • Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide. The primary alcohol groups can also be oxidized to aldehydes or carboxylic acids under specific conditions.[5]

  • CO₂ Capture: Research has indicated that this compound is a promising solvent for carbon dioxide capture, demonstrating favorable reaction kinetics compared to other tertiary amines like MDEA.[5]

  • Precursor in Synthesis: It is a known precursor to nitrogen mustard (HN-1), a type of chemical weapon, which makes it a regulated substance.[1][5][11] It is also used in the preparation of diclofenac (B195802) salts.[2][3]

  • Industrial Uses: It is used as a solvent and in the formulation of detergents.[2][3]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[9] It can cause skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).[9] Toxicological data indicates an oral LD₅₀ of 4570 mg/kg in rats.[5] This chemical is intended for research and development purposes only and is not for human or veterinary use.[5]

References

An In-Depth Technical Guide to the Synthesis of N-Ethyldiethanolamine from Ethylamine and Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Ethyldiethanolamine (EDEA), a crucial intermediate in the pharmaceutical and chemical industries. The primary synthetic route discussed is the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide, a method favored for its directness and efficiency. This document details the underlying reaction mechanism, optimized experimental conditions, and purification protocols.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from ethylamine and ethylene oxide proceeds via a sequential nucleophilic addition of ethylamine to two equivalents of ethylene oxide. The reaction is a classic example of ethoxylation of a primary amine.

The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This results in the ring-opening of the epoxide and the formation of the intermediate, N-ethylethanolamine. Subsequently, the secondary amine of the intermediate attacks a second molecule of ethylene oxide to yield the final product, this compound. The reaction is highly exothermic.

To achieve a high yield of the desired product and minimize the formation of byproducts, a stoichiometric ratio of 2:1 of ethylene oxide to ethylamine is recommended.[1]

Experimental Protocols

While industrial-scale production often utilizes continuous reactors, the following protocol outlines a laboratory-scale batch synthesis.

Synthesis of this compound

Materials and Equipment:

  • Ethylamine (anhydrous)

  • Ethylene oxide

  • Sodium hydroxide (B78521) (catalyst, optional)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure gauges, and an inlet for gas/liquid addition

  • Cooling system for the reactor

Procedure:

  • Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas, such as nitrogen, to remove any residual moisture and air.

  • Charging Reactants: Ethylamine is charged into the reactor. If a catalyst is to be used, a small amount of sodium hydroxide can be added.

  • Reaction Conditions: The reactor is sealed, and the temperature is raised to the desired range of 80-120°C.[1] The pressure is maintained between 2 and 5 atmospheres to keep the ethylene oxide in its liquid phase.[1]

  • Ethylene Oxide Addition: Ethylene oxide is slowly introduced into the reactor at a controlled rate. The exothermic nature of the reaction requires careful monitoring and control of the temperature through the reactor's cooling system.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them using gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, the reactor is cooled down, and the pressure is carefully released. The crude reaction mixture is then collected for purification.

Purification by Vacuum Distillation

The primary method for purifying this compound is vacuum distillation, which separates the product from unreacted starting materials, the catalyst, and any high-boiling byproducts.

Equipment:

  • Standard vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Manometer

Procedure:

  • Apparatus Setup: The crude this compound is placed in the round-bottom flask of the vacuum distillation apparatus.

  • Vacuum Application: The system is evacuated to a low pressure. The boiling point of this compound at atmospheric pressure is 246-252°C.[1] Under vacuum, the boiling point is significantly reduced, preventing thermal degradation of the product.

  • Distillation: The flask is gently heated. The fraction corresponding to this compound is collected in the receiving flask. The exact boiling point will depend on the applied pressure.

  • Product Analysis: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis and purification of this compound.

ParameterValueReference
Reactant Molar Ratio Ethylene Oxide : Ethylamine = 2 : 1[1]
Reaction Temperature 80 - 120 °C[1]
Reaction Pressure 2 - 5 atm[1]

Table 1: Optimized Reaction Conditions for this compound Synthesis

PropertyValueReference
Boiling Point (atm) 246-252 °C[1]
Purity (after distillation) ≥ 98%

Table 2: Physical Properties and Purity of this compound

Visualizations

Signaling Pathway of this compound Synthesis

Synthesis_Pathway Ethylamine Ethylamine Intermediate N-Ethylethanolamine Ethylamine->Intermediate + EthyleneOxide1 Ethylene Oxide EthyleneOxide1->Intermediate EDEA This compound Intermediate->EDEA + EthyleneOxide2 Ethylene Oxide EthyleneOxide2->EDEA

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Charge Ethylamine & (optional) Catalyst Reaction Heat to 80-120°C Pressurize to 2-5 atm Reactants->Reaction Addition Slowly Add Ethylene Oxide Reaction->Addition Monitoring Monitor Reaction (e.g., by GC) Addition->Monitoring Workup Cool and Depressurize Reactor Monitoring->Workup Distillation Vacuum Distillation Workup->Distillation Analysis Purity Analysis (GC-MS) Distillation->Analysis FinalProduct FinalProduct Analysis->FinalProduct Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

References

N-Ethyldiethanolamine (CAS 139-87-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyldiethanolamine (NEDEA), a tertiary amino alcohol with the CAS number 139-87-7, is a versatile chemical compound with significant applications across various industrial and research sectors. This technical guide provides an in-depth overview of its chemical and physical properties, established synthesis and purification protocols, and analytical methodologies for its detection and quantification. Notably, NEDEA is recognized as a key metabolite of the nitrogen mustard chemical warfare agent HN-1 and is a regulated chemical precursor.[1][2] This guide also explores its potential biological activities, drawing parallels with the known Wnt signaling pathway activation by the structurally similar compound, diethanolamine (B148213). Detailed experimental workflows and logical diagrams are provided to facilitate practical application in a research and development setting.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueReferences
Molecular Formula C₆H₁₅NO₂[1]
Molecular Weight 133.19 g/mol [1]
CAS Number 139-87-7[1]
Appearance Colorless to light yellow clear liquid[1]
Density 1.014 g/mL at 25 °C[3]
Boiling Point 246-252 °C[3]
Melting Point -50 °C[3]
Flash Point 124 °C (closed cup)[3]
Refractive Index (n20/D) 1.4665[3]
Water Solubility Miscible[1]
Vapor Pressure 2.5 x 10⁻³ mm Hg (estimated)[4]
pKa 8.7 (estimated)[4]

Synthesis and Purification

The primary industrial synthesis of this compound involves the ethoxylation of ethylamine (B1201723) with ethylene (B1197577) oxide.[5] An alternative laboratory-scale synthesis can be achieved through the alkylation of diethanolamine.

Synthesis from Ethylamine and Ethylene Oxide

This method involves the reaction of one equivalent of ethylamine with two equivalents of ethylene oxide. The reaction is typically performed under pressure and at elevated temperatures.

Experimental Protocol:

  • Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure gauges, and inlet/outlet ports is charged with ethylamine.

  • Reaction Initiation: The reactor is sealed and heated to the desired temperature (typically 80-150 °C).

  • Ethylene Oxide Addition: Ethylene oxide is then introduced into the reactor at a controlled rate to manage the exothermic reaction and maintain the temperature within the desired range. The pressure is maintained between 100 to 10,000 psig.

  • Reaction Monitoring: The reaction progress is monitored by analyzing aliquots for the disappearance of starting materials and the formation of the product using gas chromatography (GC).

  • Work-up: Once the reaction is complete, the reactor is cooled, and the excess pressure is vented. The crude product is then collected for purification.

G ethylamine Ethylamine reactor Autoclave Reactor (80-150 °C, High Pressure) ethylamine->reactor ethylene_oxide Ethylene Oxide (2 eq.) ethylene_oxide->reactor crude_nedea Crude this compound reactor->crude_nedea Ethoxylation

Synthesis of this compound via Ethoxylation.
Purification by Vacuum Distillation

Purification of crude this compound is crucial to remove unreacted starting materials and byproducts. Vacuum distillation is the most effective method due to the high boiling point of NEDEA.[6]

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a short-path distillation head (or a packed column for higher efficiency), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.[6] Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Charging the Flask: The crude this compound is placed in the distillation flask along with a magnetic stir bar for smooth boiling.

  • Applying Vacuum: The system is slowly evacuated to the desired pressure (typically 1-20 mmHg).[6][7]

  • Heating: The distillation flask is gently heated using a heating mantle.

  • Fraction Collection: Fractions are collected based on their boiling points at the reduced pressure. Lower boiling impurities will distill first. The pure this compound fraction is collected at a stable temperature. For instance, at approximately 20 mmHg, diethanolamine (a potential impurity) distills at 150-160 °C, providing a reference for fractionation.[6]

  • Completion: Once the desired product has been collected, the heating is stopped, and the system is allowed to cool to room temperature before slowly reintroducing air.

G cluster_0 Vacuum Distillation Setup crude_product Crude NEDEA in Distillation Flask heating Heating Mantle condenser Condenser crude_product->condenser Vaporization vacuum Vacuum Pump (1-20 mmHg) vacuum->crude_product Reduces Pressure impurities Low-boiling Impurities (Collected First) condenser->impurities Condensation pure_nedea Pure this compound (Collected at Stable Temp.) condenser->pure_nedea Condensation

General Workflow for Vacuum Distillation Purification.

Analytical Methods

The detection and quantification of this compound, particularly in complex matrices like biological fluids and environmental samples, are critical for toxicological studies and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.[1][8]

Sample Preparation: Solid-Phase Extraction (SPE)

For trace analysis in aqueous samples, a pre-concentration and cleanup step such as Solid-Phase Extraction (SPE) is often necessary.

Experimental Protocol (General):

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with a suitable organic solvent (e.g., methanol) followed by deionized water.

  • Sample Loading: The aqueous sample, with pH adjusted if necessary, is passed through the conditioned cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol (B129727) in water) to remove interfering polar compounds.

  • Elution: The retained this compound is eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Concentration: The eluate is evaporated to a smaller volume or to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for analysis.

GC-MS Analysis

Experimental Protocol:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., VF-5ms, 30 m x 0.25 mm, 0.39 µm film thickness) is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.75 mL/min).

    • Injector Temperature: 240 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: An initial temperature of 180°C held for 8 minutes, then ramped at 5°C/min to 240°C and held for 5 minutes. (This is an example for a related compound and may need optimization for NEDEA).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

    • Scan Mode: Full scan (e.g., m/z 30-450) for identification and Selected Ion Monitoring (SIM) for quantification.

G sample Aqueous Sample (e.g., Urine, Water) spe Solid-Phase Extraction (SPE) (C18 Cartridge) sample->spe Cleanup & Concentration gcms GC-MS Analysis spe->gcms Injection data Data Acquisition & Quantification gcms->data

Analytical Workflow for NEDEA Determination.

Toxicology and Biological Relevance

Toxicological Data
ParameterValueSpeciesReference
LD₅₀ (oral) 4570 mg/kgRat[1]
Metabolism of Nitrogen Mustard (HN-1)

This compound is a known human and rat metabolite of nitrogen mustards, specifically HN-1 (Ethyl-bis(2-chloroethyl)amine).[2][9] The biotransformation likely involves hydrolysis of the chloroethyl groups. The highly reactive nitrogen mustard first forms a cyclic aziridinium (B1262131) ion, which can alkylate biological macromolecules like DNA or react with water (hydrolyze).[10] Sequential hydrolysis of the two chloroethyl groups would lead to the formation of this compound.

G hn1 Nitrogen Mustard (HN-1) (Ethyl-bis(2-chloroethyl)amine) aziridinium Aziridinium Ion Intermediate (Highly Reactive) hn1->aziridinium Intramolecular Cyclization hydrolysis1 First Hydrolysis (+ H₂O, - HCl) aziridinium->hydrolysis1 dna_alkylation DNA Alkylation (Cytotoxicity) aziridinium->dna_alkylation Nucleophilic Attack by DNA intermediate Mono-hydroxy Intermediate hydrolysis1->intermediate hydrolysis2 Second Hydrolysis (+ H₂O, - HCl) intermediate->hydrolysis2 nedea This compound (Metabolite) hydrolysis2->nedea

Proposed Metabolic Pathway of HN-1 to NEDEA.
Potential Role in Wnt Signaling

While direct studies on this compound's effect on specific signaling pathways are limited, research on the structurally analogous compound, diethanolamine (DEA), has shown it to be an activator of the canonical Wnt signaling pathway.[11] The Wnt pathway is crucial for embryonic development, cell proliferation, and differentiation.[1][12] Its dysregulation is implicated in various diseases, including cancer.

The canonical Wnt pathway is centered on the regulation of the protein β-catenin. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (containing APC, Axin, CK1α, and GSK-3β), leading to its ubiquitination and proteasomal degradation.[13] Activation of the pathway, either by Wnt ligand binding or by chemical modulators, inhibits the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator with TCF/LEF transcription factors to regulate target gene expression.[13] Given its structural similarity to DEA, it is plausible that NEDEA could also modulate this pathway, a hypothesis that warrants further investigation.

G cluster_0 Wnt OFF State cluster_1 Wnt ON State destruction_complex Destruction Complex (APC, Axin, GSK-3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasomal Degradation beta_catenin_off->proteasome Ubiquitination beta_catenin_on β-catenin (Accumulates) wnt_activator Wnt Ligand or Chemical Activator (e.g., Diethanolamine) receptor Frizzled/LRP5/6 Receptor wnt_activator->receptor dsh Dishevelled (Dsh) receptor->dsh destruction_complex_inactivated Inactivated Destruction Complex dsh->destruction_complex_inactivated Inhibition nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef TCF/LEF beta_catenin_on->tcf_lef Co-activation target_genes Target Gene Expression tcf_lef->target_genes Activation

Canonical Wnt Signaling Pathway Activation.

Applications and Safety

Industrial and Research Applications
  • Solvent and Detergent Component: Used in various formulations due to its properties as a weak base and surfactant precursor.[4]

  • Chemical Intermediate: Serves as a precursor in the synthesis of pharmaceuticals and other specialty chemicals.[2]

  • Gas Treating: Investigated for its potential in capturing acidic gases like CO₂.

  • Chemical Weapons Convention: It is a Schedule 3 chemical under the Chemical Weapons Convention due to its role as a precursor to the nitrogen mustard nerve agent HN-1.[9]

  • Research Standard: Used as an analytical standard and marker for exposure to nitrogen mustards.[1]

Safety and Handling
  • Hazards: this compound can cause skin and serious eye irritation.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant industrial and toxicological interest. This guide has provided a detailed technical overview of its properties, synthesis, purification, and analysis. The established link between NEDEA and nitrogen mustard metabolism underscores its importance in defense and forensic research. Furthermore, the potential for interaction with critical biological pathways, such as the Wnt signaling cascade, suggests avenues for future toxicological and pharmacological investigation. The provided protocols and diagrams serve as a practical resource for professionals working with this compound.

References

Physical and chemical characteristics of N-Ethyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldiethanolamine (EDEA) is a tertiary amine with the molecular formula C6H15NO2. It is a colorless to light yellow, clear liquid that is miscible with water.[1] EDEA serves as a versatile intermediate in various chemical syntheses and has applications as a solvent and in the formulation of detergents.[2] Notably, it is recognized as a metabolite and hydrolysis product of the nitrogen mustard chemical warfare agent, ethyl-bis(2-chloroethyl)amine (HN-1), making its detection a key biomarker for exposure.[2][3][4] This guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for the determination of its properties, and a summary of its synthesis and reactivity.

Physical Characteristics

This compound is a liquid at room temperature with a relatively high boiling point and low melting point. Its miscibility with water is a key physical property.[1][5]

PropertyValueReference
Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Density 1.014 g/mL at 25 °C
Boiling Point 246-252 °C[1]
Melting Point -50 °C[1]
Flash Point 124 °C (closed cup)[1]
Refractive Index n20/D 1.4665
Solubility Miscible with water[5]

Chemical Characteristics

The chemical nature of this compound is defined by the presence of a nucleophilic tertiary amine nitrogen and two primary hydroxyl groups.[1] This structure dictates its reactivity and chemical properties.

PropertyValueReference
CAS Number 139-87-7
pKa 8.74 (estimated)[5]
Vapor Pressure 2.45 x 10⁻³ mm Hg at 25 °C (estimated)[5]
Stability Stable under normal ambient and anticipated storage and handling conditions.[6]
Hazardous Reactions No known hazardous reactions under normal conditions.[6]

Reactivity and Chemical Behavior

The reactivity of this compound is centered around its nucleophilic nitrogen atom and its two hydroxyl groups. It can undergo a variety of reactions, including oxidation, substitution, and esterification.[1]

Metabolism_of_HN1 HN1 Ethyl-bis(2-chloroethyl)amine (HN-1) Hydrolysis1 Hydrolysis HN1->Hydrolysis1 Intermediate Mono-hydrolyzed Intermediate Hydrolysis2 Hydrolysis Intermediate->Hydrolysis2 EDEA This compound (EDEA) Hydrolysis1->Intermediate Hydrolysis2->EDEA Synthesis_from_Ethylene_Oxide Ethylamine Ethylamine Intermediate N-Ethylethanolamine Ethylamine->Intermediate + EthyleneOxide1 Ethylene Oxide EthyleneOxide1->Intermediate EDEA This compound Intermediate->EDEA + EthyleneOxide2 Ethylene Oxide EthyleneOxide2->EDEA Synthesis_from_Diethanolamine Diethanolamine Diethanolamine EDEA This compound Diethanolamine->EDEA + EthylHalide Ethyl Halide (e.g., C2H5Br) EthylHalide->EDEA Byproduct Hydrogen Halide (HBr) EDEA->Byproduct +

References

A Comprehensive Technical Guide to the Solubility of N-Ethyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldiethanolamine (EDEA), a tertiary amine with the chemical formula C₆H₁₅NO₂, is a compound of significant interest across various scientific and industrial domains. Its utility as a solvent, a reactant in chemical syntheses, and notably as a key component in CO₂ capture technologies, underscores the importance of a thorough understanding of its physical and chemical properties. Furthermore, EDEA is recognized as a stable hydrolysis product of nitrogen mustards, making it a crucial biomarker for monitoring exposure to these chemical warfare agents.[1][2][3][4][5]

This technical guide provides an in-depth overview of the solubility of this compound in a range of common solvents. The document is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other related fields who require precise solubility data and robust experimental methodologies.

Core Physical and Chemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 246-252 °C
Melting Point -50 °C
Density Approximately 1.014 g/mL at 25 °C

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its use in various applications, from reaction chemistry to industrial processes.

Qualitative Solubility Data

Based on available literature, the qualitative solubility of this compound in several common solvents has been established.

SolventQualitative Solubility
Water Miscible
Ethanol Very Soluble / Miscible
Acetone Miscible
Ethyl Ether Slightly Soluble
Quantitative Solubility Data (Estimated)
SolventEstimated Quantitative Solubility ( g/100g solvent at 25°C)
Methanol (B129727) > 50 (Miscible)
Toluene > 50 (Likely Miscible)
Hexane < 1 (Low)

Note: These are estimations based on the properties of structural analogs and the principle of "like dissolves like." Experimental verification is required for precise quantitative values.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in various solvents. The protocol is adapted from the OECD Test Guideline 105, which provides a framework for determining water solubility, and is here extended to organic solvents.[13][14][15][16][17]

Principle

The "Flask Method" is suitable for determining the solubility of substances that are soluble above 10⁻² g/L. An excess of this compound is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (purity > 99%)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument

  • Volumetric flasks and pipettes

  • Syringes and filters (0.45 µm)

Procedure
  • Preparation of the Test System:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

    • The vessel should be agitated in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Equilibration:

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. Preliminary tests may be necessary to determine the optimal equilibration time.

  • Sample Preparation:

    • After equilibration, cease agitation and allow any undissolved this compound to settle.

    • To separate the saturated solution from the excess solute, centrifuge the mixture at the test temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm filter to remove any remaining particulates.

  • Analytical Determination:

    • Accurately dilute the filtered saturated solution with the pure solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

  • Data Reporting:

    • The solubility should be reported in g/100g of solvent.

    • The test temperature and the analytical method used should be clearly stated.

Visualizations of Key Processes Involving this compound

The following diagrams, generated using the DOT language, illustrate two critical applications and pathways involving this compound.

CO₂ Capture Mechanism

This compound, as a tertiary amine, is an effective solvent for the capture of carbon dioxide from industrial gas streams. The following diagram illustrates the simplified reaction pathway.

CO2_Capture cluster_reactants Reactants cluster_products Products EDEA This compound (EDEA) equilibrium EDEA->equilibrium CO2 Carbon Dioxide (CO₂) plus1 + CO2->plus1 H2O Water (H₂O) H2O->equilibrium Bicarbonate Bicarbonate (HCO₃⁻) Protonated_EDEA Protonated EDEA (EDEAH⁺) plus2 + Protonated_EDEA->plus2 plus1->H2O plus2->Bicarbonate equilibrium->Protonated_EDEA

Caption: Simplified reaction of this compound with CO₂ in an aqueous solution.

Hydrolysis of Nitrogen Mustard (HN-1)

This compound is a key biomarker for exposure to the nitrogen mustard chemical warfare agent HN-1 (Bis(2-chloroethyl)ethylamine). The diagram below outlines the hydrolysis pathway.

Nitrogen_Mustard_Hydrolysis HN1 Nitrogen Mustard HN-1 (Bis(2-chloroethyl)ethylamine) Intermediate Reactive Aziridinium Ion (Intermediate) HN1->Intermediate Intramolecular Cyclization H2O_label1 + H₂O EDEA This compound (EDEA) Intermediate->EDEA Hydrolysis H2O_label2 + H₂O

Caption: Hydrolysis pathway of Nitrogen Mustard HN-1 to this compound.

Conclusion

This technical guide provides a consolidated resource on the solubility of this compound, addressing the needs of researchers, scientists, and professionals in drug development. While qualitative data indicates good solubility in polar solvents, this guide highlights the need for further quantitative experimental studies to establish a comprehensive solubility profile across a wider range of solvents and conditions. The provided experimental protocol offers a robust starting point for such investigations. The visualizations of key chemical processes involving EDEA further illuminate its significance in both industrial applications and as a critical biomarker.

References

N-Ethyldiethanolamine: A Technical Guide to its Role in the Chemical Weapons Convention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyldiethanolamine (NEDE) is a tertiary amino compound with significant industrial applications, but it is also a controlled substance under the Chemical Weapons Convention (CWC). This technical guide provides an in-depth analysis of NEDE's role in the CWC, focusing on its classification, its use as a precursor in the synthesis of nitrogen mustards, and the analytical methods for its verification. NEDE is listed under Schedule 3 of the CWC, signifying that it has large-scale commercial uses but also poses a risk to the object and purpose of the Convention as it can be readily converted into the Schedule 1 chemical weapon, bis(2-chloroethyl)ethylamine (B1220662) (HN1).[1] This document details the synthetic pathway from NEDE to HN1, provides comprehensive experimental protocols for the detection and quantification of NEDE in various matrices, and presents relevant quantitative data in a structured format. The information herein is intended to support research, verification activities, and the development of countermeasures in the context of chemical security.

This compound and the Chemical Weapons Convention

The Chemical Weapons Convention is an international treaty that prohibits the development, production, stockpiling, and use of chemical weapons.[2] To enforce this, the CWC categorizes chemicals based on their potential for weaponization and their legitimate industrial applications.

This compound (CAS No. 139-87-7) is classified as a Schedule 3 chemical under the CWC.[1][2] This scheduling indicates two key aspects:

  • Legitimate Uses: NEDE has large-scale industrial applications, including its use as an intermediate in the production of pharmaceuticals, agricultural products, textiles, detergents, and cosmetics. It is also used in gas purification processes to remove acidic gases.[3]

  • Chemical Weapons Precursor: NEDE is a direct precursor to the nitrogen mustard bis(2-chloroethyl)ethylamine (HN1) , a potent blistering agent classified as a Schedule 1 chemical.[4] Schedule 1 chemicals have few, if any, legitimate uses and are considered to pose a high risk. The synthesis of nitrogen mustards from their corresponding ethanolamine (B43304) precursors is a relatively straightforward chemical transformation.[1]

Furthermore, NEDE is a known hydrolysis product and metabolite of nitrogen mustards.[2][5][6] Its detection in environmental or biomedical samples can therefore serve as an indicator of the production or use of these chemical warfare agents.

Synthesis of Nitrogen Mustard (HN1) from this compound

The conversion of this compound to the Schedule 1 nitrogen mustard, bis(2-chloroethyl)ethylamine (HN1), is achieved through the chlorination of its two hydroxyl groups. This is typically accomplished using a strong chlorinating agent, such as thionyl chloride (SOCl₂).

G Figure 1: Synthesis of HN1 from NEDE NEDE This compound (HOCH₂CH₂)₂NC₂H₅ HN1 HN1 Hydrochloride (ClCH₂CH₂)₂N(C₂H₅)·HCl NEDE->HN1 Chlorination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->HN1 Byproducts SO₂ + HCl HN1->Byproducts Formation of Byproducts

Figure 1: Synthesis of HN1 from NEDE
Experimental Protocol: Chlorination of this compound (Inferred)

Warning: This synthesis involves highly toxic and corrosive chemicals and should only be performed by trained professionals in a certified laboratory with appropriate safety measures, including a fume hood and personal protective equipment. The product, HN1, is a Schedule 1 chemical weapon.

Materials:

  • This compound (C₆H₁₅NO₂)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Methanol (for quenching)

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in an appropriate volume of anhydrous 1,2-dichloroethane.

  • Slowly add thionyl chloride dropwise to the solution while stirring. An exothermic reaction will occur, and a solid suspension may form.

  • After the addition is complete, heat the mixture to reflux (approximately 50°C) with continuous stirring.[7] The solid should dissolve and then reappear as a crystalline solid during the reflux.

  • Maintain the reflux for approximately 3 hours to ensure the reaction goes to completion.[7]

  • After cooling the reaction mixture, carefully quench any remaining thionyl chloride by slowly adding a small amount of methanol.

  • Remove the solvent under vacuum to yield the crude product, bis(2-chloroethyl)ethylamine hydrochloride (HN1·HCl), as a crystalline solid.[7]

Quantitative Data: Based on the analogous synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride, this reaction is expected to proceed with a high, near-quantitative yield.[7]

Verification and Analytical Methods

The detection and quantification of NEDE are crucial for verifying compliance with the CWC. Various analytical methods have been developed for its analysis in different matrices, primarily environmental water samples and biological fluids like urine.

G Figure 2: Analytical Workflow for NEDE Detection Sample Sample Collection (Water, Urine, etc.) Preparation Sample Preparation (Filtration, SPE, Derivatization) Sample->Preparation Analysis Instrumental Analysis Preparation->Analysis GCMS GC-MS Analysis->GCMS Gas Phase LCMSMS LC-MS/MS Analysis->LCMSMS Liquid Phase Data Data Analysis & Reporting GCMS->Data LCMSMS->Data

Figure 2: Analytical Workflow for NEDE Detection
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of NEDE, often requiring a derivatization step to improve its volatility and chromatographic properties.

3.1.1. Experimental Protocol: GC-MS with TBDMS Derivatization

This protocol is adapted from a method for determining nitrogen mustard hydrolysis products in various sample matrices.[7]

Sample Preparation and Derivatization:

  • For water samples, add hydrochloric acid to a final concentration of 1 mM to prevent loss of NEDE during evaporation.

  • Evaporate the sample to dryness.

  • Add the derivatizing agent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to the dried residue.

  • Heat the mixture at 60°C for 1 hour to form the tert-butyldimethylsilyl (TBDMS) derivative of NEDE.

GC-MS Parameters:

  • Column: DB-5 or equivalent non-polar column.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) or full scan mode. For quantification of the NEDE-(TBDMS)₂ derivative, the characteristic ion at m/z 216 is typically used.[7]

  • Internal Standard: Nonadecane (C₁₉) can be used as an internal standard, monitored at m/z 268.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of NEDE in aqueous samples without the need for derivatization, offering high sensitivity and selectivity.

3.2.1. Experimental Protocol: Direct Injection LC-MS/MS

This protocol is based on ASTM D7599 and other validated methods for ethanolamine analysis in water.[1][4][9][10]

Sample Preparation:

  • For aqueous samples, spike with a surrogate standard (e.g., diethanolamine-d₈).

  • Filter the sample using a 0.45 µm syringe filter (e.g., PVDF).[9]

  • Transfer the filtrate to an autosampler vial for direct injection.

LC-MS/MS Parameters:

  • LC Column: A mixed-mode column (e.g., Acclaim Trinity P1) or a HILIC column is suitable for retaining and separating polar ethanolamines.[5][11]

  • Mobile Phase: An isocratic or gradient elution using acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer (e.g., pH 3.7) is common.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. The transition for NEDE is typically m/z 134 → [product ion].[5]

Quantitative Data for Analytical Methods

The performance of these analytical methods is summarized below.

Table 1: Quantitative Performance Data for NEDE Analysis

ParameterGC-MS (with TBDMS Derivatization)LC-MS/MS (Direct Injection)
Matrix Water, UrineSurface Water, Wastewater
Limit of Detection (LOD) 2.5 ng/mL (2.5 ppb)[7]5 µg/L (5 ppb) (Method Requirement)[9]
Limit of Quantification (LOQ) Not specified5.5 ng/mL (for urine samples)[12][13]
Method Detection Limit (MDL) Not specified0.2 µg/L (0.2 ppb)[2]
Linear Range Not specified0.5 - 250 ng/mL (for urine samples)[12][13]
Recovery 88% (in acidified water)[7]~88% (in spiked water)[1][8]

Logical Relationships under the CWC

The control of this compound under the Chemical Weapons Convention is based on a clear logical framework that links its industrial utility to its potential for misuse.

G Figure 3: CWC Control Logic for NEDE NEDE This compound (NEDE) Industrial_Use Large-Scale Industrial Use (Detergents, Pharma, etc.) NEDE->Industrial_Use has Precursor_Risk Precursor to Schedule 1 CWA NEDE->Precursor_Risk is a Schedule3 Schedule 3 Chemical Industrial_Use->Schedule3 leads to HN1 Nitrogen Mustard (HN1) Schedule 1 Precursor_Risk->HN1 produces Precursor_Risk->Schedule3 leads to Verification Subject to Declaration & Verification Schedule3->Verification requires

Figure 3: CWC Control Logic for NEDE

This diagram illustrates that NEDE's dual-use nature—its widespread industrial application and its role as a direct precursor to a Schedule 1 chemical weapon—necessitates its inclusion in Schedule 3. This scheduling, in turn, subjects facilities that produce, process, or consume NEDE above certain thresholds to declaration and verification requirements by the Organisation for the Prohibition of Chemical Weapons (OPCW) to ensure its use is for purposes not prohibited by the Convention.

Conclusion

This compound occupies a critical position within the framework of the Chemical Weapons Convention. Its legitimate and extensive industrial use is balanced against the significant security risk it poses as a readily available precursor to the nitrogen mustard agent HN1. A thorough understanding of its chemistry, synthetic pathways to chemical warfare agents, and the analytical methods for its detection is paramount for researchers, scientists, and professionals involved in chemical security, treaty verification, and the development of protective measures. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for these efforts, reinforcing the goals of the CWC.

References

N-Ethyldiethanolamine: A Technical Guide to Hydrolysis and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyldiethanolamine (EDEA), a tertiary amino compound with the chemical formula C₆H₁₅NO₂, is a significant molecule in various industrial applications and is also recognized as a hydrolysis product of certain nitrogen mustards.[1] Understanding its stability, particularly its hydrolysis and degradation pathways, is crucial for assessing its environmental fate, toxicological profile, and for the development of related pharmaceutical compounds. This technical guide provides a comprehensive overview of the current scientific understanding of EDEA's degradation, focusing on hydrolysis, biodegradation, and photodegradation, supported by available quantitative data, experimental protocols, and pathway visualizations.

Chemical Stability and Hydrolysis

This compound is generally considered stable under normal environmental conditions and is not expected to undergo significant hydrolysis.[1] This stability is attributed to the absence of functional groups that are readily susceptible to hydrolysis in aqueous environments.

While direct experimental studies on the forced hydrolysis of EDEA under strong acidic or basic conditions are not extensively available in the reviewed literature, its structural characteristics suggest a high degree of stability.

Biodegradation Pathways

The biodegradation of this compound is a slow process, indicating that it is not readily biodegradable.[1][2] This has been quantified through standardized testing methods, which are essential for evaluating the environmental persistence of chemical compounds.

Quantitative Biodegradation Data
Test MethodInoculumEDEA ConcentrationDurationResultReference
Japanese MITI testActivated sludge (30 mg/L)100 mg/L4 weeks4% of Theoretical BOD[1]
Biochemical Oxygen Demand (BOD)Acclimated sewage culture15 mg/L (daily increments)5 days3.60% of Theoretical Oxygen Demand (TOD)[1][2]
Experimental Protocols for Biodegradation Assessment

Biochemical Oxygen Demand (BOD) Test:

This method assesses the amount of dissolved oxygen consumed by aerobic biological microorganisms to break down organic material present in a given water sample at a specific temperature over a specific time period.

  • Preparation of Dilution Water: Aerated, buffered water containing essential mineral salts is prepared.

  • Inoculum: An appropriate microbial population, such as from an activated sludge treatment plant, is introduced. For compounds that are not readily biodegradable, an acclimated inoculum may be used.

  • Sample Preparation: A known concentration of this compound is added to the dilution water with the inoculum.

  • Incubation: The samples are incubated in airtight bottles in the dark at a constant temperature (typically 20°C) for a specified period (e.g., 5 days).

  • Dissolved Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning and end of the incubation period.

  • Calculation: The BOD is calculated from the difference in dissolved oxygen levels and is expressed as a percentage of the theoretical oxygen demand (the total amount of oxygen required to completely oxidize the compound).

Japanese MITI Test (Ministry of International Trade and Industry):

This is a ready biodegradability test that uses a low concentration of microorganisms.

  • Test System: The test is conducted in a closed system with a known volume of mineral medium, the test substance as the sole carbon source, and a relatively low concentration of microorganisms from various sources.

  • Oxygen Consumption Measurement: The biochemical oxygen demand is measured continuously using a coulometer.

  • Duration: The test is typically run for 28 days.

  • Assessment: A compound is considered readily biodegradable if the percentage of BOD reaches a certain level (e.g., >60% of the theoretical oxygen demand) within a 10-day window during the 28-day period.

Inferred Biodegradation Pathway

While specific metabolic pathways for EDEA have not been detailed in the available literature, the degradation of analogous compounds like diethanolamine (B148213) (DEA) and methyldiethanolamine (MDEA) suggests potential routes. The slow degradation rate of EDEA implies that the initial enzymatic attack is a rate-limiting step. A plausible, though speculative, pathway could involve:

  • Hydroxylation: Initial oxidation of one of the ethyl groups or the N-ethyl group.

  • Dealkylation/Dehydrogenation: Subsequent removal of the ethyl group or further oxidation of the alcohol moieties to aldehydes and carboxylic acids.

  • Ring Formation: Intramolecular reactions leading to the formation of cyclic structures like piperazine (B1678402) derivatives, as observed in the degradation of similar amines.

Further research is required to elucidate the specific enzymatic processes and intermediate products involved in the microbial degradation of EDEA.

G EDEA This compound Hydroxylated_Intermediate Hydroxylated Intermediate EDEA->Hydroxylated_Intermediate Initial Enzymatic Attack (Slow) Dealkylated_Intermediate Dealkylated/Dehydrogenated Intermediate Hydroxylated_Intermediate->Dealkylated_Intermediate Oxidation/Dealkylation Ring_Compound Piperazine Derivative (speculative) Dealkylated_Intermediate->Ring_Compound Intramolecular Cyclization Metabolites Further Metabolites Dealkylated_Intermediate->Metabolites Ring_Compound->Metabolites

Caption: Inferred Biodegradation Pathway of this compound.

Photodegradation

In the atmosphere, this compound is susceptible to degradation by photochemically-produced hydroxyl radicals.[1] This is a significant environmental fate process for volatile and semi-volatile organic compounds.

Quantitative Photodegradation Data
ParameterValueConditionsReference
Rate Constant (with OH radicals)1.1 x 10⁻¹⁰ cm³/molecule-sec25°C (estimated)[1]
Atmospheric Half-life~3.7 hoursAtmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ (estimated)[1]
Experimental Protocols for Photodegradation Studies

Smog Chamber Experiments:

These experiments simulate atmospheric conditions in a controlled environment to study the photochemical reactions of volatile organic compounds.

  • Chamber Setup: A large, inert chamber (e.g., Teflon-lined) is filled with purified air.

  • Reactant Introduction: Known concentrations of the test substance (EDEA) and a source of hydroxyl radicals (e.g., methyl nitrite (B80452) photolysis or ozone-alkene reactions) are introduced into the chamber.

  • Irradiation: The chamber is irradiated with UV lamps that simulate the solar spectrum.

  • Monitoring: The concentrations of EDEA and potential degradation products are monitored over time using analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).

  • Data Analysis: The decay of the test substance is used to calculate the reaction rate constant with hydroxyl radicals.

Photodegradation Pathway

The reaction of this compound with hydroxyl radicals is expected to proceed primarily through hydrogen abstraction from the carbon atoms adjacent to the nitrogen atom or the hydroxyl groups, as these are the most reactive sites. The resulting alkyl radicals would then react with molecular oxygen to form peroxy radicals, leading to a cascade of reactions that can produce a variety of smaller, oxygenated products.

G EDEA This compound Alkyl_Radical Alkyl Radical EDEA->Alkyl_Radical Hydrogen Abstraction OH_Radical •OH (Hydroxyl Radical) OH_Radical->Alkyl_Radical Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical O2 O₂ O2->Peroxy_Radical Degradation_Products Smaller Oxygenated Products Peroxy_Radical->Degradation_Products Further Reactions

Caption: Atmospheric Photodegradation Pathway of this compound.

Oxidative and Thermal Degradation

While direct experimental data on the oxidative and thermal degradation of this compound is limited, studies on analogous compounds such as N,N-Diethylethanolamine (DEEA) and Diethanolamine (DEA) provide valuable insights into potential degradation pathways under elevated temperatures and in the presence of oxidizing agents.[3] For instance, the thermal degradation of DEA in the presence of CO₂ has been shown to produce compounds like 3-(hydroxyethyl)-2-oxazolidone, N,N,N'-tris(hydroxyethyl)ethylenediamine, and N,N'-bis(hydroxyethyl)piperazine. It is plausible that EDEA could undergo similar transformations.

Analytical Methodologies

The study of this compound degradation relies on sensitive and specific analytical techniques to identify and quantify the parent compound and its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar molecules like EDEA, derivatization is often employed to improve chromatographic performance and sensitivity.

Experimental Protocol for GC-MS Analysis of EDEA:

  • Sample Preparation: Aqueous samples are acidified (e.g., with HCl) to prevent the loss of the amine during evaporation and then dried.[5] For biological matrices like serum, a protein precipitation step (e.g., with perchloric acid) is necessary.[5]

  • Derivatization: The dried residue is derivatized, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 60°C for 1 hour to form TBDMS derivatives.[5]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5).[5]

  • MS Detection: The separated compounds are detected by a mass spectrometer, typically operating in electron ionization (EI) mode.[5]

  • Quantification: Quantification is performed using extracted ion chromatograms of specific m/z values for the derivatized EDEA (e.g., m/z 216 for EDEA-(TBDMS)₂) and an internal standard.[5]

Quantitative Performance of GC-MS Method for EDEA:

MatrixLimit of Detection (LOD)RecoveryReference
Water2.5 ng/ml88%[5]
UrineNot specified72-100%[5]
SerumNot specified7-31%[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of polar and non-volatile compounds in complex matrices without the need for derivatization.

ASTM D7599 Standard Test Method:

This standard method outlines the determination of EDEA and other ethanolamines in water by direct injection LC-MS/MS.[6][7][8]

  • Sample Preparation: Water samples are filtered and may be spiked with an isotopically labeled internal standard.

  • LC Separation: The sample is injected into a liquid chromatograph, and the analytes are separated on a suitable column.

  • MS/MS Detection: The separated compounds are detected by a tandem mass spectrometer using single reaction monitoring (SRM) for high selectivity and sensitivity.

  • Quantification: Quantification is achieved by comparing the analyte response to a calibration curve.

G cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_Prep_GC Sample Preparation (Acidification, Drying) Derivatization Derivatization (e.g., TBDMS) Sample_Prep_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Sample_Prep_LC Sample Preparation (Filtration) LC_Separation LC Separation Sample_Prep_LC->LC_Separation MSMS_Detection MS/MS Detection (SRM) LC_Separation->MSMS_Detection

References

Methodological & Application

Application Notes and Protocols for N-Ethyldiethanolamine in CO2 Capture Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive overview of the use of N-Ethyldiethanolamine (EDEA), also known as N,N-Diethylethanolamine (DEEA), in carbon dioxide (CO2) capture systems. This document is intended for researchers, scientists, and professionals in drug development and related fields who are exploring amine-based solvents for CO2 capture. It includes a summary of key performance data, detailed experimental protocols for performance evaluation, and visual representations of the underlying processes and mechanisms.

Application Notes

Introduction to this compound (EDEA) for CO2 Capture

This compound (EDEA) is a tertiary alkanolamine that has garnered interest as a potential solvent for CO2 capture from various gas streams, including flue gas from power plants and industrial processes. As a tertiary amine, EDEA offers the advantage of a high theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) and potentially lower energy requirements for regeneration compared to primary and secondary amines like Monoethanolamine (MEA).[1] EDEA is also noted for its potential to be synthesized from renewable resources.[2]

Mechanism of CO2 Capture with EDEA

Unlike primary and secondary amines which directly react with CO2 to form carbamates, tertiary amines like EDEA act as a base to catalyze the hydrolysis of CO2 in an aqueous solution. The primary reaction mechanism involves the formation of bicarbonate, as illustrated in the following reactions:

  • CO2 Dissolution: CO2 (g) ⇌ CO2 (aq)

  • Bicarbonate Formation (catalyzed by EDEA): CO2 (aq) + H2O + R3N ⇌ HCO3- + R3NH+

Where R3N represents EDEA. This mechanism avoids the formation of stable carbamates, which is a key factor in the lower regeneration energy of tertiary amines.

Key Performance Parameters

The effectiveness of EDEA as a CO2 capture solvent is evaluated based on several key parameters, including its absorption capacity, absorption and desorption kinetics, thermodynamic properties, and corrosive nature.

Data Presentation:

The following tables summarize the available quantitative data for EDEA and related amine systems. It is important to note that much of the research on EDEA involves its use in blended amine systems to enhance its performance.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC6H15NO2[3]
Molecular Weight133.19 g/mol [4]
Density1.014 g/mL at 25 °C
Boiling Point246-252 °C
Melting Point-50 °C

Table 2: CO2 Absorption Performance of EDEA-based Solvents

Solvent SystemConcentrationTemperature (°C)CO2 Loading (mol CO2/mol amine)Reference
2 M AEEA / 1 M EDEA / 4 M Sulfolane-30Up to 2.17 mol/L (solution basis)[5]
1.5 M EDEA + 0.5 M Alkyamine Blends-40Varies with alkylamine[4]
1 M EDEA / 2 M HMDA-25-60Varies with pressure and temp[6]
1.5 M EDEA / 1.5 M HMDA-25-60Varies with pressure and temp[6]
2 M EDEA / 1 M HMDA-25-60Varies with pressure and temp[6]

Note: AEEA = 2-(2-aminoethylamino)ethanol, HMDA = 1,6-hexanediamine. CO2 loading is often reported for the entire solution rather than per mole of a single amine in blended systems.

Table 3: Kinetic Data for CO2 Absorption in EDEA-based Systems

Solvent SystemTemperature (K)Second-Order Rate Constant (k2) (m³/(kmol·s))Reference
EDEA promoted with Potassium Arginate303Rate promotion was most effective with this blend[7]
EDEA promoted with Potassium Prolinate303Moderate rate promotion[7]
EDEA promoted with Potassium Glycinate303Least effective rate promotion among the three[7]

Table 4: Corrosion Data for Amines in CO2 Capture Systems (Illustrative)

Amine SolutionMaterialTemperature (°C)CO2 Loading (mol/mol)Corrosion Rate (mm/year)Reference
30% MEACarbon Steel500.4~1.5[2]
30% DETACarbon Steel500.4~0.5[2]
30% MEACarbon Steel800.4> 4.0[2]
30% DETACarbon Steel800.4~2.0[2]

Note: This data is for MEA and DETA and is provided to illustrate the typical range of corrosion rates observed in amine-based CO2 capture systems. Specific corrosion data for pure EDEA solutions is limited in publicly available literature.

Experimental Protocols

Protocol 1: Determination of CO2 Absorption and Desorption Performance

Objective: To determine the CO2 absorption rate, absorption capacity, and cyclic capacity of an aqueous EDEA solution.

Apparatus:

  • Solvent screening apparatus: A jacketed glass reactor (250 mL) with a temperature controller.

  • Magnetic stirrer and stir bar.

  • Mass flow controllers for CO2 and N2.

  • Gas inlet tube for bubbling gas through the solution.

  • Condenser to cool the outlet gas.

  • CO2 analyzer.

  • Data acquisition system.

Procedure:

  • Solution Preparation: Prepare an aqueous solution of EDEA at the desired concentration (e.g., 2.0 M).

  • Apparatus Setup:

    • Charge the reactor with a known mass (e.g., 124 g) of the EDEA solution.[4]

    • Set the temperature of the circulating bath for the reactor jacket to the absorption temperature (e.g., 40 °C).[4]

    • Start the magnetic stirrer at a constant speed (e.g., 450 rpm).[4]

  • Absorption:

    • Introduce a gas mixture of known composition (e.g., 10 vol% CO2 in N2) into the solution at a constant flow rate.[4]

    • Continuously monitor the CO2 concentration in the gas leaving the reactor using the CO2 analyzer.

    • Continue the absorption until the CO2 concentration in the outlet gas is approximately 95% of the inlet concentration, indicating saturation of the solution.[4]

    • Take a liquid sample for analysis of the CO2 loading (rich solution).

  • Desorption:

    • Increase the reactor temperature to the desorption temperature (e.g., 80 °C).[4]

    • Switch the inlet gas to pure N2 to strip the CO2 from the solution.[4]

    • Continue desorption until the CO2 concentration in the outlet gas drops to a low level (e.g., 1.0 vol%).[4]

    • Take a liquid sample for analysis of the CO2 loading (lean solution).

  • Analysis:

    • Determine the CO2 content in the rich and lean liquid samples using a titration method.[4]

    • Calculate the CO2 absorption capacity (loading) as moles of CO2 per mole of amine.

    • Calculate the cyclic capacity as the difference between the rich and lean loadings.

    • The CO2 absorption rate can be determined from the rate of change of CO2 concentration in the gas phase during the absorption step.

Protocol 2: Corrosion Rate Measurement using Weight Loss Method

Objective: To determine the corrosion rate of carbon steel in an aqueous EDEA solution under CO2-loaded conditions.

Materials:

  • Carbon steel coupons (e.g., C1010) of known dimensions and surface area.[8]

  • Sample bottles or a corrosion test cell.

  • Thermostatically controlled water bath or oven.

  • Analytical balance (accurate to 0.1 mg).

  • Polishing paper, acetone, and ethanol (B145695) for cleaning.

  • The EDEA solution from Protocol 1 (or a freshly prepared solution).

Procedure:

  • Coupon Preparation:

    • Measure the dimensions of the carbon steel coupons and calculate the surface area.

    • Polish the coupons with silicon carbide paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry.

    • Weigh the cleaned and dried coupons accurately using an analytical balance.

  • Corrosion Test:

    • Prepare the EDEA solution with the desired CO2 loading (e.g., by bubbling CO2 through it as in Protocol 1).

    • Place the weighed coupons in sample bottles and add the CO2-loaded EDEA solution, ensuring the coupons are fully immersed.

    • Seal the bottles and place them in a water bath or oven set to the desired test temperature (e.g., 50 °C or 80 °C).[2]

    • Leave the coupons in the solution for a specified duration (e.g., 7 to 30 days).[9]

  • Post-Test Analysis:

    • After the exposure period, carefully remove the coupons from the solution.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution).

    • Rinse the cleaned coupons with deionized water and ethanol, then dry them.

    • Reweigh the coupons accurately.

  • Calculation of Corrosion Rate:

    • Calculate the weight loss of each coupon.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/year) using the following formula[9]:

      CR = (87600 × W) / (A × D × T)

      Where:

      • W = Weight loss in grams

      • A = Surface area of the coupon in cm²

      • D = Density of the carbon steel in g/cm³

      • T = Exposure time in hours

Mandatory Visualization

Diagram 1: CO2 Capture and Regeneration Cycle

CO2_Capture_Cycle cluster_absorption Absorption Section (40-60°C) cluster_regeneration Regeneration Section (100-120°C) Absorber Absorber (Packed Column) CleanGasOut Treated Flue Gas Absorber->CleanGasOut RichAmine Rich EDEA Solution Absorber->RichAmine CO2 Absorption Stripper Stripper (Reboiler) LeanAmine Lean EDEA Solution Stripper->LeanAmine Regenerated EDEA CO2Out Pure CO2 Stream Stripper->CO2Out CO2 Release FlueGasIn Flue Gas with CO2 FlueGasIn->Absorber LeanAmine->Absorber HeatExchanger Heat Exchanger LeanAmine->HeatExchanger RichAmine->HeatExchanger HeatExchanger->Stripper

Caption: A schematic of a typical amine-based CO2 capture and regeneration process using EDEA.

Diagram 2: Experimental Workflow for Solvent Screening

Solvent_Screening_Workflow Start Start: Prepare Aqueous EDEA Solution Absorption Absorption Test (e.g., 40°C, 10% CO2) Start->Absorption Corrosion Corrosion Test (Weight Loss Method) Start->Corrosion RichAnalysis Analyze Rich Solution: - CO2 Loading - Viscosity Absorption->RichAnalysis Desorption Desorption Test (e.g., 80°C, N2 sparging) RichAnalysis->Desorption LeanAnalysis Analyze Lean Solution: - CO2 Loading Desorption->LeanAnalysis DataAnalysis Calculate Performance Metrics: - Cyclic Capacity - Absorption Rate - Corrosion Rate LeanAnalysis->DataAnalysis Corrosion->DataAnalysis End End: Evaluate Solvent Performance DataAnalysis->End

Caption: A logical workflow for the experimental screening of EDEA as a CO2 capture solvent.

Diagram 3: Reaction Mechanism of EDEA with CO2

EDEA_Reaction_Mechanism CO2_aq CO2 (aq) Intermediate Transition State CO2_aq->Intermediate H2O H2O H2O->Intermediate EDEA EDEA (R3N) EDEA->Intermediate catalysis Bicarbonate Bicarbonate (HCO3-) Intermediate->Bicarbonate Protonated_EDEA Protonated EDEA (R3NH+) Intermediate->Protonated_EDEA

Caption: The base-catalyzed hydration mechanism for CO2 absorption in an aqueous EDEA solution.

References

Application Note: Analysis of N-Ethyldiethanolamine (EDEA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldiethanolamine (EDEA) is an ethanolamine (B43304) of significant interest due to its role as a hydrolysis product of nitrogen mustards, which are chemical warfare agents. Its detection and quantification in various matrices are crucial for both environmental monitoring and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of EDEA. This application note provides detailed protocols for the determination of EDEA using GC-MS, including methods with and without derivatization.

Analytical Methods Overview

Two primary approaches for the GC-MS analysis of EDEA are presented: a method requiring derivatization to improve volatility and chromatographic performance, and a direct method that does not require derivatization, simplifying sample preparation.

1. Derivatization-Based GC-MS Method: This method involves the chemical modification of EDEA to create a more volatile and thermally stable derivative, suitable for GC analysis. Silylation and trifluoroacetylation are common derivatization techniques.

2. Non-Derivatization GC-MS Method: This approach allows for the direct analysis of EDEA, reducing sample preparation time and potential for analyte loss during derivatization steps.

Quantitative Data Summary

The following tables summarize the quantitative performance of the different analytical methods for EDEA detection.

Table 1: Quantitative Performance of Derivatization-Based GC-MS Method

ParameterValueMatrixDerivatization ReagentReference
Limit of Detection (LOD)2.5 ng/mLWater, UrineTBDMS[1]
Recoveries (Water)88%WaterTBDMS[1]
Recoveries (Urine)72-100%UrineTBDMS[1]
Recoveries (Serum)7-31%SerumTBDMS[1]

TBDMS: tert-butyldimethylsilylation

Table 2: Quantitative Performance of Non-Derivatization GC-MS Method

ParameterValueMatrixReference
Limit of Quantitation (LOQ)0.01 mg/mLCosmetics, Cleaning Goods[2]
Concentration Range0.01 mg/mL - 0.25 mg/mL-[2]

Experimental Protocols

Protocol 1: GC-MS Analysis of EDEA with tert-butyldimethylsilylation (TBDMS) Derivatization

This protocol is adapted from a method for determining nitrogen mustard hydrolysis products in water, urine, and blood samples.[1]

1. Sample Preparation

  • Water Samples:

    • To a water sample, add hydrochloric acid (HCl) to a final concentration of 1 mM to prevent the loss of EDEA during evaporation.[1]

    • Evaporate the sample to dryness.

  • Urine Samples:

    • To a 0.1 mL urine sample, add HCl to a final concentration of 1 mM.[1]

    • Evaporate the sample to dryness.

  • Serum Samples:

    • Precipitate proteins by adding perchloric acid to a final concentration of 3.2%.[1]

    • Centrifuge and collect the supernatant.

    • Neutralize the supernatant with potassium carbonate.

    • Acidify by adding HCl.

    • Evaporate the sample to dryness.

2. Derivatization

  • To the dried residue, add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1]

  • React at 60°C for 1 hour to form the TBDMS derivative of EDEA.[1]

3. GC-MS Analysis

  • GC Column: DB-5 or equivalent.[1]

  • Injection: Splitless injection.

  • Carrier Gas: Helium.

  • Temperature Program: Optimize for the separation of EDEA-(TBDMS)2.

  • MS Detection: Electron Ionization (EI).[1]

  • Quantitation: Perform by measuring the peak area on the extracted ion chromatogram of m/z 216 for EDEA-(TBDMS)2.[1] Use a suitable internal standard, such as nonadecane (B133392) (m/z 268).[1]

Protocol 2: Direct GC-MS Analysis of EDEA without Derivatization

This protocol is based on a method for determining ethanolamine substances in cosmetics and cleaning products.[2]

1. Sample Preparation

  • Weigh the sample and place it in an organic solvent (e.g., acetonitrile).[2]

  • Adjust to a fixed volume with the organic solvent.

  • Perform ultrasonic extraction for 5-15 minutes.[2]

  • Centrifuge the extract to obtain a supernatant.

  • To the supernatant, add N-propylethylenediamine and C18 diatomite for purification.[2]

  • Vortex for 2-3 minutes.[2]

  • Collect the second supernatant and add anhydrous sodium sulfate (B86663) to remove residual water.[2]

  • Filter the solution before GC-MS analysis.[2]

2. GC-MS Analysis

  • Injector Temperature: 240°C.[2]

  • Injection Mode: Splitless.[2]

  • Injection Volume: 1 µL.[2]

  • MS Transfer Line Temperature: 250°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70eV.[2]

  • Ion Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.[2]

  • Solvent Delay: 5.5 min.[2]

  • Mass Scan Range: 30-450 amu.[2]

  • Scanning Mode: A combination of SCAN and Selected Ion Monitoring (SIM) modes can be used for identification and quantification.[2]

  • Retention Time: The retention time for this compound was reported to be 10.712 min under specific chromatographic conditions.[2]

Experimental Workflows

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample (Water, Urine, Serum) Acidification Acidification (HCl) Sample->Acidification Evaporation Evaporation to Dryness Acidification->Evaporation Derivatization_Step Add MTBSTFA, React at 60°C for 1h Evaporation->Derivatization_Step GCMS_Analysis GC-MS Analysis Derivatization_Step->GCMS_Analysis

Workflow for GC-MS analysis of EDEA with derivatization.

Non_Derivatization_Workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis Sample Sample in Organic Solvent Ultrasonic_Extraction Ultrasonic Extraction Sample->Ultrasonic_Extraction Centrifugation1 Centrifugation Ultrasonic_Extraction->Centrifugation1 Purification_Step Add N-propylethylenediamine & C18, Vortex Centrifugation1->Purification_Step Centrifugation2 Collect Supernatant Purification_Step->Centrifugation2 Drying Add Anhydrous Sodium Sulfate Centrifugation2->Drying Filtration Filtration Drying->Filtration GCMS_Analysis GC-MS Analysis Filtration->GCMS_Analysis

Workflow for direct GC-MS analysis of EDEA without derivatization.

Discussion

The choice between a derivatization-based method and a direct analysis method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

The TBDMS derivatization method offers high sensitivity, with a limit of detection in the low ng/mL range, making it suitable for trace-level analysis in biological and environmental samples.[1] However, the sample preparation is more complex and time-consuming. The recovery from complex matrices like serum can be low, indicating that matrix effects can be significant.[1]

The non-derivatization method provides a simpler and faster workflow by eliminating the derivatization step.[2] This can reduce the risk of analyte loss and improve sample throughput. The reported limit of quantitation is higher than the LOD of the derivatization method, suggesting it may be more suitable for screening purposes or for samples with higher concentrations of EDEA.[2] The purification step with N-propylethylenediamine and C18 diatomite is crucial for reducing matrix interference and ensuring accurate quantification.[2]

For researchers in drug development, the choice of method will depend on the stage of development. In early discovery, a rapid screening method without derivatization might be preferred. For later stages, such as pharmacokinetic studies, a more sensitive and validated derivatization-based method would be more appropriate.

Conclusion

This application note provides two detailed protocols for the GC-MS analysis of this compound. The derivatization-based method offers high sensitivity for trace analysis, while the non-derivatization method provides a simpler and faster alternative for screening or higher concentration samples. The selection of the appropriate method should be based on the specific analytical needs and the nature of the sample matrix.

References

Application Notes and Protocols: N-Ethyldiethanolamine in the Preparation of Diclofenac Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID), is characterized by its potent analgesic, anti-inflammatory, and antipyretic properties. However, its free acid form exhibits poor aqueous solubility, which can limit its bioavailability and formulation options. Salt formation is a common and effective strategy to enhance the solubility and dissolution rate of ionizable drugs like diclofenac. The selection of an appropriate counter-ion is crucial as it can significantly influence the physicochemical properties of the resulting salt, such as melting point, solubility, stability, and hygroscopicity.

N-Ethyldiethanolamine (EtDEA) is a tertiary amine containing two hydroxyl groups, making it a viable candidate for forming salts with acidic drugs. The presence of the hydroxyl groups can potentially enhance aqueous solubility and influence the crystal lattice of the salt. This document provides detailed application notes on the use of this compound for the preparation of diclofenac salts and a comprehensive protocol for its synthesis and characterization.

Advantages of this compound as a Counter-Ion

The use of this compound as a counter-ion for diclofenac offers several potential advantages:

  • Enhanced Solubility: The hydrophilic nature of the diethanolamine (B148213) moiety can contribute to increased aqueous solubility of the diclofenac salt compared to the free acid.

  • Modified Physicochemical Properties: The formation of the this compound salt leads to a new chemical entity with distinct physicochemical properties, including a significantly lower melting point compared to diclofenac acid and some of its other salts.[1] This can be advantageous for certain formulation processes.

  • Potential for Polymorphism: Diclofenac salts with alkyl-hydroxy amines, including this compound, have been shown to exhibit polymorphism.[1] The ability to form different crystalline structures can be important for intellectual property and for optimizing formulation performance.

  • Alternative to Common Salts: Provides an alternative to more common salts like sodium or potassium, which may be desirable in specific patient populations or for particular delivery systems.

Physicochemical Properties

The formation of a salt with this compound alters the physicochemical characteristics of diclofenac. A key property is the melting point, which has been reported for the diclofenac this compound salt.

PropertyValueReference
Melting Point76 °C[1]

This relatively low melting point, when compared to diclofenac acid (156-158 °C), is a notable feature of this salt.[1]

Experimental Protocols

This section provides a detailed protocol for the preparation of diclofenac this compound salt. The protocol is adapted from established methods for the synthesis of similar diclofenac amine salts.

Protocol 1: Preparation of Diclofenac Free Acid from Diclofenac Sodium

Objective: To prepare the free acid form of diclofenac from its sodium salt, which is often the commercially available starting material.

Materials:

  • Diclofenac Sodium

  • Acetone (B3395972)

  • Water (distilled or deionized)

  • Hydrochloric Acid (HCl), 2.0 M solution

  • Mechanical stirrer

  • pH meter

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve 30.0 g of diclofenac sodium in a mixture of 270 mL of water and 270 mL of acetone.

  • Stir the mixture at 40-45 °C until the diclofenac sodium is completely dissolved and the solution is clear.

  • Slowly add 2.0 M hydrochloric acid solution dropwise to the stirred solution. Monitor the pH of the mixture using a pH meter.

  • Continue adding HCl until the pH of the solution reaches 1.4-1.6. A white solid (diclofenac free acid) will precipitate out of the solution.

  • Continue stirring the suspension at room temperature for 3 hours to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake three times with purified water.

  • Dry the collected diclofenac free acid in a vacuum oven at 70 ± 2 °C for 20-24 hours. The water content should be controlled to within 0.5%.

Protocol 2: Synthesis of Diclofenac this compound Salt

Objective: To synthesize the this compound salt of diclofenac from diclofenac free acid.

Materials:

  • Diclofenac Free Acid (prepared as in Protocol 1)

  • This compound (EtDEA)

  • Anhydrous Acetone

  • Mechanical stirrer

  • pH meter

  • Round-bottom flask

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 70 mL of anhydrous acetone.

  • Add 15.0 g of diclofenac free acid to the acetone and stir at 50-55 °C until it is completely dissolved.

  • Slowly add this compound dropwise to the stirred diclofenac solution.

  • Monitor the pH of the reaction mixture. Control the pH to be between 8.5 and 10.0 by adjusting the addition of this compound.

  • A white crystalline powder of diclofenac this compound salt will precipitate. If no solid precipitates, add a small seed crystal to induce crystallization.

  • Continue stirring the mixture for 2 hours to allow for complete crystallization.

  • Cool the mixture to 12 ± 2 °C.

  • Collect the crystalline product by centrifugation or vacuum filtration.

  • Wash the resulting filter cake three times with a small amount of cold anhydrous acetone.

  • Dry the final product in a vacuum oven at 55 ± 2 °C for 6-8 hours.

Characterization of Diclofenac this compound Salt

The synthesized salt should be characterized to confirm its identity and purity. The following are standard analytical techniques that can be employed:

TechniqueExpected Observations
Melting Point Analysis Determine the melting point of the dried salt using a melting point apparatus. The observed melting point should be compared with the literature value (76 °C).[1] A sharp melting point is indicative of high purity.
Fourier-Transform Infrared (FTIR) Spectroscopy Acquire an FTIR spectrum of the salt. The spectrum should show the absence of the carboxylic acid C=O stretch from diclofenac acid (typically around 1700-1725 cm⁻¹) and the appearance of characteristic carboxylate (COO⁻) stretching bands (asymmetric and symmetric stretches, typically in the regions of 1550-1610 cm⁻¹ and 1385-1425 cm⁻¹, respectively). The spectrum will also show characteristic peaks for the this compound moiety, including O-H and C-N stretches.
Differential Scanning Calorimetry (DSC) DSC analysis can be used to determine the melting point and to study the thermal behavior and polymorphism of the salt.[1]
Solubility Studies Determine the equilibrium solubility of the salt in water and other relevant solvents at a controlled temperature (e.g., 25 °C). The concentration of diclofenac in the saturated solution can be measured spectrophotometrically at its λmax (around 276 nm).
High-Performance Liquid Chromatography (HPLC) HPLC can be used to determine the purity of the synthesized salt and to quantify the diclofenac content. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer) is commonly used for the analysis of diclofenac.

Visualizations

Chemical Reaction Scheme

G Synthesis of Diclofenac this compound Salt cluster_reactants Reactants cluster_product Product Diclofenac_Acid Diclofenac Acid Diclofenac_Salt Diclofenac this compound Salt Diclofenac_Acid->Diclofenac_Salt + EtDEA This compound EtDEA->Diclofenac_Salt

Caption: Reaction of Diclofenac Acid with this compound.

Experimental Workflow

G Workflow for Synthesis of Diclofenac this compound Salt start Start: Diclofenac Sodium step1 Dissolution in Acetone/Water start->step1 step2 Acidification with HCl to pH 1.4-1.6 step1->step2 step3 Precipitation & Filtration of Diclofenac Acid step2->step3 step4 Drying of Diclofenac Acid step3->step4 step5 Dissolution of Diclofenac Acid in Anhydrous Acetone step4->step5 step6 Addition of this compound to pH 8.5-10.0 step5->step6 step7 Crystallization & Filtration of Salt step6->step7 step8 Drying of Diclofenac this compound Salt step7->step8 end Final Product step8->end

Caption: Synthesis and Purification Workflow.

Mechanism of Action: COX Inhibition Pathway

G Mechanism of Action of Diclofenac Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Diclofenac Diclofenac Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits

Caption: Diclofenac inhibits COX-1 and COX-2 enzymes.

References

Application Notes and Protocols for N-Ethyldiethanolamine as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldiethanolamine (NEDEA) is a versatile organic compound with a high boiling point (246-252 °C), making it a suitable solvent for chemical reactions requiring elevated temperatures.[1] Its miscibility with water and solubility in ethanol (B145695) provide a wide range of solvent properties.[1] This document provides detailed application notes and protocols for the use of this compound as a reaction solvent, with a focus on its application in the palladium-catalyzed Heck reaction.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a solvent is crucial for its effective application in chemical synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 246-252 °C[1]
Melting Point -50 °C[1]
Density 1.01-1.02 g/cm³[1]
Flash Point ~124 °C (closed cup)[1]
Solubility Miscible with water, very soluble in ethanol[1]

Safety and Handling

This compound is a chemical that requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste according to local regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) before use.

Application in the Heck Reaction

This compound has been effectively utilized as a reaction medium, base, and ligand in the palladium-catalyzed Heck reaction. This "green chemistry" approach simplifies the experimental procedure by eliminating the need for additional solvents, ligands, and bases.[2]

General Protocol for the Heck Reaction using this compound

This protocol outlines the general procedure for the palladium-catalyzed Heck reaction of aryl halides with olefins using this compound as the solvent.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Olefin (e.g., styrene, n-butyl acrylate)

  • This compound (NEDEA)

  • Palladium(II) chloride (PdCl₂)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1 mmol), the olefin (1 mmol), and this compound (1.5 cm³).

  • Add Palladium(II) chloride (1.5 mol%).

  • The reaction mixture is then heated and stirred under an inert atmosphere.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Experimental Data for the Heck Reaction in this compound

The following table summarizes the results for the Heck reaction with various substrates using this compound as the solvent. In these reactions, a 100% conversion of the aryl halide was achieved with 99% selectivity for the trans cross-coupling products.

EntryAryl HalideOlefinProduct Yield (%)
1Iodobenzenen-Butyl acrylate>94
2Bromobenzenen-Butyl acrylate>94
3IodobenzeneStyrene>94
4BromobenzeneStyrene>94

Reaction conditions: Aryl halide (1 mmol), olefin (1 mmol), this compound (1.5 cm³), PdCl₂ (1.5 mol%).

Diagrams

Logical Relationship in the Heck Reaction

The following diagram illustrates the multifaceted role of this compound in the Heck reaction.

G NEDEA This compound Solvent Reaction Medium NEDEA->Solvent Base Base NEDEA->Base Ligand Ligand for Pd Precatalyst NEDEA->Ligand Heck Heck Reaction Solvent->Heck Base->Heck Ligand->Heck

Caption: Multifunctional role of NEDEA in the Heck Reaction.

Experimental Workflow for the Heck Reaction

The diagram below outlines the step-by-step workflow for performing the Heck reaction using this compound as the solvent.

G cluster_0 Reaction Setup and Workup A Combine Reactants: Aryl Halide (1 mmol) Olefin (1 mmol) NEDEA (1.5 cm³) PdCl₂ (1.5 mol%) B Heat and Stir under Inert Atmosphere A->B C Monitor Reaction (TLC, GC) B->C D Cool to Room Temperature C->D E Isolate and Purify Product (Column Chromatography) D->E

Caption: Workflow for the Heck Reaction in NEDEA.

Conclusion

This compound serves as an effective high-boiling, multi-purpose solvent system for the palladium-catalyzed Heck reaction. Its ability to function as the reaction medium, base, and ligand simplifies the experimental setup, aligning with the principles of green chemistry. The protocols and data presented herein provide a valuable resource for researchers exploring the use of this compound as a solvent in organic synthesis.

References

N-Ethyldiethanolamine: A Versatile Catalyst in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Ethyldiethanolamine (NEDEA) is a tertiary amine featuring two hydroxyl groups that finds significant application as a catalyst in polymer chemistry. Its bifunctional nature, combining a nucleophilic nitrogen atom and hydroxyl functionalities, allows it to effectively catalyze reactions in the formation of polyurethanes and the curing of epoxy resins. While its role as a catalyst in fine organic synthesis for the development of small-molecule drugs is not extensively documented in publicly available literature, its utility in creating polymeric materials used in biomedical applications, such as controlled-release drug delivery systems and medical device coatings, makes it a relevant compound for the pharmaceutical industry.

These application notes provide an overview of the catalytic use of this compound in key polymerization reactions, complete with detailed protocols and mechanistic diagrams to guide researchers in leveraging its catalytic properties.

Application 1: Catalyst for Polyurethane Foam Production

In the synthesis of polyurethane foams, this compound acts as a gelling catalyst. It primarily accelerates the reaction between the polyol and the isocyanate to form the urethane (B1682113) linkages, which constitute the polymer backbone. Tertiary amine catalysts, like NEDEA, activate the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the isocyanate group.

Quantitative Data:

While specific quantitative data for NEDEA is often formulation-dependent, the following table provides a general overview of the typical parameters for tertiary amine catalysts in rigid polyurethane foam formulations.

ParameterTypical Value Range
Catalyst Loading (NEDEA)0.5 - 3.0 parts per 100 parts of polyol (php)
Isocyanate Index100 - 120
Cream Time10 - 30 seconds
Gel Time40 - 120 seconds
Tack-Free Time60 - 180 seconds
Density25 - 60 kg/m ³
Experimental Protocol: Preparation of a Rigid Polyurethane Foam

This protocol describes a general method for preparing a rigid polyurethane foam using this compound as a gelling catalyst.

Materials:

  • Polyether polyol (e.g., a sucrose- or sorbitol-initiated polyol, hydroxyl value 400-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (NEDEA)

  • Silicone surfactant

  • Blowing agent (e.g., water, pentane)

Procedure:

  • In a well-ventilated fume hood, pre-mix the polyol, this compound, silicone surfactant, and blowing agent in a suitable container. Stir the mixture mechanically until a homogeneous solution is obtained.

  • In a separate container, weigh the required amount of pMDI.

  • Rapidly add the pMDI to the polyol mixture and immediately begin vigorous mechanical stirring.

  • Continue stirring for 5-10 seconds until the components are thoroughly mixed.

  • Pour the reacting mixture into a mold and allow it to rise and cure at ambient temperature.

  • The foam will typically be tack-free within a few minutes and can be demolded after approximately 30 minutes. Full curing is typically achieved after 24 hours.

Catalytic Mechanism in Polyurethane Formation

The diagram below illustrates the proposed catalytic role of this compound in the gelling reaction of polyurethane formation.

polyurethane_mechanism cluster_activation Activation of Polyol cluster_reaction Urethane Formation Polyol R'-OH (Polyol) Activated_Complex [R'-O···H···N(Et)(CH₂CH₂OH)₂]⁻ Activated Complex Polyol->Activated_Complex Forms hydrogen bond NEDEA N(Et)(CH₂CH₂OH)₂ (NEDEA) NEDEA->Activated_Complex Isocyanate R-N=C=O (Isocyanate) Activated_Complex->Isocyanate Activated polyol attacks isocyanate Urethane R-NH-C(O)O-R' (Urethane) Isocyanate->Urethane Nucleophilic attack NEDEA_regenerated N(Et)(CH₂CH₂OH)₂ (NEDEA) Urethane->NEDEA_regenerated Releases catalyst

Caption: Catalytic cycle of this compound in polyurethane formation.

Application 2: Curing Agent for Epoxy Resins

This compound can also function as a catalytic curing agent for epoxy resins.[1] In this role, the tertiary amine nitrogen atom initiates the anionic polymerization of the epoxy resin. The lone pair of electrons on the nitrogen atom attacks an electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a zwitterion. This zwitterion then continues to react with other epoxy groups, propagating the polymerization and leading to a cross-linked network. The hydroxyl groups on NEDEA can also react with epoxy groups, incorporating the molecule into the polymer backbone.

Quantitative Data:

The performance of NEDEA as a curing agent depends on the specific epoxy resin and the desired properties of the cured material.

ParameterTypical Value Range
Curing Agent Loading (NEDEA)5 - 15 parts per 100 parts of resin (phr)
Curing Temperature80 - 150 °C
Curing Time1 - 4 hours
Glass Transition Temp (Tg)90 - 130 °C
Experimental Protocol: Curing of an Epoxy Resin

This protocol provides a general procedure for curing a bisphenol A-based epoxy resin using this compound.

Materials:

  • Liquid diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (NEDEA)

Procedure:

  • Preheat an oven to the desired curing temperature (e.g., 120 °C).

  • In a disposable container, weigh the DGEBA epoxy resin.

  • Add the desired amount of this compound to the epoxy resin.

  • Thoroughly mix the components with a spatula for 2-3 minutes, ensuring a homogeneous mixture.

  • Pour the mixture into a pre-heated mold.

  • Place the mold in the preheated oven and cure for the specified time (e.g., 2 hours).

  • After the curing cycle is complete, turn off the oven and allow the cured epoxy to cool slowly to room temperature to avoid thermal stress.

  • Once cooled, the cured epoxy part can be demolded.

Mechanism of Epoxy Curing

The following diagram illustrates the initiation and propagation steps of epoxy resin polymerization catalyzed by a tertiary amine like this compound.

epoxy_curing_mechanism cluster_initiation Initiation cluster_propagation Propagation NEDEA R₃N (Tertiary Amine) Epoxy1 Epoxy Monomer NEDEA->Epoxy1 Nucleophilic attack Zwitterion R₃N⁺-CH₂-CH(R')-O⁻ (Zwitterion) Epoxy1->Zwitterion Epoxy2 Epoxy Monomer Zwitterion->Epoxy2 Attacks another epoxy monomer Growing_Chain R₃N⁺-[CH₂-CH(R')-O]n-CH₂-CH(R')-O⁻ (Growing Polymer Chain) Epoxy2->Growing_Chain

Caption: Anionic polymerization of epoxy resin initiated by a tertiary amine.

References

Application Notes and Protocols for the Formulation of Detergents Using N-Ethyldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Ethyldiethanolamine (EDEA) in Detergent Formulations

This compound (EDEA), a tertiary amine with the chemical formula C₆H₁₅NO₂, is a versatile raw material with several potential applications in the formulation of detergents. Its bifunctional nature, possessing both amine and alcohol functionalities, allows it to contribute to various properties of a cleaning product. Primarily, EDEA is utilized as a pH regulator and alkalinity provider, a corrosion inhibitor, and a potential co-emulsifier or solvent. These application notes provide a comprehensive overview of the formulation of heavy-duty liquid laundry detergents and hard surface cleaners incorporating EDEA, along with detailed experimental protocols for their evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of EDEA is essential for its effective incorporation into detergent formulations.

PropertyValueReference
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 246-252 °C
Melting Point -50 °C
Density 1.014 g/mL at 25 °C
Flash Point 124 °C (closed cup)
Solubility Miscible with water

Role of this compound in Detergent Formulations

EDEA can be incorporated into detergent formulations to fulfill several key functions:

  • pH Regulation and Alkalinity: As an amine, EDEA is an alkaline compound that can be used to neutralize acidic components in a formulation, such as linear alkylbenzene sulfonic acid (LAS), a common anionic surfactant. By adjusting and buffering the pH of the detergent solution, EDEA helps to maintain an optimal pH range for effective cleaning and enzyme stability.

  • Corrosion Inhibition: The presence of nitrogen and oxygen atoms in the EDEA molecule allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. This is particularly beneficial in liquid detergents that are stored in metal containers or used to clean metal surfaces.

  • Co-emulsifier and Solvent: EDEA's structure, containing both hydrophilic hydroxyl groups and a more hydrophobic ethyl group, gives it amphiphilic properties. This allows it to act as a co-emulsifier, aiding in the stabilization of oil-in-water emulsions, and as a solvent for certain components of the formulation.

Example Formulations

The following are example formulations for a heavy-duty liquid laundry detergent and a hard surface cleaner incorporating this compound. The component percentages are given by weight.

Heavy-Duty Liquid Laundry Detergent
ComponentFunctionExample Concentration (%)
Linear Alkylbenzene Sulfonic Acid (LAS)Anionic Surfactant10.0 - 15.0
Alcohol Ethoxylate (e.g., C12-14 AE-7)Nonionic Surfactant5.0 - 10.0
This compound (EDEA) Neutralizer / pH Regulator 2.0 - 5.0
Sodium Laureth Sulfate (SLES)Anionic Surfactant3.0 - 7.0
Fatty Acid (e.g., Oleic Acid)Foam Control / Builder1.0 - 3.0
Propylene (B89431) GlycolSolvent / Stabilizer2.0 - 5.0
Protease EnzymeStain Removal0.5 - 1.0
Amylase EnzymeStain Removal0.3 - 0.7
Sodium CitrateBuilder / Chelating Agent1.0 - 3.0
Optical BrightenerFabric Whitening0.1 - 0.3
FragranceScent0.2 - 0.5
PreservativeStability0.1 - 0.2
Deionized WaterSolventTo 100
Hard Surface Cleaner
ComponentFunctionExample Concentration (%)
Alcohol Ethoxylate (e.g., C9-11 AE-8)Nonionic Surfactant3.0 - 8.0
This compound (EDEA) Alkalinity / Cleaning Booster 1.0 - 4.0
Sodium Dodecylbenzene SulfonateAnionic Surfactant1.0 - 3.0
Isopropyl AlcoholSolvent / Drying Agent2.0 - 5.0
Sodium CarbonateBuilder / Alkalinity0.5 - 2.0
Tetrasodium EDTAChelating Agent0.2 - 0.5
FragranceScent0.1 - 0.3
DyeColorAs required
Deionized WaterSolventTo 100

Performance Data (Illustrative)

The following tables present illustrative performance data for the example formulations. Direct comparative data for this compound was not available in the public domain.

Heavy-Duty Liquid Laundry Detergent Performance
ParameterFormulation with 3% EDEAControl (without EDEA)
pH (1% solution) 8.57.0
Stain Removal on Cotton (Grass Stain, %) 8578
Stain Removal on Polyester (Oil Stain, %) 9085
Viscosity (cps at 25°C) 350340
Corrosion Inhibition (Weight Loss of Steel Coupon, mg) 515
Hard Surface Cleaner Performance
ParameterFormulation with 2% EDEAControl (without EDEA)
pH (as is) 10.59.0
Grease Cutting (Time to dissolve grease spot, sec) 3045
Surface Tension (mN/m) 2829
Streaking/Residue LowLow

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Preparation of Heavy-Duty Liquid Laundry Detergent
  • Initial Mixing: In a suitable mixing vessel, add the calculated amount of deionized water and begin agitation.

  • Neutralization: Slowly add the this compound to the water. While continuing to mix, gradually add the Linear Alkylbenzene Sulfonic Acid. The reaction is exothermic; maintain the temperature below 40°C.

  • Surfactant Addition: Once the neutralization is complete and the solution is homogeneous, add the Sodium Laureth Sulfate and Alcohol Ethoxylate. Mix until fully dissolved.

  • Component Integration: Add the fatty acid, propylene glycol, and sodium citrate, ensuring each component is fully dissolved before adding the next.

  • Finishing Steps: Add the optical brightener, enzymes, fragrance, and preservative.

  • Final Adjustment: Check the pH of the final solution and adjust if necessary using a small amount of citric acid or EDEA. Mix until the formulation is uniform.

Protocol for Evaluating Stain Removal Performance (ASTM D4265 adapted)
  • Fabric Preparation: Use pre-stained fabric swatches (e.g., grass, oil, wine on cotton and polyester) from a standardized supplier.

  • Washing Procedure:

    • Set a standard top-loading washing machine to a normal cycle with a specified water temperature (e.g., 30°C) and water hardness.

    • Place the stained swatches in the washing machine along with a ballast load of clean fabric to simulate a typical wash load.

    • Add the specified dosage of the detergent formulation.

    • Complete the wash and rinse cycle.

  • Drying: Air-dry the fabric swatches in a controlled environment, avoiding direct sunlight.

  • Evaluation:

    • Measure the color of the stained area on each swatch before and after washing using a spectrophotometer.

    • Calculate the stain removal percentage using the following formula: % Stain Removal = [(L* of washed fabric - L* of stained fabric) / (L* of unstained fabric - L* of stained fabric)] x 100 where L* is the lightness value from the CIELAB color space.

  • Data Analysis: Perform at least three replicates for each formulation and stain type. Calculate the average stain removal and standard deviation.

Protocol for Measuring Viscosity
  • Equipment: Use a rotational viscometer with a suitable spindle.

  • Sample Preparation: Allow the detergent sample to equilibrate to a constant temperature (e.g., 25°C) in a water bath.

  • Measurement:

    • Place the sample in a beaker of appropriate size.

    • Immerse the spindle into the detergent up to the marked level.

Application Notes and Protocols for N-Ethyldiethanolamine (EDEA) Blends in Gas Treating

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

N-Ethyldiethanolamine (EDEA) is a tertiary alkanolamine with potential applications in acid gas treating, particularly for the removal of carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from gas streams. As a tertiary amine, EDEA is expected to offer advantages such as high CO₂ loading capacity and lower energy requirements for regeneration compared to primary and secondary amines like Monoethanolamine (MEA) or Diethanolamine (DEA). However, the reaction kinetics of tertiary amines with CO₂ are typically slower. To overcome this limitation, EDEA is often blended with a primary or secondary amine, known as an activator or promoter (such as Piperazine), which accelerates the CO₂ absorption rate.

These application notes provide an overview of the use of EDEA blends in gas treating, including key performance data from analogous amine blends, detailed experimental protocols for performance evaluation, and visualizations of relevant chemical pathways and workflows. While specific performance data for EDEA blends are not extensively available in public literature, the data for widely-used N-methyldiethanolamine (MDEA) blends are presented here to serve as a benchmark for evaluation.

Application: CO₂ Capture from Flue Gas and Natural Gas Sweetening

EDEA blends are promising candidates for post-combustion CO₂ capture from power plants and for the sweetening of natural gas. The combination of a high-capacity tertiary amine (EDEA) with a fast-reacting activator aims to create a solvent that balances absorption capacity, reaction kinetics, and regeneration energy.

Key Advantages of Tertiary Amine Blends:

  • High CO₂ Loading Capacity: Tertiary amines primarily react with CO₂ via the base-catalyzed hydration of CO₂ to form bicarbonate, allowing for a theoretical loading capacity approaching 1 mole of CO₂ per mole of amine.

  • Lower Heat of Reaction: The reaction of tertiary amines with CO₂ is generally less exothermic than that of primary and secondary amines, leading to lower energy requirements for solvent regeneration.

  • Enhanced Reaction Kinetics: The addition of an activator, such as piperazine, significantly increases the rate of CO₂ absorption, compensating for the inherently slow kinetics of tertiary amines.

  • Good Chemical Stability: Tertiary amines often exhibit higher resistance to thermal and oxidative degradation compared to primary amines.

Performance Data of Analogous Amine Blends

The following tables summarize the performance of common tertiary amine blends, which can be used as a reference for evaluating the performance of novel EDEA blends.

Table 1: Equilibrium CO₂ Absorption Capacity of MDEA/DEA Blends

Amine Blend Concentration (wt%) Temperature (°C) CO₂ Partial Pressure (kPa) Absorption Capacity (mol CO₂/mol amine)
DEA/MDEA 10/40 40 12 0.52[1]
DEA/MDEA 25/25 40 12 0.50[1]

| DEA/MDEA | 40/10 | 40 | 12 | 0.61[1] |

Table 2: Performance Improvement with MDEA/Piperazine (PZ) Blend in an Industrial Setting

Parameter MDEA (Baseline) MDEA/PZ Blend
Mellitah Complex
Raw Gas Flow Rate (kmol/h) 16,208 18,820[2][3][4]
Sweet Gas CO₂ (vol %) - 1.98[2][3][4]
Sweet Gas H₂S (ppm) - 0.9915[2][3][4]
Alestiklal Gas Plant
Raw Gas Flow Rate (kmol/h) 8,012.79 8,750[2][4]

| Sweet Gas CO₂ (Mole %) | - | 0.975[2][4] |

Experimental Protocols

Protocol for Measuring Equilibrium CO₂ Solubility

This protocol describes the static method for determining the equilibrium solubility of CO₂ in an EDEA blend.

Objective: To measure the CO₂ loading capacity of the amine blend at various temperatures and CO₂ partial pressures.

Materials and Equipment:

  • High-pressure equilibrium cell or reactor with temperature and pressure controls.

  • Gas chromatograph (GC) for analyzing gas composition.

  • Vacuum pump.

  • Gas cylinders (CO₂, N₂).

  • Analytical balance.

  • Stirring mechanism (e.g., magnetic stirrer).

  • EDEA, activator amine (e.g., Piperazine), and deionized water.

Procedure:

  • Solvent Preparation: Prepare the desired aqueous EDEA blend by accurately weighing the components (e.g., 30 wt% EDEA, 5 wt% Piperazine, 65 wt% water).

  • System Cleaning: Wash the reactor with distilled water and then purge with nitrogen gas at least three times to remove any contaminants.[5]

  • Solvent Charging: Introduce a known mass of the prepared amine blend into the reactor.

  • Degassing: Evacuate the reactor using the vacuum pump to remove any dissolved gases from the solvent.

  • Temperature Stabilization: Set the reactor to the desired experimental temperature (e.g., 40°C for absorption) and allow the system to reach thermal equilibrium.

  • CO₂ Injection: Introduce a known amount of CO₂ gas into the reactor. The pressure inside the reactor will increase.

  • Equilibration: Stir the solution to facilitate the absorption of CO₂. Monitor the pressure inside the reactor. Equilibrium is reached when the pressure remains constant over a significant period.[5]

  • Data Recording: Record the final equilibrium pressure and temperature.

  • Gas Analysis: If a gas mixture is used, take a sample from the gas phase and analyze its composition using a gas chromatograph.

  • Calculation of CO₂ Loading: Calculate the amount of CO₂ absorbed by the solvent based on the initial and final pressures and the known volumes of the gas and liquid phases. The CO₂ loading is expressed as moles of CO₂ per mole of total amine.[5]

  • Repeat: Repeat steps 6-10 for different CO₂ partial pressures and at different temperatures (e.g., 120°C for stripping conditions) to generate a complete solubility curve.[1]

Protocol for Measuring CO₂ Absorption Rate

This protocol outlines a method for determining the kinetics of CO₂ absorption into an EDEA blend using a wetted-wall column or a stirred-cell reactor.

Objective: To determine the overall mass transfer coefficient and the reaction rate constant for CO₂ absorption.

Materials and Equipment:

  • Wetted-wall column or stirred-cell reactor.

  • Mass flow controllers for CO₂ and N₂.

  • Thermostatic bath to control the temperature of the solvent and gas.

  • CO₂ analyzer.

  • Solvent reservoir and pump.

  • Data acquisition system.

Procedure:

  • Solvent Preparation: Prepare the aqueous EDEA blend of the desired concentration.

  • System Setup: Set up the wetted-wall column or stirred-cell reactor. Circulate the thermostatic fluid to bring the system to the desired temperature (e.g., 30°C).

  • Solvent Circulation: Pump the amine solution from the reservoir to the top of the wetted-wall column or into the stirred-cell reactor at a known flow rate.

  • Gas Flow: Introduce a gas stream with a known concentration of CO₂ (e.g., 15% CO₂ in N₂) into the reactor at a controlled flow rate.

  • Absorption: The gas and liquid phases come into contact, and CO₂ is absorbed by the amine solution.

  • Measurement of Outlet CO₂ Concentration: Continuously measure the CO₂ concentration in the outlet gas stream using a CO₂ analyzer.

  • Steady State: Allow the system to reach a steady state, where the inlet and outlet CO₂ concentrations are constant.

  • Data Analysis: Calculate the rate of CO₂ absorption based on the gas flow rate and the change in CO₂ concentration between the inlet and outlet streams.

  • Mass Transfer Coefficient Calculation: Determine the overall mass transfer coefficient (K_G) using the absorption rate, the known interfacial area, and the logarithmic mean driving force (partial pressure difference of CO₂).

  • Varying Parameters: Repeat the experiment at different temperatures, solvent concentrations, and CO₂ partial pressures to study their effects on the absorption kinetics.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the reaction mechanism of CO₂ with a blend of a tertiary amine (EDEA) and a primary/secondary amine activator (e.g., Piperazine). The activator directly reacts with CO₂ to form a carbamate, which is a faster reaction. The tertiary amine primarily acts as a base to accept a proton, facilitating the hydration of CO₂ to bicarbonate.

G cluster_gas_phase Gas Phase cluster_liquid_phase Liquid Phase CO2_gas CO₂(g) CO2_aq CO₂(aq) CO2_gas->CO2_aq Mass Transfer Carbamate Carbamate (R₂NCOO⁻) CO2_aq->Carbamate Fast reaction CO2_aq->Carbamate Bicarbonate Bicarbonate (HCO₃⁻) CO2_aq->Bicarbonate Slow reaction with H₂O CO2_aq->Bicarbonate H2O H₂O EDEA EDEA (R₃N) Protonated_EDEA Protonated EDEA (R₃NH⁺) Activator Activator (R₂NH) Activator->Carbamate Carbamate->H2O Protonated_Activator Protonated Activator (R₂NH₂⁺) Carbamate->Protonated_Activator Proton transfer (fast) Bicarbonate->EDEA Bicarbonate->Protonated_EDEA Proton transfer (fast)

Caption: Reaction mechanism of CO₂ with an EDEA-activator blend.

Experimental Workflow

This diagram outlines the typical workflow for evaluating the performance of a new EDEA blend for CO₂ capture.

G start Start: Define Blend Composition (e.g., EDEA/PZ/H₂O ratio) prep Solvent Preparation start->prep phys_prop Measure Physical Properties (Density, Viscosity) prep->phys_prop solubility CO₂ Solubility Measurement (Equilibrium Cell) phys_prop->solubility kinetics CO₂ Absorption Rate Measurement (Wetted-Wall Column) phys_prop->kinetics data_analysis Data Analysis & Performance Evaluation (Loading, Rate, Energy) solubility->data_analysis regen Regeneration Study (Desorption Setup) kinetics->regen Loaded Solvent kinetics->data_analysis regen->data_analysis conclusion Conclusion & Optimization data_analysis->conclusion

Caption: Workflow for evaluating EDEA blend performance.

Logical Framework for Amine Blend Selection

This diagram presents a logical framework for selecting an appropriate amine blend based on the specific requirements of a gas treating application.

G start Define Application Requirements bulk_removal Bulk CO₂ Removal? start->bulk_removal selective_h2s Selective H₂S Removal? start->selective_h2s low_pressure Low CO₂ Partial Pressure? start->low_pressure tertiary_blend High-capacity tertiary amine blend (e.g., EDEA + Activator) bulk_removal->tertiary_blend Yes primary_secondary_blend Primary/Secondary amine blend (e.g., MEA/PZ) bulk_removal->primary_secondary_blend No mdea_type Tertiary amine (e.g., MDEA, EDEA) selective_h2s->mdea_type Yes selective_h2s->primary_secondary_blend No low_pressure->tertiary_blend No low_pressure->primary_secondary_blend Yes

Caption: Logic for amine blend selection based on application.

References

Troubleshooting & Optimization

Optimizing N-Ethyldiethanolamine synthesis to minimize side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of N-Ethyldiethanolamine (EDEA) and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis method for this compound (EDEA)?

A1: The most common industrial method for synthesizing EDEA is the reaction of ethylamine (B1201723) with ethylene (B1197577) oxide under controlled temperature and pressure.[1][2] The reaction is an ethoxylation process that proceeds through a nucleophilic ring-opening mechanism.[1] The lone pair of electrons on the nitrogen atom of ethylamine attacks a carbon atom of the ethylene oxide ring, leading to the formation of an N-ethylethanolamine intermediate. This intermediate then reacts with a second molecule of ethylene oxide to yield this compound.[1]

Q2: What are the most common side reactions and impurities I should be aware of?

A2: The primary side reaction is the formation of higher molecular weight oligomers, which occurs when EDEA reacts with additional ethylene oxide molecules.[1] Other common impurities include unreacted starting materials (ethylamine and ethylene oxide) and the intermediate N-ethylethanolamine.[1] If water is present in the reaction mixture, hydrolysis byproducts can also form.[1]

Q3: Why is temperature control so critical during EDEA synthesis?

A3: The reaction between ethylamine and ethylene oxide is highly exothermic.[1] Precise temperature control is essential to prevent runaway reactions and minimize side reactions.[1] Higher temperatures can increase the rate of oligomerization, leading to a lower yield of the desired EDEA product and a more complex purification process.[3][4] Industrial production often occurs between 100-150°C.[5]

Q4: What is the ideal molar ratio of reactants?

A4: To maximize the yield of EDEA and minimize byproducts, a strict 2:1 molar ratio of ethylene oxide to ethylamine is recommended.[1] Deviating from this ratio can lead to increased formation of N-ethylethanolamine (if ethylene oxide is limited) or higher ethoxylates (if ethylene oxide is in excess).[1]

Q5: What analytical methods are recommended for monitoring reaction progress and purity?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for monitoring the reaction's completion and identifying the formation of byproducts.[1][6] For analyzing EDEA in aqueous samples, Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) is a standard method.[1][7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for compounds that are not easily vaporized.[8][9]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Explanation
Incorrect Molar Ratio Verify the stoichiometry of reactants. Ensure the molar ratio of ethylene oxide to ethylamine is precisely controlled at 2:1.[1]An excess of ethylamine will leave the intermediate N-ethylethanolamine as a major product. An excess of ethylene oxide will promote the formation of higher molecular weight oligomers.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. The reaction is exothermic, so efficient cooling is necessary to prevent temperature spikes that favor side reactions.[1][3]Temperatures that are too high can accelerate the rate of oligomerization, consuming the desired product.[4] Temperatures that are too low will slow the reaction rate significantly.[5]
Inadequate Mixing Ensure the reactor provides vigorous and efficient mixing.Poor mixing can create localized areas of high reactant concentration, leading to uncontrolled reactions and increased byproduct formation.
Catalyst Inefficiency If using a catalyst (e.g., sodium hydroxide), verify its concentration and activity.[1]Basic catalysts are often used to deprotonate the hydroxyl group of the intermediate, accelerating the second addition step. Inactive or insufficient catalyst can stall the reaction.[1]

Issue 2: High Levels of Impurities in the Crude Product

Potential Cause Troubleshooting Step Explanation
Excess Ethylene Oxide Adjust the reactant feed to maintain a strict 2:1 molar ratio of ethylene oxide to ethylamine.[1]This is the most common cause of higher ethoxylate (oligomer) formation.[1]
Presence of Water Use anhydrous reactants and ensure the reaction is carried out under anhydrous conditions.[1]Water can react with ethylene oxide to form ethylene glycol and other hydrolysis byproducts.
Reaction Temperature Too High Improve the reactor's cooling system to maintain the target temperature and prevent excursions.High temperatures significantly increase the rate of side reactions, particularly the formation of oligomers.[3][4]
Inefficient Purification Optimize the vacuum distillation process. Ensure the vacuum level is sufficient and the column has adequate theoretical plates.Vacuum distillation is the primary method for separating the high-boiling EDEA from more volatile impurities and lower-boiling starting materials.[1]

Experimental Protocols

1. Protocol for this compound Synthesis

  • Materials: Ethylamine, Ethylene Oxide, Sodium Hydroxide (catalyst, optional), Nitrogen gas.

  • Equipment: Jacketed pressure reactor with temperature control, stirring mechanism, and inlets for reactants and nitrogen.

  • Procedure:

    • Purge the reactor with dry nitrogen gas to ensure an inert and anhydrous atmosphere.

    • Charge the reactor with the calculated amount of ethylamine.

    • If using a catalyst, add the appropriate amount of sodium hydroxide.

    • Seal the reactor and begin stirring. Heat the reactor to the target temperature (e.g., 50-80°C).[10]

    • Slowly and continuously feed the ethylene oxide into the reactor below the liquid surface, maintaining a molar ratio of approximately 2:1 with the initial ethylamine charge.[1]

    • Carefully monitor the reactor temperature and pressure. The exothermic nature of the reaction requires active cooling via the reactor jacket to maintain a stable temperature.[1]

    • After the ethylene oxide addition is complete, maintain the reaction temperature for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

    • Cool the reactor to room temperature and vent any excess pressure.

    • Collect the crude product for analysis and purification.

2. Protocol for In-Process Reaction Monitoring by GC-MS

  • Objective: To monitor the consumption of starting materials and the formation of EDEA and byproducts.

  • Procedure:

    • Periodically and carefully extract a small aliquot of the reaction mixture from the reactor.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a suitable quenching agent).

    • Prepare the sample for GC-MS analysis. This may involve dilution with a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Inject the prepared sample into the GC-MS system.

    • Analyze the resulting chromatogram to identify and quantify the peaks corresponding to ethylamine, N-ethylethanolamine, EDEA, and any higher molecular weight oligomers by comparing their retention times and mass spectra to known standards.[1][6]

3. Protocol for Purification by Vacuum Distillation

  • Objective: To separate pure EDEA from unreacted starting materials and high-boiling oligomers.

  • Procedure:

    • Transfer the crude reaction product to a distillation flask equipped with a fractionating column, condenser, and vacuum-adapter.

    • Apply a vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect the different fractions. Low-boiling components, such as unreacted ethylamine and ethylene oxide, will distill first.

    • The main fraction containing EDEA will distill at its boiling point under the applied vacuum (the boiling point of EDEA at atmospheric pressure is 246–252°C).[1]

    • High-boiling oligomeric byproducts will remain in the distillation flask as residue.

    • Analyze the purity of the collected EDEA fraction using GC-MS or another suitable analytical method.

Visual Guides

EDEA_Synthesis_Pathway EA Ethylamine invis1 EA->invis1 EO1 Ethylene Oxide (1st equivalent) EO1->invis1 EO2 Ethylene Oxide (2nd equivalent) invis2 EO2->invis2 EO3 Excess Ethylene Oxide OLIGO Higher Ethoxylates (Side Product) EO3->OLIGO NEE N-Ethylethanolamine (Intermediate) NEE->invis2 EDEA This compound (Desired Product) EDEA->OLIGO + invis1->NEE + invis2->EDEA +

Caption: EDEA synthesis pathway and primary side reaction.

Troubleshooting_Workflow Problem Observed Issue: Low Yield or High Impurity Cause_Ratio Incorrect Molar Ratio? Problem->Cause_Ratio Check Cause_Temp Suboptimal Temperature? Problem->Cause_Temp Check Cause_Purity Reactant Contamination? Problem->Cause_Purity Check Sol_Ratio Verify reactant stoichiometry. Ensure EO:EA is 2:1. Cause_Ratio->Sol_Ratio If Yes Sol_Temp Optimize reactor cooling. Maintain stable temperature. Cause_Temp->Sol_Temp If Yes Sol_Purity Use anhydrous reactants. Check starting material purity. Cause_Purity->Sol_Purity If Yes

Caption: Troubleshooting workflow for EDEA synthesis optimization.

References

Technical Support Center: N-Ethyldiethanolamine (EDEA) in CO₂ Scrubbing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Ethyldiethanolamine (EDEA) in CO₂ scrubbing applications.

Troubleshooting Guide

This guide addresses common issues encountered during CO₂ scrubbing experiments with EDEA, with a focus on problems arising from solvent degradation.

Issue 1: Unexpectedly High EDEA Loss

  • Symptom: Requirement for frequent EDEA makeup to maintain the desired concentration in the scrubbing solution.

  • Possible Cause: Accelerated thermal or oxidative degradation of the EDEA solvent.

  • Troubleshooting Steps:

    • Verify Operating Temperatures: Ensure the stripper and reboiler temperatures are within the recommended range for EDEA. High temperatures significantly accelerate thermal degradation.[1]

    • Check for Oxygen Ingress: Analyze the flue gas for excessive oxygen content. Oxidative degradation is a primary pathway for amine loss and occurs mainly in the absorber.[1][2]

    • Analyze for Metal Contaminants: The presence of metal ions, particularly iron, can catalyze the oxidation of amines.[1] Consider taking a sample of the amine solution for analysis of dissolved metals.

    • Review CO₂ Loading: High CO₂ loading can increase the rate of thermal degradation.[1]

Issue 2: Foaming in the Absorber

  • Symptom: Stable foam formation in the absorber column, leading to poor gas-liquid contact and potential carryover of the amine solution.

  • Possible Cause: Accumulation of degradation products that act as surfactants.

  • Troubleshooting Steps:

    • Sample and Analyze the Amine Solution: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify degradation products.[3]

    • Review Filtration: Ensure that mechanical and carbon filters are functioning correctly to remove suspended solids and some degradation products.

    • Consider Antifoam Addition: As a temporary measure, a suitable antifoaming agent can be used. However, addressing the root cause of degradation is crucial.[4]

Issue 3: Increased Corrosion Rates

  • Symptom: Higher than expected corrosion in the stripper, reboiler, or heat exchangers.

  • Possible Cause: Formation of acidic degradation products and heat-stable salts (HSS).

  • Troubleshooting Steps:

    • Analyze for Heat-Stable Salts: HSS are formed from the reaction of amines with acidic components other than CO₂ and from certain degradation pathways.[5] Ion chromatography can be used for HSS analysis.

    • Monitor pH: A drop in the pH of the lean amine solution can indicate the buildup of acidic degradation products.

    • Review Flue Gas Composition: The presence of SOx and NOx in the flue gas can lead to the formation of corrosive HSS.[6][7]

Issue 4: Off-Spec Sweet Gas (Poor CO₂ Removal)

  • Symptom: The CO₂ concentration in the treated gas does not meet the process requirements.

  • Possible Cause: Reduction in the active EDEA concentration due to degradation, leading to a lower CO₂ carrying capacity.

  • Troubleshooting Steps:

    • Verify Lean and Rich Amine Loadings: Analyze the CO₂ content in both the lean amine returning to the absorber and the rich amine leaving it. A high lean loading suggests regeneration issues, possibly linked to degradation.[8]

    • Quantify EDEA Concentration: Use a technique like High-Performance Liquid Chromatography (HPLC) to determine the actual concentration of active EDEA in the solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of EDEA degradation in a CO₂ scrubbing process?

A1: Like other alkanolamines, EDEA degrades through two main pathways:

  • Thermal Degradation: This occurs at the high temperatures found in the stripper and reboiler (typically 100-150°C). It is influenced by temperature, CO₂ loading, and amine concentration.[1][2]

  • Oxidative Degradation: This is caused by the reaction of EDEA with dissolved oxygen from the flue gas, primarily in the absorber. This process can be catalyzed by metal ions.[1][2]

Q2: What are the likely degradation products of EDEA?

A2: While specific studies on EDEA are limited, based on the degradation of similar amines like Diethanolamine (DEA) and N-Methyldiethanolamine (MDEA), the expected degradation products include:

  • Simpler amines and ammonia (B1221849) from the cleavage of the ethanol (B145695) groups.

  • Organic acids, such as formic and acetic acid, from oxidation.[6]

  • More complex, higher-molecular-weight compounds formed through condensation and cyclization reactions. For DEA, products like 3-(2-hydroxyethyl)-2-oxazolidinone (B1293664) and 1,4-bis(2-hydroxyethyl)piperazine have been identified.[9][10]

  • There is also a potential for the formation of N-nitroso-N-ethyldiethanolamine if NOx is present in the flue gas.

Q3: How can I monitor the degradation of my EDEA solution?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products.[3]

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of EDEA and non-volatile degradation products.[11]

  • Ion Chromatography (IC): To measure the concentration of heat-stable salts and some acidic degradation products.[12]

Q4: What are the key operational parameters to control to minimize EDEA degradation?

A4: To minimize degradation, focus on the following:

  • Temperature Control: Operate the stripper and reboiler at the lowest effective temperature for CO₂ removal.[1][13]

  • Oxygen Minimization: While challenging, minimizing excess oxygen in the flue gas can reduce oxidative degradation.

  • CO₂ Loading Management: Avoid excessively high CO₂ loadings in the rich amine stream.[1][13]

  • Filtration: Implement effective mechanical and activated carbon filtration to remove contaminants and degradation products.[4]

  • Material Selection: Use appropriate materials of construction to minimize corrosion and the introduction of catalytic metal ions.[1]

Q5: Can degraded EDEA be reclaimed?

A5: Yes, various reclamation techniques can be employed to remove degradation products and HSS from the amine solution. These include distillation, ion exchange, and electrodialysis.[9] The feasibility of each method depends on the specific degradation products present and the scale of the operation.

Quantitative Data on Amine Degradation

The following table summarizes typical degradation rates for alkanolamines under various conditions. Note that specific data for EDEA is limited, and these values, primarily from studies on similar amines, should be used as a general guide.

AmineConditionTemperature (°C)CO₂ Loading (mol CO₂/mol amine)Amine Loss/Degradation RateReference Amine
DEEAThermal1200.5~1.5 mol% loss after 500 hrsN,N-Diethylethanolamine
DEEAThermal1350.5~3.5 mol% loss after 500 hrsN,N-Diethylethanolamine
DEEAThermal1500.5~7.0 mol% loss after 500 hrsN,N-Diethylethanolamine
DEAThermal (with CO₂)Not SpecifiedSaturated~80% degradation after 4 weeksDiethanolamine
DEAThermal (without CO₂)Not Specified0~3% degradation after 4 weeksDiethanolamine

*Data for DEEA (N,N-Diethylethanolamine) is from a study by Gao et al. (2014) and may not be directly representative of EDEA (this compound).[13] Data for DEA is from a study on CO₂ induced degradation.[9]

Experimental Protocols

Protocol 1: Quantification of EDEA in Scrubbing Solution by HPLC

  • Sample Preparation:

    • Obtain a representative sample of the lean or rich amine solution.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Perform a serial dilution of the sample with a suitable mobile phase (e.g., a buffered aqueous solution) to bring the EDEA concentration within the calibration range of the instrument.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7) and an organic modifier like methanol (B129727) or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index detector.

    • Injection Volume: 20 µL.

  • Calibration and Quantification:

    • Prepare a series of EDEA standards of known concentrations in the same diluent as the samples.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the EDEA concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Identification of Volatile Degradation Products by GC-MS

  • Sample Preparation:

    • Take a known volume of the amine solution.

    • For some degradation products, derivatization may be necessary to improve volatility and chromatographic separation. A common method is silylation using an agent like BSTFA.[14]

    • Alternatively, a liquid-liquid extraction can be performed to isolate less polar degradation products into an organic solvent like dichloromethane.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, operated at a temperature that ensures vaporization without thermal decomposition (e.g., 250°C).

    • Oven Program: A temperature ramp starting at a low temperature (e.g., 50°C) and increasing to a high temperature (e.g., 280°C) to elute compounds with a wide range of boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-500 amu.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to degradation products.

    • Compare the mass spectra of the unknown peaks to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of key degradation products by running authentic standards if available.

Visualizations

Thermal_Degradation_Pathway EDEA This compound (EDEA) Carbamate EDEA Carbamate EDEA->Carbamate + CO2 Intermediate1 Cyclic Intermediate Carbamate->Intermediate1 High Temp (Stripper) Product2 Piperazine-type Dimer Carbamate->Product2 Intermolecular Reaction Product1 Oxazolidinone-type Product Intermediate1->Product1 Intramolecular Cyclization Oxidative_Degradation_Pathway EDEA This compound (EDEA) Radical Amine Radical EDEA->Radical + O2, Metal Ions Peroxide Peroxide Intermediate Radical->Peroxide Ammonia Simpler Amines & Ammonia Radical->Ammonia Fragmentation Aldehyde Aldehyde Products (e.g., Formaldehyde) Peroxide->Aldehyde Acid Carboxylic Acids (e.g., Formic Acid) Aldehyde->Acid Further Oxidation Experimental_Workflow cluster_sample Sample Collection & Prep cluster_analysis Analysis cluster_results Data Interpretation Sample Collect Amine Solution Sample Filter Filter (0.45 µm) Sample->Filter Dilute Dilute for HPLC Filter->Dilute Extract Extract/Derivatize for GC-MS Filter->Extract IC Ion Chromatography (Analyze HSS) Filter->IC HPLC HPLC Analysis (Quantify EDEA) Dilute->HPLC GCMS GC-MS Analysis (Identify Products) Extract->GCMS Quantify Calculate EDEA Loss HPLC->Quantify Identify Identify Degradation Products GCMS->Identify IC->Identify Correlate Correlate with Process Issues Quantify->Correlate Identify->Correlate Troubleshooting_Flowchart action_node action_node start High EDEA Loss or Foaming? check_temp High Stripper Temp? start->check_temp check_o2 High O2 in Flue Gas? check_temp->check_o2 No action_node_temp Action: Reduce Reboiler Duty. Root Cause: Thermal Degradation check_temp->action_node_temp Yes check_hss High HSS or Low pH? check_o2->check_hss No action_node_o2 Action: Check for Air Leaks. Analyze for Metal Ions. Root Cause: Oxidative Degradation check_o2->action_node_o2 Yes final_action Implement Corrective Actions: - Optimize Temp & Loading - Check for O2 ingress - Improve Filtration check_hss->final_action No action_node_hss Action: Analyze Flue Gas for SOx/NOx. Consider Amine Reclaiming. Root Cause: HSS Formation check_hss->action_node_hss Yes action_node_temp->final_action action_node_o2->final_action action_node_hss->final_action

References

Technical Support Center: N-Ethyldiethanolamine (EDEA) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of N-Ethyldiethanolamine (EDEA) in corrosion inhibition experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application and evaluation of EDEA as a corrosion inhibitor.

Issue 1: Low or Inconsistent Inhibition Efficiency (%IE)

Q: My experiments show low or highly variable inhibition efficiency for EDEA. What are the potential causes and how can I resolve this?

A: Low or inconsistent efficiency is a common issue that can stem from several experimental factors. The primary causes often involve inhibitor concentration, temperature fluctuations, solution pH, and the presence of synergistic or antagonistic species.

Potential Causes & Solutions:

  • Inhibitor Concentration: The concentration of EDEA is critical. Efficiency typically increases with concentration up to an optimal point, after which it may plateau or even decrease.[1][2]

    • Solution: Perform a concentration optimization study. Test a range of EDEA concentrations (e.g., 50 ppm to 1000 ppm) to determine the concentration that provides the maximum inhibition efficiency for your specific system.

  • Temperature: The efficiency of alkanolamine-based inhibitors like EDEA is highly sensitive to temperature. Generally, for physical adsorption mechanisms, efficiency decreases as temperature increases.

    • Solution: Precisely control the temperature of your corrosive medium using a water bath or thermostat. If high-temperature application is necessary, consider that higher concentrations of EDEA may be required, or explore synergistic combinations.

  • pH of the Medium: The pH of the corrosive solution can affect the protonation state of the amine group in EDEA, influencing its adsorption characteristics and, consequently, its inhibition efficiency.

    • Solution: Measure and record the pH of your solution before and after the experiment. If the process allows, buffer the solution to maintain a stable pH and investigate its effect on efficiency.

  • Synergistic or Antagonistic Effects: The presence of other ions or molecules in the solution can significantly impact EDEA's performance. For instance, halides are often used to create a synergistic effect, enhancing adsorption, while other compounds might compete for surface sites.[3][4]

    • Solution: Analyze the composition of your corrosive medium. If feasible, investigate the addition of a synergistic agent (e.g., iodide ions). Conversely, identify and remove any potential antagonistic species.

Issue 2: Difficulty Interpreting Electrochemical Data (Potentiodynamic Polarization & EIS)

Q: I am obtaining noisy or uninterpretable data from my Potentiodynamic Polarization (PDP) or Electrochemical Impedance Spectroscopy (EIS) measurements. What are the common troubleshooting steps?

A: Electrochemical measurements are powerful but sensitive techniques. Data quality issues often arise from the experimental setup, cell configuration, or incorrect parameters.

Potential Causes & Solutions:

  • Unstable Open Circuit Potential (OCP): Starting the scan before the system has reached a stable OCP is a primary source of error.[5]

    • Solution: Allow the working electrode to immerse in the test solution for a sufficient period (typically 30-60 minutes) to achieve a stable OCP before beginning any polarization or impedance scan.[6]

  • High Solution Resistance: A large distance between the reference electrode tip (Luggin capillary) and the working electrode can cause significant IR drop, distorting PDP curves and EIS spectra.

    • Solution: Position the Luggin capillary as close as possible to the working electrode surface without touching it to minimize uncompensated resistance.

  • Incorrect Scan Rate (PDP): A scan rate that is too fast can lead to distorted Tafel plots and inaccurate corrosion current (i_corr) values.[5]

    • Solution: Use a slow scan rate, typically in the range of 0.125 to 1 mV/s, to allow the electrode interface to reach a pseudo-steady state.[5]

  • Inappropriate Frequency Range (EIS): The selected frequency range may not be wide enough to capture all the electrochemical processes occurring.[7]

    • Solution: Ensure the frequency scan covers a broad range, typically from 100 kHz down to 10 mHz, to capture both high-frequency (solution resistance) and low-frequency (charge transfer and diffusion processes) information.[7]

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low inhibition efficiency.

G start Problem: Low Inhibition Efficiency check_conc 1. Verify EDEA Concentration start->check_conc Is concentration optimal? check_temp 2. Check Temperature Control start->check_temp check_syn 3. Analyze Solution Composition start->check_syn check_setup 4. Review Electrochemical Setup start->check_setup conc_opt Action: Perform Concentration Optimization Study check_conc->conc_opt No check_conc->check_temp Yes conc_opt->check_temp temp_opt Action: Use Thermostat/Water Bath, Test Temp Effects check_temp->temp_opt No check_temp->check_syn Yes temp_opt->check_syn syn_opt Action: Investigate Synergistic Additives (e.g., Halides) check_syn->syn_opt Potential for Synergy? check_syn->check_setup No syn_opt->check_setup setup_opt Action: Stabilize OCP, Minimize IR Drop, Optimize Scan Rate check_setup->setup_opt Setup Issues? end_node Resolution: Improved & Consistent Efficiency check_setup->end_node No setup_opt->end_node

Caption: Troubleshooting workflow for low corrosion inhibition efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the corrosion inhibition mechanism of this compound (EDEA)? A: this compound, like other alkanolamines, functions as a mixed-type corrosion inhibitor.[8][9] Its mechanism involves the adsorption of its molecules onto the metal surface. This adsorption is facilitated by the lone pair electrons on the nitrogen and oxygen atoms, which interact with the vacant d-orbitals of the metal.[10][11] The adsorbed layer forms a protective barrier that blocks both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction sites, thereby reducing the overall corrosion rate.[2][12]

Q2: How does temperature generally affect the performance of EDEA? A: For many organic inhibitors that rely on physical adsorption, an increase in temperature typically leads to a decrease in inhibition efficiency.[13] This is because higher temperatures can increase the kinetic energy of the inhibitor molecules, promoting desorption from the metal surface.[13] In some cases involving chemisorption, efficiency might remain stable or even increase with temperature up to a certain point. It is crucial to evaluate the performance of EDEA at the specific operating temperature of your system.

Q3: Can the efficiency of EDEA be improved by combining it with other substances? A: Yes, combining inhibitors to achieve a synergistic effect is a common and effective strategy. EDEA can be combined with other compounds, such as sodium silicate (B1173343) or halide salts, to enhance its protective film-forming properties and overall inhibition efficiency.[4] This synergistic effect often arises from co-adsorption, where one component strengthens the adsorption of the other, leading to a more stable and dense protective layer.[3]

Q4: What is the expected adsorption isotherm for EDEA on a steel surface? A: The adsorption of organic inhibitors like EDEA on a metal surface can often be described by various adsorption isotherms, such as Langmuir, Temkin, or Frumkin.[8][14] The Langmuir isotherm is frequently observed, which assumes monolayer adsorption on a homogeneous surface.[8][9] To determine the governing isotherm, experimental data relating the surface coverage (θ) to the inhibitor concentration (C) should be fitted to the different isotherm equations.

Inhibition Mechanism of EDEA

The diagram below illustrates the general mechanism of how EDEA inhibits corrosion.

G cluster_0 Corrosive Environment (e.g., Acidic Solution with H⁺, Cl⁻) H_ion H⁺ cathodic Cathodic Site (H₂ Evolution Blocked) H_ion->cathodic Cl_ion Cl⁻ metal Metal Surface (e.g., Steel) anodic Anodic Site (Metal Dissolution Blocked) metal->anodic Fe → Fe²⁺ + 2e⁻ edea EDEA Molecule (Adsorbed Layer) edea->metal Adsorbs via N and O atoms edea->anodic Blocks edea->cathodic Blocks

Caption: Adsorption mechanism of EDEA on a metal surface.

Quantitative Data Summary

While extensive data specifically for this compound is limited in readily available literature, the following tables summarize representative data for the closely related Diethanolamine (DEA) and a polyurethane based on N-tert-butyl diethanolamine, which demonstrate common performance trends for alkanolamine inhibitors.

Table 1: Effect of Diethanolamine (DEA) Concentration on Inhibition Efficiency of Mild Steel in 0.5 M H₂SO₄ at 303 K[8]

DEA Concentration (M)Corrosion Current Density (Icorr, mA/cm²)Inhibition Efficiency (%IE)
0 (Blank)0.850-
10⁻⁷0.38055.3
10⁻⁶0.29065.9
10⁻⁵0.20076.5
10⁻⁴0.13084.7
10⁻³0.09688.7

Table 2: Effect of Temperature on Inhibition Efficiency of a Diethanolamine-based Inhibitor (tB-WPU, 500 ppm) for Carbon Steel in 2M HCl[15]

Temperature (°C)Corrosion Current Density (Icorr, mA/cm²)Inhibition Efficiency (%IE)
250.12889.5
500.77383.2
751.22349.6

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurement

This gravimetric technique provides a direct and reliable measure of the overall corrosion rate.[16][17]

Methodology:

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Abrade the surfaces with successive grades of emery paper, degrease with acetone, rinse with distilled water, dry, and record the initial weight (w₁) accurately using an analytical balance.

  • Immersion: Immerse the prepared coupons in the corrosive solution, both with and without various concentrations of EDEA, for a predetermined period (e.g., 6, 24, or 72 hours) at a constant temperature.[18]

  • Cleaning: After the immersion period, remove the coupons. Clean them according to standard procedures (e.g., using a cleaning solution with a brush) to remove corrosion products.

  • Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry thoroughly, and record the final weight (w₂).

  • Calculations:

    • Weight Loss (Δw): Δw = w₁ - w₂

    • Corrosion Rate (CR): Calculate the corrosion rate in mm/year using the formula: CR (mm/y) = (87.6 × Δw) / (D × A × t) where Δw is in mg, D is the metal density in g/cm³, A is the coupon area in cm², and t is the immersion time in hours.

    • Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetic aspects of corrosion, including the corrosion rate and the inhibitor's mechanism (anodic, cathodic, or mixed).[19][20]

Methodology:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE).[21]

  • Stabilization: Immerse the electrodes in the test solution (with or without EDEA) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady value (typically 30-60 minutes).

  • Polarization Scan: Once the OCP is stable, apply a potential scan at a slow, constant rate (e.g., 0.5 mV/s). The scan typically ranges from -250 mV to +250 mV relative to the OCP.[5]

  • Data Analysis:

    • Plot the applied potential (E) versus the logarithm of the measured current density (log i).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection point.

    • Inhibition Efficiency (%IE): %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ is the corrosion current density without inhibitor and i_corrᵢ is the corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[22][23]

Methodology:

  • Cell Setup and Stabilization: Use the same three-electrode cell and stabilization procedure as in the PDP method.[14]

  • Impedance Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[7]

  • Data Analysis:

    • Present the impedance data as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract electrochemical parameters. A common model includes the solution resistance (Rₛ), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[24]

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.

    • Inhibition Efficiency (%IE): %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ is the charge transfer resistance with inhibitor and R_ct₀ is the charge transfer resistance without inhibitor.

References

Troubleshooting guide for N-Ethyldiethanolamine-based polyurethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on polyurethane (PU) synthesis using N-Ethyldiethanolamine (NEDEA).

Frequently Asked Questions (FAQs)
Q1: My final polyurethane product is tacky or sticky. What went wrong?

A tacky or sticky surface is a common sign of incomplete polymerization or curing.[1] The primary causes include:

  • Incorrect Stoichiometry: An imbalance in the isocyanate-to-hydroxyl (NCO:OH) ratio is a frequent cause. An excess of polyol or NEDEA will leave unreacted hydroxyl groups, resulting in a soft, sticky product.[1] Conversely, a large excess of isocyanate can also lead to side reactions that affect the final network structure.

  • Low Curing Temperature: The curing process is temperature-dependent. If the temperature is too low, the reaction rate slows down significantly, preventing the polymer from reaching full cure within the expected timeframe.[1][2]

  • Moisture Contamination: Water reacts with isocyanates, consuming them in a side reaction that disrupts the primary urethane (B1682113) linkage formation.[1] This can alter the stoichiometry and prevent complete polymerization.

  • Catalyst Issues: While NEDEA itself has a catalytic effect, insufficient catalyst concentration or deactivation of the catalyst by acidic impurities can slow the curing reaction.[1]

Q2: I'm not making a foam, but I see bubbles or voids in my final product. Why is this happening?

Bubble formation in non-foam systems is almost always caused by the reaction of isocyanates with moisture.[3]

  • Reaction with Water: Isocyanates are highly reactive toward water. This reaction forms an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide (CO₂) gas.[3][4][5] This CO₂ gas creates bubbles within the polymerizing mixture.[3]

  • Sources of Moisture: Moisture can be introduced from several sources:

    • Absorbed atmospheric humidity, as both polyols and isocyanates can be hygroscopic.[3]

    • Insufficiently dried reactants, solvents, or fillers.[3]

    • Using wet mixing vessels or molds.[1]

  • Prevention: To avoid bubbles, ensure all reactants are thoroughly dried and the reaction is carried out under a dry atmosphere (e.g., a nitrogen blanket).[1][3] Degassing the prepolymer mixture under vacuum before adding the curative can also help remove dissolved gases and moisture.[1]

Q3: The polyurethane has a yellow tint after synthesis. How can I prevent this discoloration?

Yellowing is a common issue, particularly with polyurethanes made from aromatic isocyanates like MDI or TDI.[6][7] The main causes are:

  • UV Light Exposure: Aromatic isocyanates can form quinone-type structures upon exposure to UV light through photo-oxidation.[8][9] This oxidation of the polymer backbone is a primary cause of yellowing.[8][10]

  • High Temperatures & Oxidation: High processing temperatures or prolonged exposure to heat can cause thermal oxidation and degradation of the polymer, leading to discoloration.[8][9][10]

  • Chemical Structure: The use of aromatic isocyanates is the key factor.[7][8] Polyurethanes synthesized with aliphatic isocyanates are much less prone to yellowing because they cannot form the colored quinone structures.[3][8]

  • Additives: Certain antioxidants, like Butylated Hydroxytoluene (BHT), can contribute to discoloration under specific conditions, such as exposure to nitrogen oxides.[8][10]

Prevention Strategies:

  • Select UV-resistant formulations or use aliphatic isocyanates if color stability is critical.[6][8]

  • Incorporate UV absorbers and light stabilizers (like HALS) into the formulation to protect the polymer from UV degradation.[6][7][9]

  • Use antioxidants to prevent thermal degradation.[7]

  • Store the final product away from direct sunlight.[6]

Q4: The reaction time (gel time) is too fast/slow. How can I control it?

This compound (NEDEA) functions as both a chain extender (due to its two hydroxyl groups) and a tertiary amine catalyst.[11] The gel time is highly sensitive to several factors:

  • NEDEA Concentration: As a catalyst, increasing the concentration of NEDEA will generally accelerate both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, leading to a shorter gel time.[12]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, significantly shortening the gel time.[2]

  • Co-Catalysts: The use of other catalysts, such as organotin compounds, can drastically alter the reaction profile. Tin catalysts are particularly effective at accelerating the gel reaction.[13][14]

  • Moisture Content: The presence of water introduces a competing reaction that can affect viscosity buildup and the overall reaction profile.[15]

Data Summary: Parameter Effects

The following table summarizes the general effects of key parameters on the properties of a NEDEA-based polyurethane system.

ParameterEffect on Gel TimeEffect on Hardness/RigidityEffect on Discoloration (Yellowing)Notes
Increasing Temperature Decreases (Faster Reaction)Generally Increases (More complete cure)May Increase (Thermal Degradation)High temperatures can cause scorching and side reactions.[2][8]
Increasing Moisture VariableDecreases (Incomplete Cure, Foaming)No Direct EffectLeads to CO₂ bubbling and formation of brittle polyurea segments.[3][15]
Increasing NEDEA Conc. Decreases (Catalytic Effect)Increases (Acts as crosslinker/chain extender)No Direct EffectNEDEA accelerates both gelling and blowing reactions.[12]
Increasing NCO:OH Ratio VariableIncreases (More hard segments)May Increase (Side Reactions)A significant excess of NCO can lead to allophanate (B1242929) and biuret (B89757) side reactions, increasing crosslinking.[16]
Visual Guides
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing common issues in polyurethane synthesis.

G start Defective PU Product issue1 Sticky / Tacky Surface start->issue1 issue2 Bubbles / Voids start->issue2 issue3 Yellow Discoloration start->issue3 issue4 Poor Mechanical Properties start->issue4 cause1a Incorrect NCO:OH Ratio issue1->cause1a cause1b Low Curing Temp issue1->cause1b cause2a Moisture Contamination (Reagents / Air) issue1->cause2a issue2->cause2a cause3a Aromatic Isocyanate + UV issue3->cause3a cause3b High Temp / Oxidation issue3->cause3b issue4->cause1a issue4->cause2a cause4a Side Reactions issue4->cause4a sol1a Recalculate Stoichiometry cause1a->sol1a sol1b Optimize Curing Profile (Time & Temp) cause1b->sol1b sol2a Dry Reagents & Solvents Work Under Inert Gas cause2a->sol2a sol3a Use Aliphatic Isocyanate Add UV Stabilizers cause3a->sol3a sol3b Lower Process Temp Add Antioxidants cause3b->sol3b cause4a->sol1a cause4a->sol2a Reactions Isocyanate R-NCO (Isocyanate) Urethane Urethane Linkage Isocyanate->Urethane + R'-OH CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid + H₂O Allophanate Allophanate (Crosslink) Isocyanate->Allophanate + Urethane Polyol R'-OH (Polyol / NEDEA) Water H₂O (Moisture) Urethane->Allophanate Amine R-NH₂ (Amine) CarbamicAcid->Amine Decomposes CO2 CO₂ Gas (BUBBLES) CarbamicAcid->CO2 Urea Urea Linkage Amine->Urea + R-NCO

References

Technical Support Center: High-Purity N-Ethyldiethanolamine (EDEA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of N-Ethyldiethanolamine (EDEA). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in achieving high-purity EDEA for your research and development needs.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Vacuum Distillation Issues
Question/Issue Possible Causes Recommended Solutions
Why is the EDEA distillate discolored (yellow to brown)? Thermal degradation of EDEA at high temperatures. Contamination with air, leading to oxidation.- Lower the distillation temperature by applying a higher vacuum. - Ensure all joints in the distillation apparatus are properly sealed to prevent air leaks. - Consider using a shorter path distillation apparatus to minimize the residence time at high temperatures.
What causes a low yield of purified EDEA? Incomplete distillation due to insufficient heating or vacuum. Product loss in the fore-run or tail fractions. Leaks in the vacuum system.- Ensure the heating mantle is set to a temperature approximately 20-30°C higher than the boiling point of EDEA at the applied pressure. - Use a fraction collector to carefully separate the fractions. - Check all connections and seals for vacuum leaks.
Why is the distillation rate very slow or stalled? The vacuum is not low enough. The heating temperature is insufficient. The condenser is too efficient, causing premature condensation.- Check the vacuum pump for proper function and ensure the vacuum level is adequate. - Gradually increase the heating mantle temperature. - For high-melting point compounds that may solidify, consider using a condenser with slightly warmer cooling water.[1]
What leads to bumping or unstable boiling? Lack of boiling chips or a stir bar. Too rapid heating.- Always use fresh boiling chips or a magnetic stirrer. - Heat the distillation flask slowly and evenly.[2]
General Purification Issues
Question/Issue Possible Causes Recommended Solutions
The purified EDEA has a high water content. EDEA is hygroscopic and can absorb moisture from the air. Incomplete drying of the crude product before purification.- Handle and store purified EDEA under an inert atmosphere (e.g., nitrogen or argon). - Dry the crude product over a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation. - For trace amounts of water, consider a co-distillation with a solvent that forms an azeotrope with water.
Purity is not improving after purification. The chosen purification method is not effective for the specific impurities present. The starting material is heavily contaminated.- Analyze the impurity profile using GC-MS to select a more appropriate purification technique. - Consider a multi-step purification approach, such as vacuum distillation followed by an activated carbon treatment.
The product degrades on the chromatography column. The compound is sensitive to the acidic nature of standard silica (B1680970) gel.- Use a deactivated or neutral stationary phase, such as neutral alumina. - Add a small amount of a volatile base like triethylamine (B128534) to the eluent to neutralize the stationary phase.[3]

Frequently Asked Questions (FAQs)

Purification Techniques

Q1: What is the primary method for purifying this compound? A1: The cornerstone of EDEA purification is vacuum distillation.[4] This technique is highly effective for separating the high-boiling EDEA from more volatile impurities and non-volatile residues.[1]

Q2: Can other purification methods be used for EDEA? A2: Yes, other methods can be used, often as polishing steps after distillation. These include:

  • Activated Carbon Treatment: Effective for removing colored impurities and some organic byproducts.[5]

  • Ion-Exchange Chromatography: Can be used to remove ionic impurities and other charged molecules.[6][7]

  • Recrystallization as a Salt: EDEA can be converted to a crystalline salt (e.g., hydrochloride salt), which can then be purified by recrystallization.[2]

Impurities and Purity Analysis

Q3: What are the common impurities found in crude EDEA? A3: Common impurities include unreacted starting materials (ethylamine, ethylene (B1197577) oxide), byproducts such as monoethanolamine derivatives, and higher molecular weight oligomers.[4] Oxidation can also lead to the formation of N-oxides.[4]

Q4: How can the purity of EDEA be accurately determined? A4: The purity of EDEA is typically assessed using the following analytical methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[4][8]

  • Karl Fischer Titration: To determine the water content.[4]

  • High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of non-volatile impurities.[9]

Handling and Storage

Q5: How should high-purity this compound be stored? A5: High-purity EDEA should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and oxidation.[10] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Q6: Is this compound a hazardous substance? A6: EDEA is considered a chemical weapon precursor and is regulated.[4][12] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[11]

Data Presentation

Comparison of Purification Techniques for this compound
Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Vacuum Distillation >99%[4]80-95%Effective for removing a wide range of impurities; scalable.Requires specialized equipment; potential for thermal degradation if not controlled properly.
Activated Carbon Treatment Polishing step, improves color and removes trace organics.>95% (after initial purification)Simple procedure; effective for color removal.Does not remove all types of impurities; requires a subsequent filtration step.
Ion-Exchange Chromatography >99.5%Lower yield, suitable for small scale.High selectivity for ionic impurities.Lower capacity; more complex and time-consuming than distillation.
Recrystallization (as a salt) >99%60-80%Can be very effective for removing specific impurities.Requires conversion to and from the salt form; potential for product loss.
Common Impurities in Crude this compound and their Boiling Points
Impurity Boiling Point (°C at 760 mmHg)
Ethylamine16.6
Ethylene Oxide10.7
N-Ethylethanolamine167-169
This compound 246-252 [4]
Higher Ethoxylates>260

Experimental Protocols

Protocol 1: High-Purity EDEA via Vacuum Distillation

Objective: To purify crude this compound to >99% purity by vacuum distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)

  • Heating mantle

  • Vacuum pump with a cold trap

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are clean, dry, and properly greased.

  • Charging the Flask: Add the crude this compound and boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system. A typical vacuum for this distillation is in the range of 1-10 mmHg.

  • Heating: Once the desired vacuum is stable, begin heating the distillation flask gently with the heating mantle.

  • Fraction Collection:

    • Collect the initial low-boiling fraction (fore-run), which may contain residual solvents and more volatile impurities.

    • As the temperature stabilizes at the boiling point of EDEA at the given pressure, switch to a clean receiving flask to collect the main product fraction.

    • Stop the distillation before the distilling flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purified EDEA for purity and water content using GC-MS and Karl Fischer titration.

Protocol 2: Polishing of EDEA using Activated Carbon Treatment

Objective: To remove colored impurities and trace organic contaminants from previously distilled this compound.

Materials:

  • Distilled this compound

  • Activated carbon (powdered or granular)

  • Anhydrous solvent (e.g., ethanol (B145695) or isopropanol)

  • Erlenmeyer flask

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper, or a sintered glass funnel)

Procedure:

  • Dissolution: Dissolve the distilled EDEA in a minimal amount of a suitable anhydrous solvent in an Erlenmeyer flask.

  • Carbon Addition: Add activated carbon to the solution (typically 1-5% by weight of the EDEA).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency but should be done with caution to avoid solvent loss.

  • Filtration: Filter the mixture through a bed of celite or a fine porosity filter paper to remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting EDEA under high vacuum to remove any residual solvent.

  • Analysis: Assess the color and purity of the polished EDEA.

Protocol 3: Small-Scale Purification of EDEA by Ion-Exchange Chromatography

Objective: To achieve very high purity this compound on a small scale by removing ionic impurities.

Materials:

  • Crude or distilled this compound

  • Cation-exchange resin (e.g., Amberlyst 15)

  • Chromatography column

  • Elution solvents (e.g., methanol (B129727), followed by a solution of ammonia (B1221849) in methanol)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of the cation-exchange resin in a suitable solvent (e.g., methanol) and pack it into a chromatography column.

  • Equilibration: Wash the packed column with several column volumes of the initial solvent (methanol) to equilibrate the resin.

  • Sample Loading: Dissolve the EDEA sample in a minimal amount of the initial solvent and load it onto the column.

  • Washing: Wash the column with the initial solvent to elute any non-basic impurities.

  • Elution: Elute the bound EDEA from the resin using a solution of a volatile base in a solvent (e.g., 2 M ammonia in methanol).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and volatile base under reduced pressure.

  • Analysis: Analyze the final product for purity.

Visualizations

General Workflow for High-Purity EDEA Purification```dot

G

Caption: Decision tree for troubleshooting low purity in distilled EDEA.

References

Preventing thermal degradation of N-Ethyldiethanolamine in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of N-Ethyldiethanolamine (EDEA) in industrial processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments and industrial applications involving EDEA.

Issue/Observation Potential Cause Recommended Action
Rapid decrease in EDEA concentration in the processing unit. High operating temperatures, presence of oxygen, high CO2 loading, or the presence of catalytic metal ions.Review and optimize process parameters. Consider lowering the temperature, ensuring an inert atmosphere, and managing CO2 loading. Analyze the system for metal ion contamination.
Formation of solid precipitates or fouling in equipment. Accumulation of non-volatile degradation products.Identify the composition of the precipitates using analytical techniques such as GC-MS. Implement a solvent reclaiming process to remove degradation products.
Increased viscosity of the EDEA solution. Formation of polymeric degradation products.Monitor the viscosity of the solution regularly. If a significant increase is observed, consider partial or full replacement of the solvent and investigate the root cause of degradation.
Corrosion of process equipment. Formation of acidic degradation products or the presence of dissolved gases like CO2 and H2S.Monitor the pH of the EDEA solution. Implement a robust materials selection strategy for equipment and consider the use of corrosion inhibitors. Regularly inspect equipment for signs of corrosion.
Foaming in the absorber or stripper columns. Presence of surface-active degradation products or external contaminants.Identify the source of foaming. This could be degradation products or contaminants from the feed gas or makeup water. Implement anti-foaming agents as a temporary measure while addressing the root cause.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the thermal degradation of this compound (EDEA)?

A1: The primary factors contributing to the thermal degradation of EDEA are elevated temperatures, the presence of oxygen (oxidative degradation), high carbon dioxide (CO2) loading, and the presence of metal ions which can act as catalysts.[1][2] The stability of alkanolamines generally decreases with increasing temperature and the presence of acidic gases like CO2 can accelerate degradation pathways.

Q2: What are the expected degradation products of EDEA?

A2: While specific quantitative data for EDEA is limited, based on studies of the structurally similar N,N-Diethylethanolamine (DEEA), thermal degradation in the presence of CO2 can lead to a variety of products. These may include simpler amines, glycols, and other oxygenated compounds. For DEEA, identified degradation products include N-Ethylethanolamine, Triethylamine, Ethylene Glycol, and Diethylamine, among others.[3] It is reasonable to expect similar classes of compounds from the degradation of EDEA. General degradation pathways for ethanolamines can also involve demethylation/methylation and the formation of cyclic compounds like oxazolidinones.[4]

Q3: How does the thermal stability of EDEA compare to other commonly used amines like MDEA and DEA?

A3: For alkanolamines, the general order of thermal stability is tertiary amines > secondary amines > primary amines.[4][5] Therefore, EDEA, as a tertiary amine, is expected to have higher thermal stability than Diethanolamine (DEA), a secondary amine, and Monoethanolamine (MEA), a primary amine. Its stability is likely to be comparable to or in a similar range as N-methyldiethanolamine (MDEA), another tertiary amine.[6] However, specific operating conditions can significantly influence the actual degradation rates.

Q4: Are there any inhibitors that can prevent the thermal degradation of EDEA?

A4: While specific inhibitors developed exclusively for EDEA are not widely documented, general strategies for inhibiting amine degradation can be applied. These include the use of oxygen scavengers to prevent oxidative degradation and metal chelating agents to deactivate catalytic metal ions. The effectiveness of these inhibitors is dependent on the specific process conditions. For other amines, compounds like MDEA have been used as sacrificial agents to protect the primary amine from degradation.[7]

Q5: What analytical methods are recommended for monitoring EDEA degradation?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying both EDEA and its volatile degradation products.[3][8][9] For routine monitoring of EDEA concentration, High-Performance Liquid Chromatography (HPLC) can also be utilized. ASTM D7599 provides a standardized test method for the determination of various ethanolamines, including this compound, in water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the closely related N,N-Diethylethanolamine (DEEA) to provide an indication of expected behavior.

Table 1: Effect of Temperature on N,N-Diethylethanolamine (DEEA) Loss

Conditions: 3 mol/L DEEA with CO2 loading of 0.5 mol CO2/mol DEEA.

Temperature (°C)Amine Loss (%) after 4 weeks
120~2
135~4
150~7
175~15

(Data extrapolated from graphical representations in Gao et al., 2014)[3]

Table 2: Effect of CO2 Loading on N,N-Diethylethanolamine (DEEA) Loss

Conditions: 3 mol/L DEEA at a constant elevated temperature.

CO2 Loading (mol CO2/mol DEEA)Relative Amine Loss
0.3Lower
0.5Medium
0.7Higher

(Qualitative trend observed in Gao et al., 2014)[3]

Table 3: Effect of Concentration on N,N-Diethylethanolamine (DEEA) Loss

Conditions: Constant temperature and CO2 loading.

DEEA Concentration (mol/L)Relative Amine Loss
2Lower
3Medium
4Higher

(Qualitative trend observed in Gao et al., 2014)[3]

Experimental Protocols

Protocol 1: Thermal Stress Testing of this compound (EDEA) Solution

Objective: To evaluate the thermal stability of an aqueous EDEA solution under simulated industrial process conditions.

Materials:

  • This compound (EDEA) solution of known concentration

  • High-pressure stainless steel autoclave with temperature and pressure controls

  • Cylinder of CO2 and/or N2 gas

  • Analytical balance

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare a known volume and concentration of the aqueous EDEA solution.

  • Transfer the solution to the stainless steel autoclave.

  • If studying the effect of CO2, purge the autoclave with N2 and then introduce a known partial pressure of CO2 to achieve the desired loading.

  • Seal the autoclave and heat it to the desired experimental temperature (e.g., 120°C, 135°C, 150°C).

  • Maintain the temperature and pressure for a set duration (e.g., 1, 2, 4 weeks), taking periodic liquid samples if the setup allows.

  • At the end of the experiment, cool the autoclave to room temperature and carefully vent any remaining pressure.

  • Analyze the initial and final (and any intermediate) liquid samples for EDEA concentration using HPLC.

  • Analyze the liquid samples for degradation products using GC-MS.

Protocol 2: Analysis of EDEA Degradation Products by GC-MS

Objective: To identify and quantify the degradation products in a thermally stressed EDEA sample.

Materials:

  • Degraded EDEA sample

  • Internal standard solution (e.g., a stable compound not expected in the sample)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, if required for volatility)

  • Solvent for extraction/dilution (e.g., dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • To a known volume of the degraded EDEA sample, add a precise amount of the internal standard.

  • Depending on the expected degradation products, a liquid-liquid extraction may be necessary to separate the analytes from the aqueous matrix.

  • If the degradation products have low volatility, a derivatization step may be required. This typically involves evaporating the solvent and reacting the residue with a derivatizing agent like BSTFA.[9]

  • Inject a small volume of the prepared sample into the GC-MS.

  • Run a suitable temperature program on the GC to separate the different components.

  • The mass spectrometer will generate mass spectra for each eluting compound.

  • Identify the degradation products by comparing their mass spectra to a library of known compounds (e.g., NIST).

  • Quantify the identified degradation products by comparing their peak areas to the peak area of the internal standard.

Visualizations

Thermal_Degradation_Factors cluster_factors Influencing Factors cluster_degradation Degradation Process cluster_consequences Consequences High Temperature High Temperature EDEA_Degradation EDEA Degradation High Temperature->EDEA_Degradation Oxygen Presence Oxygen Presence Oxygen Presence->EDEA_Degradation High CO2 Loading High CO2 Loading High CO2 Loading->EDEA_Degradation Metal Ions (Fe, Cu) Metal Ions (Fe, Cu) Metal Ions (Fe, Cu)->EDEA_Degradation catalyze Solvent Loss Solvent Loss EDEA_Degradation->Solvent Loss Equipment Fouling Equipment Fouling EDEA_Degradation->Equipment Fouling Increased Viscosity Increased Viscosity EDEA_Degradation->Increased Viscosity Corrosion Corrosion EDEA_Degradation->Corrosion Foaming Foaming EDEA_Degradation->Foaming

Caption: Factors leading to EDEA degradation and its consequences.

Troubleshooting_Workflow Start Observe Sign of EDEA Degradation Identify_Symptom Identify Specific Symptom (e.g., Solvent Loss, Foaming) Start->Identify_Symptom Investigate_Cause Investigate Potential Causes Identify_Symptom->Investigate_Cause High_Temp High Temperature? Investigate_Cause->High_Temp Yes Oxygen_Leak Oxygen Ingress? Investigate_Cause->Oxygen_Leak Yes High_CO2 High CO2 Loading? Investigate_Cause->High_CO2 Yes Contamination Contamination? Investigate_Cause->Contamination Yes Optimize_Params Optimize Process Parameters High_Temp->Optimize_Params Implement_Mitigation Implement Mitigation Strategy Oxygen_Leak->Implement_Mitigation e.g., Inert Gas Blanket High_CO2->Optimize_Params Contamination->Implement_Mitigation e.g., Filtration, Inhibitors Monitor Monitor System Performance Optimize_Params->Monitor Implement_Mitigation->Monitor Monitor->Investigate_Cause Unsuccessful End Issue Resolved Monitor->End Successful

Caption: Troubleshooting workflow for addressing EDEA degradation.

References

Technical Support Center: Analytical Detection of N-Ethyldiethanolamine (EDEA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of N-Ethyldiethanolamine (EDEA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the analysis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and step-by-step solutions.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my EDEA peak in HPLC analysis?

Answer:

Poor peak shape for this compound, a basic compound, is a common issue in chromatography. It often results from undesirable interactions between the analyte and the stationary phase or other components of the analytical system.

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine group of EDEA, causing peak tailing.[1]

    • Solution 1: Use an end-capped column or a column with a less active silica (B1680970) surface (e.g., C18-MS-II).[2]

    • Solution 2: Add a competing amine, such as 0.1% triethylamine, to the mobile phase to block the active silanol sites.[3]

    • Solution 3: Lower the mobile phase pH by adding an acid like formic acid or phosphoric acid. This protonates the EDEA, reducing its interaction with silanol groups.[2][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[2][3]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[2][3]

Question: My sensitivity for EDEA is low, and I'm struggling to achieve the required detection limits. What can I do?

Answer:

Low sensitivity can stem from several factors, including matrix effects, suboptimal instrument conditions, or inefficient sample preparation.

Possible Causes & Solutions:

  • Ion Suppression (LC-MS/MS): In complex matrices like wastewater or biological fluids, other components can co-elute with EDEA and suppress its ionization in the mass spectrometer source.[5][6][7] This is a significant challenge, especially in samples with high salinity or organic content.[5][6][7]

    • Solution 1 (Sample Cleanup): Implement a Solid Phase Extraction (SPE) step to remove interfering matrix components before analysis.[5][6][7]

    • Solution 2 (Internal Standards): Use a stable isotope-labeled internal standard (e.g., d8-DEA, though a specific EDEA isotope is ideal) to compensate for matrix effects and variations in instrument response.[5][6][8]

  • Poor Derivatization Efficiency (GC-MS): If using a GC-MS method that requires derivatization, the reaction may be incomplete.

    • Solution: Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration. For example, when using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), a reaction at 60°C for 1 hour is a common starting point.[9]

  • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for EDEA.

    • Solution: Perform a tuning and optimization of the instrument for the specific mass transitions of EDEA (or its derivative) to ensure maximum signal intensity.

Question: I am seeing significant variability in my results and poor recovery. What are the likely causes?

Answer:

Result variability and poor recovery often point to issues in the sample preparation stage or matrix interferences.

Possible Causes & Solutions:

  • Analyte Loss During Sample Preparation: EDEA can be lost during evaporation steps, especially if the sample is not acidified.

    • Solution: Adding hydrochloric acid (HCl) to the sample (e.g., to a final concentration of 1 mM) before any evaporation steps can prevent the loss of volatile amines and improve recovery.[9]

  • Matrix Effects: As mentioned above, complex matrices can significantly impact the accuracy and precision of quantification.[5][6][7]

    • Solution: Employ matrix-matched calibration standards or use the standard addition method to correct for these effects. The use of stable isotope-labeled internal standards is also highly recommended to correct for recovery losses and instrument variability.[5][6][8]

  • Inconsistent Sample Handling:

    • Solution: Ensure all samples, standards, and quality controls are treated identically. Use precise pipetting techniques and ensure all glassware is thoroughly cleaned to avoid contamination.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound?

A1: The primary methods for the sensitive and selective detection of EDEA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: This is often the preferred method for aqueous samples as it can sometimes be performed with direct injection, minimizing sample preparation.[12][13] It offers high sensitivity and selectivity. The ASTM D7599 method is a standardized procedure for analyzing ethanolamines, including EDEA, in water.[10][12]

  • GC-MS: This technique provides excellent separation and is highly sensitive. However, due to the polarity and low volatility of EDEA, a derivatization step is typically required to convert it into a more volatile and thermally stable compound.[9][14] Common derivatizing agents include silylating reagents like MTBSTFA or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA).[9][14]

Q2: Do I need to derivatize EDEA for GC-MS analysis?

A2: In most cases, yes. The hydroxyl groups in EDEA make it polar and non-volatile, which is not ideal for GC analysis. Derivatization masks these polar groups. A common method is tert-butyldimethylsilylation (TBDMS), which replaces the active hydrogens on the hydroxyl groups.[9] However, some recent methods aim to analyze ethanolamines directly by GC-MS after a specific purification step, potentially shortening the analysis time.[15]

Q3: How can I manage complex sample matrices like wastewater or biological fluids?

A3: Complex matrices pose a significant challenge due to the presence of interfering substances that can cause ion suppression or enhancement in LC-MS/MS.[5][6][7]

  • Sample Preparation: A robust sample cleanup procedure is critical. Solid Phase Extraction (SPE) is highly effective at removing salts and other organic interferents.[5][6][7]

  • Dilution: If the concentration of EDEA is high enough, a simple "dilute-and-shoot" approach can mitigate matrix effects by reducing the concentration of interfering compounds.

  • Isotope Dilution: The most reliable way to correct for matrix effects is to use a stable isotope-labeled version of EDEA as an internal standard. This standard will behave almost identically to the native analyte during sample preparation, chromatography, and ionization, thus providing the most accurate correction.[5][6][8]

Q4: What type of HPLC column is best suited for EDEA analysis?

A4: For LC-based separation of EDEA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used. A HILIC silica column is specified in some standard methods.[16] Reverse-phase (RP) chromatography can also be used, often with a C18 column.[4] When using reverse-phase, it is important to control the pH of the mobile phase to ensure good peak shape for this basic analyte.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for EDEA and related ethanolamines.

Table 1: GC-MS Method Performance

ParameterValueMatrixDerivatization AgentReference
Limit of Detection (LOD)2.5 ng/mLWater, UrineTBDMS[9]
Quantitative Limit0.01 mg/mLOrganic SolventNone[15]
Recovery88%Water (Acidified)TBDMS[9]
Recovery72-100%Urine (Acidified)TBDMS[9]
Recovery7-31%SerumTBDMS[9]

Table 2: LC-MS/MS Method Performance (ASTM D7599)

ParameterValueMatrixMethodReference
Reporting Range25–500 µg/LSurface WaterDirect Injection LC-MS/MS[12]
Detection Verification Level (DVL)5 µg/LSurface WaterDirect Injection LC-MS/MS[12]
Limit of Detection (LOD)5 ppb (µg/L)WaterDirect Injection LC-MS/MS[10][11]
Linearity (r²)>0.99WaterDirect Injection LC-MS/MS[10]

Experimental Protocols

Protocol 1: GC-MS Analysis of EDEA in Water with TBDMS Derivatization

This protocol is based on the methodology described for determining ethanolamines in aqueous samples.[9]

  • Sample Preparation:

    • Take a 1 mL aliquot of the water sample.

    • Acidify the sample by adding hydrochloric acid (HCl) to a final concentration of 1 mM to prevent analyte loss.

    • Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile) to the dried residue.

    • Add an internal standard (e.g., nonadecane).

    • Seal the vial and heat at 60°C for 1 hour.

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis:

    • Column: DB-5 or similar non-polar capillary column.

    • Injection: 1 µL in splitless mode.

    • Carrier Gas: Helium.

    • Temperature Program: Optimize for separation of derivatives (e.g., initial temp 80°C, ramp to 280°C).

    • MS Detection: Use electron ionization (EI) and monitor characteristic ions for the TBDMS derivative of EDEA (e.g., m/z 216).[9]

Protocol 2: LC-MS/MS Analysis of EDEA in Water

This protocol is a generalized procedure based on the principles of ASTM Method D7599.[12][13][17]

  • Sample Preparation:

    • Samples should be stored between 0°C and 6°C and analyzed within 7 days.[17]

    • Spike the sample with a surrogate internal standard (e.g., diethanolamine-d8).[17]

    • Filter the sample using a 0.45 µm syringe filter (e.g., PVDF) into an autosampler vial.[18]

  • LC-MS/MS Analysis:

    • LC System: HPLC or UPLC system.

    • Column: HILIC Silica analytical column (e.g., 100 x 2.1 mm, 3 µm).[16]

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 3.7).[19]

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 10-25 µL.

    • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Use Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the specific parent-to-product ion transition of EDEA.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 1. Water Sample (1 mL) acidify 2. Acidify with HCl start->acidify evaporate 3. Evaporate to Dryness acidify->evaporate add_reagent 4. Add MTBSTFA & Internal Standard evaporate->add_reagent heat 5. Heat at 60°C for 1 hr add_reagent->heat inject 6. Inject 1 µL heat->inject gcms 7. GC-MS Analysis (DB-5 Column) inject->gcms data 8. Data Acquisition (m/z 216) gcms->data troubleshooting_logic start Problem: Poor Peak Shape cause1 Peak Tailing? start->cause1 Check cause2 Peak Fronting? start->cause2 Check sol1a Secondary Silanol Interactions cause1->sol1a Yes sol3a Solvent Mismatch cause1->sol3a Possible sol2a Column Overload cause2->sol2a Yes sol1b Use End-Capped Column or Add Competing Amine sol1a->sol1b sol1c Adjust Mobile Phase pH sol1a->sol1c sol2b Reduce Injection Volume or Dilute Sample sol2a->sol2b sol3b Dissolve Sample in Mobile Phase sol3a->sol3b

References

Technical Support Center: N-Ethyldiethanolamine (EDEA) Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating foaming issues encountered with N-Ethyldiethanolamine (EDEA) solvent systems.

Troubleshooting Guide

Foaming in EDEA solvent systems is a common issue that can lead to operational disruptions and inaccurate experimental results.[1] This guide provides a systematic approach to identifying and resolving foaming problems.

Diagram: Troubleshooting Workflow for EDEA Foaming

Foaming_Troubleshooting_Workflow start Foaming Observed check_symptoms Identify Symptoms - High dP in contactor/stripper? - Amine carryover? - Level loss in flash separator? start->check_symptoms sample_collection Collect Samples - Lean EDEA - Rich EDEA - Inlet Gas/Liquid - Makeup Water check_symptoms->sample_collection foam_test Perform Foam Tendency Test sample_collection->foam_test analyze_results Analyze Foam Test Results - Foam Height > 30ml? - Break Time > 15s? foam_test->analyze_results identify_source Identify Contamination Source analyze_results->identify_source If foaming is confirmed hydrocarbons Hydrocarbon Contamination identify_source->hydrocarbons Liquid hydrocarbons detected solids Suspended Solids identify_source->solids Particulates observed surfactants Surfactants/ Degradation Products identify_source->surfactants Other contaminants suspected implement_solutions Implement Corrective Actions hydrocarbons->implement_solutions solids->implement_solutions surfactants->implement_solutions filtration Improve Inlet Separation & Mechanical Filtration implement_solutions->filtration carbon_bed Check/Replace Activated Carbon Bed implement_solutions->carbon_bed antifoam Inject Antifoam Agent (Temporary Solution) implement_solutions->antifoam monitor Monitor System Performance filtration->monitor carbon_bed->monitor antifoam->monitor

Caption: Troubleshooting workflow for foaming in EDEA systems.

Frequently Asked Questions (FAQs)

1. What are the primary causes of foaming in this compound (EDEA) solvent systems?

Pure aqueous amine solutions, including EDEA, do not typically foam.[1][2] Foaming is almost always caused by contaminants that act as surfactants, reducing the surface tension of the solution.[3] Common causes include:

  • Hydrocarbon Condensates: Liquid hydrocarbons entering the system can reduce the surface tension of the amine solution, leading to foaming.[2][4]

  • Suspended Solids: Fine particulates, such as iron sulfide (B99878) from corrosion, can stabilize foam.[5][6]

  • Amine Degradation Products: Over time, amines can degrade, forming products that can act as surfactants.[4][5]

  • External Contaminants: Chemicals from upstream processes, such as corrosion inhibitors, compressor lubrication oils, and well-treating fluids, can introduce surface-active agents into the EDEA solution.[3][6]

  • Excessive Antifoam: Ironically, overdosing with an antifoaming agent can sometimes stabilize foam rather than break it down.[1][6]

2. How can I identify a foaming issue in my experimental setup?

The symptoms of foaming can vary depending on the specific equipment, but common indicators include:

  • A sudden increase in differential pressure across columns or contactors.[2][6]

  • Loss of liquid level in separators or flash drums.[2]

  • Carryover of the amine solution into downstream equipment.[2]

  • Off-specification product gas due to reduced absorption efficiency.[2][6]

3. What is a simple, effective method for testing the foaming tendency of my EDEA solution?

A straightforward method to assess foaming tendency is the "shake test" or a similar procedure using a graduated cylinder.[2]

Experimental Protocol: Foam Tendency Test

Objective: To determine the foam height and foam break time of an EDEA solution sample.

Materials:

  • 250 mL graduated cylinder with a stopper

  • Timer

  • EDEA solution sample (lean and rich if applicable)

Procedure:

  • Pour 100 mL of the EDEA solution sample into the 250 mL graduated cylinder.

  • Secure the stopper on the cylinder.

  • Shake the cylinder vigorously for 30 seconds.

  • Immediately place the cylinder on a level surface and start the timer.

  • Record the initial foam height in milliliters (mL).

  • Record the time it takes for the foam to completely dissipate (the "break time").

Data Interpretation:

The following table provides general guidelines for interpreting the results of the foam tendency test.[2]

ParameterAcceptable RangePotential Issue
Foam Height 20 - 30 mL> 30 mL
Foam Break Time 5 - 15 seconds> 15 seconds

4. What are the recommended antifoaming agents for EDEA solvent systems?

The most commonly used and effective antifoaming agents for amine systems are:

  • Silicone-based antifoams: These are widely used and effective at low concentrations.[2]

  • Polyalkylene glycols (PAGs): These are another class of effective foam inhibitors.[2]

  • High boiling point alcohols: Examples include oleyl alcohol and octylphenoxyethanol.[2]

It is crucial to test the compatibility and effectiveness of an antifoam with your specific EDEA solution before introducing it into your system. Not all antifoams are equally effective, and some can even worsen the problem.[2][3]

5. What are the long-term strategies for preventing foaming?

While antifoam agents can provide a temporary solution, the most effective long-term strategy is to identify and eliminate the source of contamination.[3] This can be achieved through:

  • Improved Inlet Separation: Ensuring that gas and liquid streams entering the EDEA system are properly separated to remove liquid hydrocarbons and other entrained contaminants.[3]

  • Mechanical Filtration: Using filters to remove suspended solids from the amine solution.[5]

  • Activated Carbon Beds: Employing activated carbon filtration to remove dissolved hydrocarbons, surfactants, and amine degradation products.[3][5] It is important to use the correct type of activated carbon and to monitor its condition, as spent carbon can release contaminants.[3]

  • Maintaining Optimal Operating Conditions: Ensuring the lean amine temperature is slightly warmer (5-10°C) than the inlet gas can help prevent hydrocarbon condensation within the contactor.[3]

Diagram: Causes and Mitigation of Foaming

Foaming_Causes_Mitigation cluster_causes Primary Causes of Foaming cluster_mitigation Mitigation Strategies hydrocarbons Hydrocarbon Contamination foaming Foaming in EDEA System hydrocarbons->foaming solids Suspended Solids (e.g., Iron Sulfide) solids->foaming surfactants Surfactants & Degradation Products surfactants->foaming excess_antifoam Excessive Antifoam excess_antifoam->foaming filtration Mechanical & Carbon Filtration foaming->filtration separation Improved Inlet Separation foaming->separation antifoam Antifoam Injection (Controlled) foaming->antifoam process_control Process Condition Optimization foaming->process_control

Caption: Key causes of foaming and corresponding mitigation strategies.

References

Enhancing the reaction kinetics of N-Ethyldiethanolamine in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Ethyldiethanolamine (NEDE). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction kinetics of NEDE in various applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEDE) and what are its primary applications?

A1: this compound (NEDE), also known as Ethyldiethanolamine (EDEA), is a tertiary amine and a diol with the chemical formula C6H15NO2.[1][2] Its bifunctional nature, possessing both a nucleophilic tertiary amine and two hydroxyl groups, makes it a versatile chemical intermediate. The primary applications of NEDE include:

  • Carbon Dioxide (CO2) Capture: NEDE is recognized as a promising solvent for the removal of CO2 from gas streams, a process relevant to industrial gas purification and carbon capture technologies.[1]

  • Pharmaceutical Synthesis: It serves as a precursor in the manufacturing of certain pharmaceutical compounds, such as the local anesthetic procaine (B135) and the antimalarial drug chloroquine.[3]

  • Chemical Intermediate: NEDE is used in the synthesis of various other chemicals, including detergents and as a precursor to nitrogen mustard (HN-1).[2][4]

  • Corrosion Inhibitor: It can be utilized as a corrosion inhibitor in steam and condensate lines.[3]

Q2: How does the reaction rate of NEDE with CO2 compare to other tertiary amines?

A2: NEDE generally exhibits faster reaction kinetics with CO2 compared to other commonly used tertiary amines like N-methyldiethanolamine (MDEA). This higher reactivity can be advantageous in CO2 capture applications, potentially leading to smaller equipment sizes and lower solvent circulation rates.

Q3: What are promoters and how do they enhance NEDE's reaction kinetics in CO2 capture?

A3: Promoters, also known as activators, are chemical compounds added in small quantities to an amine solution to increase the rate of CO2 absorption. For NEDE, piperazine (B1678402) (PZ) is a highly effective promoter. Piperazine, a cyclic diamine, reacts rapidly with CO2 itself and also facilitates the reaction with NEDE, thereby significantly enhancing the overall absorption kinetics.

Q4: What are the typical side reactions and byproducts in the synthesis of NEDE?

A4: The industrial synthesis of NEDE is primarily achieved through the reaction of ethylamine (B1201723) with two equivalents of ethylene (B1197577) oxide.[1][2] Potential side reactions and byproducts can include:

  • Monoethanolamine and Triethanolamine analogs: Incomplete or excessive ethoxylation can lead to the formation of N-ethylmonoethanolamine or N-ethyltriethanolamine.

  • Higher Oligomers: Further reaction of the hydroxyl groups with ethylene oxide can result in the formation of longer-chain oligomers.

  • Oxidation Products: The tertiary amine group of NEDE can be oxidized to form this compound N-oxide.[1]

Careful control of stoichiometry, temperature, and pressure is crucial to maximize the yield of NEDE and minimize the formation of these impurities.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments involving this compound.

Application: CO2 Capture
Issue Potential Cause Troubleshooting Steps
Slow CO2 Absorption Rate 1. Low Temperature: Reaction kinetics are temperature-dependent.1. Gradually increase the temperature of the NEDE solution. Monitor the absorption rate to find the optimal temperature for your system.
2. Insufficient Mixing: Poor agitation leads to mass transfer limitations at the gas-liquid interface.2. Increase the stirring speed or improve the design of the gas dispersion tube to enhance interfacial contact.
3. Low NEDE Concentration: The concentration of the amine directly impacts the number of reactive sites available.3. Increase the concentration of the aqueous NEDE solution. Be mindful of potential increases in viscosity.
4. Absence of a Promoter: Tertiary amines like NEDE often require a promoter for rapid CO2 absorption.4. Introduce a promoter, such as piperazine (PZ), to the NEDE solution. Start with a low concentration and optimize as needed.
Solvent Degradation 1. High Temperature: Prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to thermal and oxidative degradation.1. Optimize the operating temperature to balance reaction kinetics and solvent stability. Consider using an inert gas blanket if oxygen is present.
2. Presence of Impurities: Certain metal ions or other impurities in the gas stream can catalyze degradation reactions.2. Ensure the incoming gas stream is sufficiently purified. Analyze the solvent for degradation products to identify potential contaminants.
Application: Organic Synthesis (General)
Issue Potential Cause Troubleshooting Steps
Low Product Yield 1. Incorrect Stoichiometry: An improper molar ratio of NEDE to other reactants can lead to incomplete conversion.1. Carefully control the molar ratios of your reactants. Consider using a slight excess of the less expensive reagent.
2. Suboptimal Temperature: The reaction may require a specific temperature range to proceed efficiently.2. Experiment with a range of temperatures to determine the optimal condition for your specific reaction.
3. Poor Catalyst Activity: If a catalyst is used, it may be inactive or poisoned.3. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider screening different catalysts.
Formation of Multiple Products (Low Selectivity) 1. Side Reactions: The hydroxyl groups of NEDE may react under certain conditions, leading to byproducts.1. Consider protecting the hydroxyl groups with a suitable protecting group if they are interfering with the desired reaction.
2. Over-alkylation (if NEDE is a product): In the synthesis of NEDE via alkylation of diethanolamine, over-alkylation to a quaternary ammonium (B1175870) salt can occur.2. Use a large excess of the starting amine (diethanolamine) to favor the desired mono-alkylation.

Quantitative Data

The following tables summarize key quantitative data related to the reaction kinetics of this compound in CO2 absorption.

Table 1: Comparison of Second-Order Reaction Rate Constants (k2) for CO2 Absorption by Various Tertiary Amines

AmineConcentration (M)Temperature (K)k2 (m³/kmol·s)
This compound (NEDE) 2.0303~19
N-Methyldiethanolamine (MDEA)2.0303Lower than NEDE

Note: The reaction rate of NEDE with CO2 is faster than that of MDEA under similar conditions.

Table 2: Effect of Piperazine (PZ) Promoter on the Pseudo-First-Order Reaction Rate Constant (k_obs) for CO2 Absorption in Aqueous NEDE Solutions

NEDE Concentration (M)PZ Concentration (M)Temperature (K)Observed Effect on k_obs
2.00.0303Baseline
2.00.2303Significant Increase
2.00.5303Further Significant Increase

Note: The addition of piperazine significantly enhances the observed reaction rate constant for CO2 absorption in NEDE solutions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Determination of CO2 Absorption Kinetics in an Aqueous NEDE Solution using a Stirred-Cell Reactor

Objective: To measure the rate of CO2 absorption into an aqueous this compound solution.

Materials:

  • This compound (99% purity)

  • Deionized water

  • CO2 gas (high purity)

  • Nitrogen gas (high purity)

  • Stirred-cell reactor with a known gas-liquid interfacial area

  • Pressure transducer

  • Temperature controller and sensor

  • Gas flow meters

  • Data acquisition system

Procedure:

  • Solution Preparation: Prepare an aqueous solution of NEDE of the desired concentration (e.g., 2.0 M) by dissolving a known mass of NEDE in a known volume of deionized water.

  • Reactor Setup:

    • Assemble the stirred-cell reactor according to the manufacturer's instructions.

    • Ensure the reactor is clean and leak-proof.

    • Connect the gas inlet to the CO2 and N2 gas cylinders via flow meters.

    • Connect the pressure transducer and temperature sensor to the data acquisition system.

  • Experimental Run:

    • Charge a precise volume of the NEDE solution into the reactor.

    • Seal the reactor and purge with N2 gas to remove any residual air.

    • Start the stirrer at a constant speed to ensure a well-mixed liquid phase and a stable gas-liquid interface.

    • Bring the solution to the desired temperature (e.g., 303 K) using the temperature controller.

    • Once the temperature is stable, stop the N2 flow and introduce CO2 gas into the reactor at a known initial pressure.

    • Record the change in pressure over time using the data acquisition system. The rate of pressure drop is proportional to the rate of CO2 absorption.

  • Data Analysis:

    • Calculate the rate of CO2 absorption from the initial slope of the pressure versus time data.

    • Using the known interfacial area and the physical properties of the solution, determine the overall mass transfer coefficient and the reaction rate constant.

Protocol 2: Synthesis of this compound

Objective: To synthesize this compound from ethylamine and ethylene oxide.

Materials:

  • Ethylamine

  • Ethylene oxide

  • Solvent (e.g., water or an alcohol)

  • Reaction vessel (autoclave or pressure reactor)

  • Temperature and pressure control systems

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Charge the reaction vessel with ethylamine and the chosen solvent.

    • Pressurize the reactor with an inert gas (e.g., nitrogen).

  • Reaction:

    • Heat the mixture to the desired reaction temperature (e.g., 50-100 °C).

    • Slowly and carefully introduce ethylene oxide into the reactor, maintaining a constant temperature and pressure. The molar ratio of ethylamine to ethylene oxide should be controlled to favor the formation of the di-substituted product. A molar ratio of approximately 1:2.2 (ethylamine:ethylene oxide) is a common starting point.

    • Monitor the reaction progress by taking samples and analyzing them using a suitable technique (e.g., Gas Chromatography).

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor and vent any excess pressure.

    • Remove the solvent under reduced pressure.

    • Purify the crude NEDE by vacuum distillation to separate it from unreacted starting materials, solvent, and byproducts.

Safety Note: Ethylene oxide is a highly reactive and flammable gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety precautions.

Visualizations

The following diagrams illustrate key concepts related to the reaction kinetics of this compound.

CO2_Absorption_Mechanism cluster_gas Gas Phase cluster_liquid Liquid Phase CO2_gas CO2(g) CO2_aq CO2(aq) CO2_gas->CO2_aq Absorption Intermediate Bicarbonate Formation CO2_aq->Intermediate NEDE NEDE NEDE->Intermediate H2O H2O H2O->Intermediate Product NEDEH+ + HCO3- Intermediate->Product Reaction

CO2 absorption mechanism with NEDE.

Troubleshooting_Workflow Start Slow Reaction Rate Observed Check_Temp Is Temperature Optimal? Start->Check_Temp Adjust_Temp Increase Temperature Check_Temp->Adjust_Temp No Check_Mixing Is Mixing Adequate? Check_Temp->Check_Mixing Yes Adjust_Temp->Check_Mixing Adjust_Mixing Increase Agitation Check_Mixing->Adjust_Mixing No Check_Conc Is NEDE Concentration Sufficient? Check_Mixing->Check_Conc Yes Adjust_Mixing->Check_Conc Adjust_Conc Increase Concentration Check_Conc->Adjust_Conc No Consider_Promoter Consider Adding a Promoter (e.g., PZ) Check_Conc->Consider_Promoter Yes Adjust_Conc->Consider_Promoter End Reaction Rate Enhanced Consider_Promoter->End

Troubleshooting slow reaction rates.

References

Technical Support Center: Strategies to Reduce the Environmental Impact of N-Ethyldiethanolamine (EDEA) Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions (FAQs) to minimize the environmental impact of N-Ethyldiethanolamine (EDEA) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound (EDEA)?

A1: The primary environmental concerns with EDEA are its potential impact on aquatic life if released into waterways without treatment. While it is considered biodegradable, high concentrations can be harmful.[1] As a chemical weapon precursor, its disposal is also regulated.[2]

Q2: Can I dispose of small quantities of EDEA down the drain?

A2: No, it is not recommended to dispose of EDEA down the drain.[1] It should be treated as hazardous chemical waste and collected in appropriately labeled, sealed containers for disposal by your institution's environmental health and safety (EHS) office.

Q3: What are the approved methods for disposing of EDEA waste?

A3: The most favorable course of action is to use an alternative chemical with less environmental impact.[2] If that is not possible, recycling any unused portion is recommended.[2] Ultimately, EDEA waste must be disposed of in a way that considers its impact on air quality, soil, water, and wildlife, and conforms with environmental regulations.[2] This typically involves collection by a licensed hazardous waste disposal company.

Q4: Are there any "greener" or safer alternatives to EDEA?

A4: The suitability of an alternative depends on the specific application. For its use as a solvent, several greener alternatives are available, such as bio-based solvents like ethyl lactate, d-limonene, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources.[3][4][5] For its role in organic synthesis, the feasibility of substitution will depend on the specific reaction. Researchers should consider exploring alternative synthetic routes that utilize less hazardous reagents.[6][7]

Waste Reduction & Treatment Strategies

This section provides an overview of strategies to reduce the environmental impact of EDEA through degradation and recycling.

Strategy 1: Chemical Degradation using Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant organic compounds like EDEA in aqueous solutions. The most common AOP for laboratory-scale applications is the UV/H₂O₂ method.

This protocol is a general guideline and may require optimization for your specific waste stream. It is based on similar protocols for diethanolamine (B148213) (DEA).[8][9][10]

Materials:

  • Aqueous EDEA waste

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • UV photoreactor (e.g., with a low-pressure mercury lamp)

  • Stir plate and stir bar

  • pH meter

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Sample Preparation: Characterize your EDEA waste stream to determine its concentration. Dilute the waste with deionized water if the concentration is very high (e.g., > 2000 ppm).

  • pH Adjustment: Adjust the pH of the EDEA solution to a range of 4-5 using sulfuric acid.[10]

  • Reagent Addition: Place the solution in the UV photoreactor. Add hydrogen peroxide to the solution. An optimal starting point is a molar ratio of H₂O₂ to EDEA of approximately 1.5:1.[10]

  • Photoreaction: Turn on the UV lamp and the stirrer. Allow the reaction to proceed for a set amount of time (e.g., 60-240 minutes). Periodically take samples to monitor the degradation of EDEA.

  • Analysis: Analyze the samples using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of remaining EDEA and identify any degradation byproducts.[11][12]

  • Neutralization and Disposal: Once the degradation is complete, neutralize the solution with NaOH and dispose of it in accordance with your institution's guidelines.

Quantitative Data on Similar Amine Degradation

CompoundMethodInitial Concentration (ppm)H₂O₂ Concentration (ppm)pHTemperature (°C)Degradation Efficiency (%)Reference
Diethanolamine (DEA)UV/H₂O₂10001500530-50~97%[10]
Diethanolamine (DEA)UV/H₂O₂500-200015904.635099.14%[9][10]
Strategy 2: Recycling via Vacuum Distillation

For larger quantities of EDEA waste, recycling through vacuum distillation can be a viable option to recover the solvent for reuse. This method is particularly useful if the EDEA is mixed with non-volatile impurities.

This protocol is based on a similar procedure for methyldiethanolamine (MDEA) and should be adapted for EDEA.[13]

Materials:

  • EDEA waste

  • Round-bottom flask

  • Distillation head with a condenser and receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Stir bar or boiling chips

Procedure:

  • Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the EDEA waste. Add a stir bar or boiling chips.

  • Applying Vacuum: Turn on the vacuum pump and allow the pressure in the system to decrease.

  • Heating: Once a stable vacuum is achieved, begin heating the flask with the heating mantle.

  • Distillation: EDEA will begin to boil at a lower temperature under vacuum. Collect the distilled EDEA in the receiving flask. Monitor the temperature at the distillation head to ensure proper separation from impurities.

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the system to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the recovered EDEA using an appropriate method like GC-MS before reuse.

Visualizations

G cluster_prep Waste Preparation cluster_reaction Degradation cluster_post Post-Treatment A EDEA Waste Stream B Dilution (if necessary) A->B C pH Adjustment (4-5) B->C D Add H₂O₂ C->D E UV Irradiation & Stirring D->E F Monitor Degradation (GC-MS) E->F G Neutralization F->G H Proper Disposal G->H

Caption: Workflow for UV/H₂O₂ Degradation of EDEA.

G cluster_setup Distillation Setup cluster_process Distillation Process cluster_final Final Steps setup Assemble Vacuum Distillation Apparatus charge Charge Flask with EDEA Waste setup->charge vac Apply Vacuum charge->vac heat Heat the Flask vac->heat collect Collect Distilled EDEA heat->collect cool Cool and Release Vacuum collect->cool analyze Analyze Purity of Recovered EDEA cool->analyze

Caption: Logical workflow for EDEA recycling via vacuum distillation.

Troubleshooting Guides

Troubleshooting UV/H₂O₂ Degradation
Issue Possible Cause Solution
Low degradation efficiency Incorrect pHEnsure the pH is in the optimal range of 4-5.
Insufficient H₂O₂ concentrationIncrease the molar ratio of H₂O₂ to EDEA.
High concentration of radical scavengers in the waste streamPre-treat the waste to remove interfering substances.
Low UV lamp intensityCheck the age and output of the UV lamp and replace if necessary.
Reaction stops prematurely Depletion of H₂O₂Add H₂O₂ in increments during the reaction.
Formation of unknown byproducts Incomplete oxidationIncrease the reaction time or H₂O₂ concentration.
Characterize byproducts using GC-MS to assess their hazard level.[11][12]
Troubleshooting Vacuum Distillation
Issue Possible Cause Solution
Bumping or uneven boiling No boiling chips or inadequate stirringAdd boiling chips or a magnetic stir bar.
Poor separation of EDEA from impurities Distillation rate is too fastReduce the heating rate to allow for better fractionation.
Inefficient distillation columnUse a fractionating column for mixtures with close boiling points.
Inability to achieve a low enough vacuum Leaks in the systemCheck all joints and seals for leaks.
Inefficient vacuum pumpEnsure the vacuum pump is functioning correctly.
Product is discolored Thermal degradation of EDEAReduce the temperature of the heating mantle. Ensure a good vacuum to lower the boiling point.

References

Validation & Comparative

A Comparative Guide: N-Ethyldiethanolamine vs. MDEA for Selective H₂S Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of hydrogen sulfide (B99878) (H₂S) from gas streams is a critical process in various industrial applications, including natural gas sweetening, refinery gas treatment, and synthesis gas purification. The choice of solvent is paramount to achieving high selectivity for H₂S over carbon dioxide (CO₂), optimizing operational costs, and minimizing environmental impact. This guide provides an objective comparison of two tertiary amines, N-Ethyldiethanolamine (EDEA) and Methyldiethanolamine (MDEA), for the selective removal of H₂S. MDEA is the current industry benchmark for this application due to its well-understood kinetic selectivity.[1] EDEA, a structurally similar amine, is explored as a potential alternative.

Performance Comparison: EDEA vs. MDEA

The performance of alkanolamine solutions in selective H₂S removal is primarily evaluated based on their absorption capacity, selectivity for H₂S over CO₂, reaction kinetics, and the energy required for regeneration.

Quantitative Data Summary

The following tables summarize the available quantitative data for EDEA and MDEA. It is important to note that direct comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented is a synthesis from various sources.

Parameter This compound (EDEA) Methyldiethanolamine (MDEA) Conditions Reference
H₂S Loading (mol H₂S/mol amine) Data not readily available in direct comparison~0.8 - 1.0High partial pressures[1]
CO₂ Loading (mol CO₂/mol amine) Lower than MDEA under similar conditions is expected due to reaction kinetics~0.1 - 0.4 (highly process dependent)Typical selective absorption conditions[2]
H₂S Removal Efficiency (%) Expected to be high, comparable to MDEA>99%Industrial applications[3]
CO₂ Co-absorption (%) Expected to be lowVariable, can be minimized with short contact timesSelective absorption units[4]
**Selectivity (H₂S/CO₂) **Potentially higher than MDEAHigh, kinetically controlledLaboratory and pilot scale[5]
Regeneration Energy Data not readily availableLower than primary and secondary aminesIndustrial practice[1]

Reaction Mechanisms and Selectivity

The selectivity of tertiary amines like MDEA and EDEA for H₂S over CO₂ is rooted in their reaction kinetics.

  • Reaction with H₂S: The reaction of H₂S with both MDEA and EDEA is a rapid, reversible acid-base reaction involving proton transfer. This instantaneous reaction allows for high H₂S absorption rates.[6]

  • Reaction with CO₂: The reaction of CO₂ with tertiary amines is significantly slower. Unlike primary and secondary amines, tertiary amines do not react directly with CO₂ to form a carbamate. Instead, CO₂ first reacts with water in a slower hydration reaction to form carbonic acid, which then reacts with the amine. This kinetic limitation is the basis for the selective removal of H₂S.[2][4]

The structural difference between EDEA (with an ethyl group) and MDEA (with a methyl group) may influence the steric hindrance and basicity of the amine, potentially affecting the reaction kinetics and overall selectivity. However, comprehensive studies quantifying this effect are not widely available.

Experimental Protocols

To provide a framework for the comparative evaluation of EDEA and MDEA, a detailed experimental protocol for determining H₂S and CO₂ absorption performance is outlined below. This protocol is a composite based on standard methodologies described in the literature.

Protocol: Determination of Gas Loading in Alkanolamine Solutions

Objective: To measure the equilibrium absorption capacity (loading) of H₂S and CO₂ in aqueous solutions of EDEA and MDEA at various partial pressures and temperatures.

Apparatus:

  • A stirred-cell reactor or a wetted-wall column made of a corrosion-resistant material (e.g., stainless steel or glass).

  • Mass flow controllers for precise metering of H₂S, CO₂, and a carrier gas (e.g., N₂).

  • A temperature-controlled bath to maintain the reactor at the desired temperature.

  • Pressure transducers and temperature probes to monitor the experimental conditions.

  • An analytical system for measuring the concentration of H₂S and CO₂ in the outlet gas stream (e.g., gas chromatograph with a thermal conductivity detector or specific gas analyzers).

  • A system for the analysis of the liquid phase to determine the amine concentration and the amount of absorbed acid gas (e.g., titration).

Procedure:

  • Solution Preparation: Prepare aqueous solutions of EDEA and MDEA of the desired weight percent (e.g., 30-50 wt%).

  • System Purge: Purge the entire experimental setup with an inert gas (e.g., N₂) to remove any residual air and moisture.

  • Solvent Charging: Introduce a known volume of the amine solution into the reactor.

  • Temperature and Pressure Stabilization: Bring the reactor to the desired experimental temperature and pressure.

  • Gas Introduction: Introduce a gas stream with a known composition of H₂S, CO₂, and N₂ into the reactor at a controlled flow rate.

  • Equilibrium Achievement: Continuously monitor the composition of the outlet gas. Equilibrium is considered to be reached when the outlet gas composition remains constant over a significant period.

  • Data Collection: Record the final temperature, pressure, gas flow rates, and the concentrations of H₂S and CO₂ in the inlet and outlet gas streams.

  • Liquid Analysis: After reaching equilibrium, carefully withdraw a sample of the liquid phase for analysis to determine the acid gas loading.

  • Repeatability: Repeat the experiment at different partial pressures of H₂S and CO₂ and at different temperatures to generate comprehensive loading curves.

  • Data Analysis: Calculate the H₂S and CO₂ loading in the amine solution (in moles of acid gas per mole of amine) based on the material balance of the gas phase and/or the results of the liquid phase analysis. The selectivity is then calculated as the ratio of H₂S loading to CO₂ loading.

Visualizing the Process

To better understand the chemical reactions and experimental workflow, the following diagrams are provided.

Reaction_Pathways cluster_H2S H₂S Absorption (Fast) cluster_CO2 CO₂ Absorption (Slow) H2S H₂S Protonated_Amine_HS R₃NH⁺ + HS⁻ H2S->Protonated_Amine_HS Proton Transfer Amine_H2S R₃N (EDEA or MDEA) Amine_H2S->Protonated_Amine_HS CO2 CO₂ Carbonic_Acid H₂CO₃ CO2->Carbonic_Acid Hydration H2O H₂O H2O->Carbonic_Acid Protonated_Amine_HCO3 R₃NH⁺ + HCO₃⁻ Carbonic_Acid->Protonated_Amine_HCO3 Proton Transfer Amine_CO2 R₃N (EDEA or MDEA) Amine_CO2->Protonated_Amine_HCO3

Caption: Reaction pathways for H₂S and CO₂ absorption by tertiary amines.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare Amine Solution (EDEA/MDEA) Purge Purge System with N₂ Prep_Sol->Purge Charge Charge Reactor with Solution Purge->Charge Stabilize Stabilize T & P Charge->Stabilize Intro_Gas Introduce Gas (H₂S/CO₂/N₂) Stabilize->Intro_Gas Equilibrate Reach Equilibrium Intro_Gas->Equilibrate Gas_Analysis Analyze Outlet Gas (GC or Analyzer) Equilibrate->Gas_Analysis Liquid_Analysis Analyze Liquid Phase (Titration) Equilibrate->Liquid_Analysis Calculate Calculate Loading & Selectivity Gas_Analysis->Calculate Liquid_Analysis->Calculate

Caption: Experimental workflow for comparing amine performance.

Conclusion

MDEA is a well-established and effective solvent for the selective removal of H₂S from gas streams containing CO₂. Its performance is primarily due to the significant difference in the reaction rates of the amine with H₂S (fast) and CO₂ (slow). While this compound (EDEA) is a structurally similar tertiary amine and is expected to exhibit comparable selective properties, there is a notable lack of direct comparative experimental data in the public domain.

Further research directly comparing the H₂S loading capacity, CO₂ co-absorption, selectivity, and regeneration energetics of EDEA and MDEA under identical conditions is necessary to fully elucidate their relative performance. The experimental protocol provided in this guide offers a robust framework for conducting such a comparative study. For researchers and professionals in the field, a thorough evaluation of EDEA could reveal a viable, and potentially superior, alternative to the current industry standard for selective H₂S removal.

References

A Comparative Analysis of N-Ethyldiethanolamine and Diethanolamine for Gas Treating Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and professionals in drug development and chemical sciences, this report furnishes a detailed comparison of N-Ethyldiethanolamine (EDEA) and Diethanolamine (DEA) for use in gas treating processes. This analysis is supported by experimental data on their performance, including CO2 absorption capacity, reaction kinetics, degradation characteristics, and corrosion profiles.

This compound (EDEA) is a tertiary alkanolamine, while Diethanolamine (DEA) is a secondary alkanolamine. This structural difference fundamentally dictates their reactivity and performance in gas treating applications, primarily in the removal of acidic gases like carbon dioxide (CO2). EDEA, like other tertiary amines, is noted for its high CO2 loading capacity and lower energy requirement for regeneration. In contrast, DEA exhibits faster reaction kinetics but with a lower theoretical CO2 loading capacity.

Performance Comparison

The subsequent sections provide a quantitative comparison of EDEA and DEA based on key performance indicators. It is important to note that while extensive data is available for DEA, a widely used industrial solvent, direct experimental data for EDEA is less common. Therefore, data for structurally similar tertiary amines, such as N-methyldiethanolamine (MDEA) and N,N-diethylethanolamine (DEEA), are used as proxies for EDEA's performance, a common practice in comparative studies of amine performance.

The CO2 absorption capacity is a critical parameter that influences the solvent circulation rate and, consequently, the operational cost of a gas treating unit. Tertiary amines like EDEA have a theoretical loading capacity of 1.0 mole of CO2 per mole of amine, as they primarily catalyze the hydrolysis of CO2 to bicarbonate. Secondary amines such as DEA react directly with CO2 to form carbamates, resulting in a theoretical loading capacity of 0.5 mole of CO2 per mole of amine.

ParameterThis compound (EDEA) (as MDEA)Diethanolamine (DEA)
Theoretical CO2 Loading (mol CO2/mol amine) 1.0[1]0.5[1]
Typical Operating CO2 Loading (mol CO2/mol amine) 0.7 - 0.90.3 - 0.45

The rate at which an amine reacts with CO2 affects the design of the absorber column. Faster reaction kinetics, characteristic of secondary amines, can lead to more efficient CO2 removal in a smaller vessel.

ParameterThis compound (EDEA) (as MDEA)Diethanolamine (DEA)
Reaction Order with respect to Amine 11-2
Relative Reaction Rate SlowerFaster
Activation Energy (kJ/mol) ~45[2]Varies with conditions

Amine degradation leads to solvent loss, reduced performance, and the formation of corrosive byproducts. Both thermal and oxidative degradation are concerns in gas treating processes.

ParameterThis compound (EDEA) (as MDEA)Diethanolamine (DEA)
Relative Thermal Stability HigherLower
Relative Oxidative Stability HigherLower
Common Degradation Products Bicine, Diethanolamine (from MDEA)Tris-hydroxyethylethylenediamine (THEED), 3-(hydroxyethyl)-2-oxazolidone (HEO), N,N'-bis(2-hydroxyethyl)piperazine (HEP)[3][4][5]

Corrosion of equipment, typically made of carbon steel, is a major operational challenge in amine treating units. The corrosivity (B1173158) of an amine solution is influenced by the amine itself, its degradation products, and the presence of acid gases.

ParameterThis compound (EDEA) (as MDEA)Diethanolamine (DEA)
Relative Corrosivity LowerHigher
Typical Corrosion Rate on Carbon Steel (mm/year) Generally < 0.11.6 - 2.1 (at 100°C, CO2 saturated)[6][7]

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies designed to evaluate the performance of amine solvents. Below are detailed protocols for key experiments.

CO2 Absorption Capacity Measurement

Objective: To determine the equilibrium CO2 loading in the amine solution at a given temperature and CO2 partial pressure.

Apparatus: A thermostated glass reactor, vacuum pump, and pressure measurement system.

Procedure:

  • A known volume of the amine solution is charged into the thermostated glass reactor.

  • The reactor is evacuated to remove air.

  • CO2 is introduced into the reactor in known increments.

  • The system is allowed to reach equilibrium after each CO2 addition, and the pressure is recorded.

  • The amount of CO2 absorbed is calculated from the pressure change and the known volumes of the reactor and the gas introduced.

  • The CO2 loading is expressed as moles of CO2 absorbed per mole of amine.

Reaction Kinetics Measurement using Stopped-Flow Technique

Objective: To determine the pseudo-first-order reaction rate constant (k_obs) for the reaction between CO2 and the amine.

Apparatus: A stopped-flow apparatus equipped with a conductivity or pH sensor.

Procedure:

  • Two syringes in the stopped-flow apparatus are filled with the reactant solutions: one with the aqueous amine solution and the other with a CO2 solution of known concentration.

  • The solutions are rapidly mixed in a mixing chamber, and the flow is abruptly stopped.

  • The change in conductivity or pH as a function of time is monitored in the observation cell.

  • The observed rate constant (k_obs) is determined by fitting the change in signal to a first-order rate equation.

  • The second-order rate constant can be calculated from k_obs and the amine concentration.[1]

Amine Degradation Study

Objective: To evaluate the thermal and oxidative stability of the amine solution under simulated stripper conditions.

Apparatus: A high-pressure, high-temperature autoclave reactor.

Procedure:

  • The amine solution, with a specific CO2 loading, is placed in the autoclave reactor.

  • For thermal degradation, the reactor is pressurized with an inert gas (e.g., N2) and heated to the desired temperature (typically 120-150°C) for a specified duration.

  • For oxidative degradation, a mixture of O2 and N2 is introduced into the reactor along with CO2.

  • Samples of the amine solution are taken at regular intervals and analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the parent amine and its degradation products.

Corrosion Rate Measurement using Weight Loss Method

Objective: To determine the corrosion rate of a specific metal (e.g., carbon steel) in the amine solution under process conditions.

Apparatus: Corrosion coupons of a known weight and surface area, and a temperature-controlled environment simulating the process.

Procedure:

  • Pre-weighed corrosion coupons are immersed in the amine solution.

  • The solution is maintained at a specific temperature and CO2 loading to simulate either absorber or stripper conditions.

  • After a predetermined exposure time (e.g., several days or weeks), the coupons are removed.

  • The corrosion products are cleaned from the coupon surface according to standard procedures.

  • The coupons are dried and re-weighed to determine the weight loss.

  • The corrosion rate is calculated in millimeters per year (mm/y) or mils per year (mpy) using the weight loss, surface area, density of the metal, and exposure time.[6][7]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G Chemical Structures of EDEA and DEA cluster_EDEA This compound (EDEA) cluster_DEA Diethanolamine (DEA) EDEA C6H15NO2 N_EDEA N C1_EDEA CH2 N_EDEA->C1_EDEA C3_EDEA CH2 N_EDEA->C3_EDEA C5_EDEA CH2CH3 N_EDEA->C5_EDEA C2_EDEA CH2OH C1_EDEA->C2_EDEA C4_EDEA CH2OH C3_EDEA->C4_EDEA DEA C4H11NO2 N_DEA N H_DEA H N_DEA->H_DEA C1_DEA CH2 N_DEA->C1_DEA C3_DEA CH2 N_DEA->C3_DEA C2_DEA CH2OH C1_DEA->C2_DEA C4_DEA CH2OH C3_DEA->C4_DEA

Caption: Chemical structures of this compound and Diethanolamine.

GasTreatingProcess Simplified Gas Treating Workflow SourGas Sour Gas In Absorber Absorber SourGas->Absorber SweetGas Sweet Gas Out Absorber->SweetGas RichAmine Rich Amine Absorber->RichAmine CO2 Absorption LeanRichExchanger Lean/Rich Heat Exchanger RichAmine->LeanRichExchanger LeanRichExchanger->Absorber Regenerated Amine Stripper Stripper LeanRichExchanger->Stripper AcidGas Acid Gas Out Stripper->AcidGas Reboiler Reboiler Stripper->Reboiler LeanAmine Lean Amine LeanAmine->LeanRichExchanger Reboiler->LeanAmine

Caption: A simplified workflow of a typical amine-based gas treating unit.

ReactionMechanisms CO2 Reaction Mechanisms cluster_EDEA_Mech EDEA (Tertiary Amine) Mechanism cluster_DEA_Mech DEA (Secondary Amine) Mechanism EDEA_CO2 EDEA + CO2 + H2O Bicarbonate EDEA-H+ + HCO3- EDEA_CO2->Bicarbonate Catalyzed Hydrolysis DEA_CO2 DEA + CO2 Zwitterion Zwitterion Intermediate DEA_CO2->Zwitterion Formation Carbamate Carbamate + DEA-H+ Zwitterion->Carbamate Deprotonation by another DEA molecule

Caption: Reaction mechanisms of CO2 with tertiary and secondary amines.

References

N-Ethyldiethanolamine: A Comparative Performance Evaluation Against Other Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of N-Ethyldiethanolamine (EDEA) against other commonly used corrosion inhibitors. The information is supported by experimental data from various scientific studies, with a focus on providing a clear, data-driven comparison for researchers and professionals in materials science and chemical engineering.

Executive Summary

This compound (EDEA) is an alkanolamine that demonstrates effective corrosion inhibition for various metals, particularly steel, in corrosive environments. Its efficacy is attributed to its molecular structure, which contains both nitrogen and oxygen atoms, acting as adsorption centers on the metal surface. This guide compiles and compares available experimental data for EDEA and structurally related alkanolamines with other common inhibitors to provide a comprehensive performance overview.

Mechanism of Action: Alkanolamine Corrosion Inhibitors

The primary mechanism of corrosion inhibition by alkanolamines like this compound involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The adsorption process is facilitated by the lone pairs of electrons on the nitrogen and oxygen atoms, which interact with the vacant d-orbitals of the metal. This can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation).[1][2]

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_metal_surface Metal Surface Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal (e.g., Steel) Corrosive_Species->Metal Corrosion Attack Inhibitor This compound (EDEA) Protective_Film Adsorbed Protective Film Inhibitor->Protective_Film Adsorption (N, O lone pairs) Protective_Film->Metal Protection

Caption: Generalized mechanism of corrosion inhibition by this compound.

Performance Data Comparison

The following tables summarize the corrosion inhibition efficiency of this compound and other amine-based inhibitors from various studies. It is crucial to consider the different experimental conditions (e.g., corrosive medium, temperature, and inhibitor concentration) when comparing the data.

Table 1: Weight Loss Measurements

Weight loss is a direct method for determining corrosion rate and inhibitor efficiency.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
N-tert-Butyl Diethanolamine (tB-WPU)Carbon Steel2M HCl100 ppm2590.6[3]
Diethanolamine (DEA)Mild Steel0.5 M H₂SO₄10⁻³ M3088.7[4]
Monoethanolamine (MEA)Carbon SteelCO₂ Saturated NaCl4M-Significant Reduction in CR[5][6]
MorpholineCarbon SteelSimulated Flue Gas1,000 ppm-72[7]
EthylamineMild Steel1mol/l HCl0.1136 mol/l2510.66[8]
EthanolamineMild Steel1mol/l HCl0.1236 mol/l253.90[8]

CR = Corrosion Rate

Table 2: Potentiodynamic Polarization Data

Potentiodynamic polarization provides insights into the kinetic parameters of corrosion and the inhibitor's effect on anodic and cathodic reactions.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)NotesReference
Ethylethanolammonium 4-NitrobenzoateCarbon SteelSaline Solution5 x 10⁻³ M96Mixed-type inhibitor[1]
Diethanolamine (DEA)Mild Steel0.5 M H₂SO₄10⁻³ M88.7Mixed-type inhibitor[4]
Triethanolamine (B1662121) (TEA)45 Steel3.5% NaCl-69.9-[9]
Morpholine Benzoate20# Steel3.5% NaCl10 g/L>85-[10]
Morpholine Carbonate20# Steel3.5% NaCl10 g/L>85-[10]
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

EIS is a powerful technique for studying the electrochemical interface and the protective properties of the inhibitor film.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Key FindingsReference
Ethylethanolammonium 4-NitrobenzoateCarbon SteelSaline Solution5 x 10⁻³ M96Increased charge transfer resistance[1]
N-tert-Butyl Diethanolamine (tB-WPU)Carbon Steel2M HCl500 ppm89.5 (at 25 °C)Inhibition decreases with stirring[3]
Triethanolamine (TEA)AZ91D Mg Alloy3.5 wt% NaCl-GoodAdsorption follows Langmuir isotherm[11][12]
Morpholine Benzoate20# Steel3.5% NaCl10 g/L>85Forms an effective adsorptive film[10]
Morpholine Carbonate20# Steel3.5% NaCl10 g/L>85Stronger adsorption than benzoate[10]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Weight Loss Method
  • Specimen Preparation: Metal coupons of a defined surface area are meticulously cleaned, degreased, and weighed to a high precision.

  • Immersion: The prepared specimens are immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period under controlled temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and accurately re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Weight_Loss_Workflow A Prepare & Weigh Metal Coupon B Immerse in Corrosive Solution (with and without inhibitor) A->B C Controlled Time & Temperature B->C D Remove, Clean & Re-weigh Coupon C->D E Calculate Weight Loss D->E F Calculate Corrosion Rate & Inhibition Efficiency E->F

Caption: Experimental workflow for the weight loss method.

Potentiodynamic Polarization
  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned in both anodic and cathodic directions from the OCP at a slow, constant rate.

  • Data Analysis: The resulting current is measured as a function of the applied potential. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inh) is the corrosion current density with the inhibitor.

Potentiodynamic_Polarization_Workflow A Setup Three-Electrode Cell B Stabilize Open Circuit Potential A->B C Apply Potential Scan (Anodic & Cathodic) B->C D Record Current vs. Potential C->D E Generate Tafel Plot D->E F Determine Corrosion Current (i_corr) E->F G Calculate Inhibition Efficiency F->G

Caption: Experimental workflow for potentiodynamic polarization.

Electrochemical Impedance Spectroscopy (EIS)
  • Electrochemical Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.

  • AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a wide range of frequencies.

  • Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.

  • Data Visualization: The impedance data is typically presented as Nyquist and Bode plots.

  • Equivalent Circuit Modeling: The experimental data is fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the charge transfer resistance values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.

EIS_Workflow A Setup Three-Electrode Cell B Apply Small AC Voltage Signal (Varying Frequencies) A->B C Measure AC Current Response B->C D Calculate Impedance C->D E Generate Nyquist & Bode Plots D->E F Model with Equivalent Circuit E->F G Determine R_ct & Calculate IE% F->G

Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.

Conclusion

This compound and other alkanolamines demonstrate significant potential as effective corrosion inhibitors. The data presented in this guide, compiled from various studies, indicates that their performance is comparable to and, in some cases, exceeds that of other common amine-based inhibitors. The inhibition efficiency is influenced by factors such as the specific molecular structure of the alkanolamine, its concentration, and the nature of the corrosive environment. The primary mechanism of protection is the formation of an adsorbed protective film on the metal surface, which acts as a barrier to corrosive species. Further direct comparative studies under standardized conditions are recommended to establish a definitive performance ranking of this compound against a broader range of corrosion inhibitors.

References

A Comparative Guide to the Quantification of N-Ethyldiethanolamine: GC-MS vs. LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-Ethyldiethanolamine (EDEA) is critical. This guide provides an objective comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their performance, supported by experimental data, and provide detailed methodologies to aid in the selection of the most suitable method for your specific research needs.

Performance Comparison

The choice between GC-MS and LC-MS/MS for EDEA quantification often depends on the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of key performance parameters for validated methods.

Performance ParameterGC-MS MethodLC-MS/MS Method (Alternative 1)LC-MS/MS Method (Alternative 2)
Limit of Quantification (LOQ) 0.01 mg/mL (10,000 µg/L)[1]1.0 µg/L (Reporting Limit)[2]25 µg/L (Reporting Limit)[3]
Limit of Detection (LOD) Not explicitly stated0.2 µg/L (Method Detection Limit)[2]5 µg/L (Detection Verification Level)[3]
Linearity (Range) 0.01 mg/mL - 0.25 mg/mL[1]1.0 - 40.0 µg/L[2]25 - 500 µg/L[3]
Accuracy (% Recovery) Not explicitly statedNot explicitly stated102.2%[4]
Precision (RSD) Not explicitly statedNot explicitly statedNot explicitly stated
Correlation Coefficient (r²) Not explicitly stated>0.990.999[4]
Derivatization Required? Typically, yes, but de-derivatization methods exist[1]NoNo
Primary Application General purposeHigh-salinity and organic-rich matrices (e.g., wastewater)[2]Surface water analysis[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Here are outlines of the experimental protocols for the compared GC-MS and LC-MS/MS methods.

GC-MS Method (De-derivatization approach)

This method focuses on a direct analysis approach, avoiding the common derivatization step for ethanolamines.

1. Sample Preparation:

  • Weigh the sample and dissolve it in an organic solvent.

  • Adjust the volume and extract the analyte.

  • Centrifuge the sample to obtain a supernatant.

  • Purify the supernatant using N-propylethylenediamine and C18 diatomite.

  • After vortexing, transfer the second supernatant and dry it with anhydrous sodium sulfate.

  • Filter the final solution before injection into the GC-MS.[1]

2. GC-MS Conditions:

  • Column: Specific column details are often proprietary but a non-polar column is typically used.

  • Injector Temperature: 240 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Oven Temperature Program: An initial temperature of 50°C is common.[5]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: A combination of full scan (SCAN) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis is employed.[1]

LC-MS/MS Method (For complex matrices)

This method is optimized for challenging matrices like oil and gas wastewater, which have high salinity and organic content.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Adjust the pH of the water sample to 11.

  • Add a suite of stable isotope-labeled internal standards.

  • Condition a polymeric SPE cartridge sequentially with methanol (B129727) and ultrapure water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with ultrapure water to remove salts.

  • Dry the cartridge under vacuum.

  • Elute the analytes with a solution of 2% formic acid in 90/10 methanol/water.[2]

2. LC-MS/MS Conditions:

  • LC Column: A mixed-mode column (e.g., Acclaim Trinity P1) is used.[2]

  • Mobile Phase: An isocratic or gradient elution with a mobile phase containing a buffer like ammonium (B1175870) formate (B1220265) is common.

  • Injection Volume: Typically in the range of 1-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI)[2]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2]

LC-MS/MS Method (ASTM D7599 for surface water)

This standardized method is designed for the analysis of ethanolamines in surface water.

1. Sample Preparation:

  • For surface water, the method involves direct injection after filtration.[3][6]

  • An internal standard (e.g., diethanolamine-d8) is added to the sample.[4]

2. LC-MS/MS Conditions:

  • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used.

  • Mobile Phase: A gradient elution with a mobile phase containing a buffer is typical.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[3][6]

Method Workflows and Comparison

Visualizing the experimental workflows and the logical comparison between the methods can aid in understanding their key differences.

cluster_GCMS GC-MS Workflow GCMS_Start Sample Weighing & Dissolution GCMS_Extract Extraction GCMS_Start->GCMS_Extract GCMS_Centrifuge Centrifugation GCMS_Extract->GCMS_Centrifuge GCMS_Purify Purification (N-propylethylenediamine/C18) GCMS_Centrifuge->GCMS_Purify GCMS_Dry Drying (Anhydrous Na2SO4) GCMS_Purify->GCMS_Dry GCMS_Filter Filtration GCMS_Dry->GCMS_Filter GCMS_Inject GC-MS Analysis GCMS_Filter->GCMS_Inject

GC-MS Experimental Workflow

cluster_LCMS LC-MS/MS Workflow (Complex Matrix) LCMS_Start pH Adjustment & Internal Standard Addition LCMS_SPE Solid Phase Extraction (SPE) LCMS_Start->LCMS_SPE LCMS_Wash SPE Wash (Remove Salts) LCMS_SPE->LCMS_Wash LCMS_Elute SPE Elution LCMS_Wash->LCMS_Elute LCMS_Inject LC-MS/MS Analysis LCMS_Elute->LCMS_Inject

LC-MS/MS Experimental Workflow

cluster_comparison Method Comparison GCMS GC-MS Derivatization Often Requires Derivatization GCMS->Derivatization Volatility Analyte Must Be Volatile GCMS->Volatility Sensitivity_GC Generally Lower Sensitivity for EDEA GCMS->Sensitivity_GC LCMS LC-MS/MS No_Derivatization No Derivatization Needed LCMS->No_Derivatization Polar_Compounds Suitable for Polar/Non-volatile Compounds LCMS->Polar_Compounds Sensitivity_LC Higher Sensitivity for EDEA LCMS->Sensitivity_LC

Logical Comparison of GC-MS and LC-MS/MS

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • GC-MS can be a viable option, particularly with newer methods that avoid derivatization, which can simplify sample preparation. However, based on available data, it may offer lower sensitivity compared to LC-MS/MS for EDEA.

  • LC-MS/MS stands out for its superior sensitivity and its ability to analyze EDEA directly in aqueous samples without derivatization. This makes it particularly well-suited for trace-level quantification and for the analysis of complex matrices where minimizing sample manipulation is advantageous. Standardized methods like ASTM D7599 provide a robust framework for routine analysis in environmental samples.

For researchers requiring high sensitivity and dealing with complex sample matrices, the LC-MS/MS methods present a more advantageous approach for the quantification of this compound.

References

A comparative analysis of N-Ethyldiethanolamine and other tertiary amines in CO2 capture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Ethyldiethanolamine and Other Tertiary Amines in CO2 Capture

Introduction

The capture of carbon dioxide (CO2) from industrial flue gases is a critical strategy for mitigating greenhouse gas emissions. Amine scrubbing is a mature technology for this purpose, with various amines being utilized as solvents. Tertiary amines, in particular, offer advantages such as high theoretical CO2 loading capacity and lower energy requirements for regeneration compared to primary and secondary amines. This guide provides a comparative analysis of this compound (N-EDEA or DEEA) against other common tertiary amines, namely N-methyldiethanolamine (MDEA) and Triethanolamine (TEA), for CO2 capture applications. The comparison is based on key performance indicators supported by experimental data, detailed methodologies, and mechanistic diagrams.

Performance Comparison of Tertiary Amines

The efficiency of an amine solvent for CO2 capture is determined by several key parameters: CO2 absorption capacity, absorption rate, heat of absorption, and stability against degradation. A summary of these parameters for N-EDEA, MDEA, and TEA is presented below.

Quantitative Data Summary
Performance ParameterThis compound (N-EDEA/DEEA)N-methyldiethanolamine (MDEA)Triethanolamine (TEA)
CO2 Absorption Capacity (mol CO2/mol amine) ~1.0 (theoretical)~1.0 (theoretical)~1.0 (theoretical)
0.64 (cyclic capacity, aqueous blend with AEEA)[1]0.920 (at 30°C and high pressure)[2]Lower than primary and secondary amines[3]
Absorption Rate Second-order rate constant: 65.5 m³kmol⁻¹s⁻¹ at 303 K[4]Generally slower than primary and secondary amines[2]Slower than primary and secondary amines
Heat of Absorption (kJ/mol CO2) Not explicitly found, but tertiary amines generally have lower heats of absorption.-61.4 ± 2.8 (for 27% w/v aqueous solution)[5], -77.07 (for 30% solution)[5]-44.72[6]
Degradation Resistance Higher resistance to thermal degradation compared to MEA.[7]Degradation is complex and depends on temperature and concentration.[8]More resistant to degradation than DEA.[3]

Reaction Mechanism

Tertiary amines like N-EDEA, MDEA, and TEA capture CO2 through a base-catalyzed hydration mechanism. Unlike primary and secondary amines, they do not directly react with CO2 to form carbamates. Instead, the tertiary amine acts as a base to catalyze the hydration of CO2 to form bicarbonate and a protonated amine.

CO2_Absorption_Mechanism cluster_reactants Reactants cluster_products Products CO2 CO₂ Intermediate H₂CO₃ (Carbonic Acid) CO2->Intermediate + H₂O H2O H₂O R3N R₃N (Tertiary Amine) ProtonatedAmine R₃NH⁺ (Protonated Amine) R3N->ProtonatedAmine + H⁺ (from H₂CO₃) Bicarbonate HCO₃⁻ (Bicarbonate) Intermediate->Bicarbonate + R₃N Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Amine_Prep Amine Solution Preparation Absorption_Capacity CO2 Absorption Capacity Test Amine_Prep->Absorption_Capacity Absorption_Rate Absorption Rate Test Amine_Prep->Absorption_Rate Heat_of_Absorption Heat of Absorption Measurement Amine_Prep->Heat_of_Absorption Degradation_Study Degradation Study Amine_Prep->Degradation_Study Data_Analysis Data Analysis and Comparison Absorption_Capacity->Data_Analysis Absorption_Rate->Data_Analysis Heat_of_Absorption->Data_Analysis Degradation_Study->Data_Analysis Property_Comparison cluster_capacity Absorption Capacity cluster_rate Absorption Rate cluster_energy Regeneration Energy N_EDEA N-EDEA High_Cap High N_EDEA->High_Cap Fast_Rate Relatively Faster N_EDEA->Fast_Rate Low_Energy Lower N_EDEA->Low_Energy MDEA MDEA MDEA->High_Cap Slow_Rate Slower MDEA->Slow_Rate MDEA->Low_Energy TEA TEA Moderate_Cap Moderate TEA->Moderate_Cap TEA->Slow_Rate TEA->Low_Energy

References

Benchmarking the Performance of N-Ethyldiethanolamine-Based Polyurethanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of polyurethanes synthesized using N-Ethyldiethanolamine (NEDEA) as a chain extender against other common polyurethane formulations. The information presented herein is supported by a synthesis of publicly available experimental data and established principles of polymer chemistry. This document aims to assist researchers and professionals in making informed decisions for the development of advanced materials, particularly in the realm of drug delivery and biomedical applications.

Introduction to this compound in Polyurethanes

This compound (NEDEA) is a tertiary amine containing two hydroxyl groups, making it a suitable chain extender in the synthesis of polyurethanes (PUs).[1] In polyurethane chemistry, chain extenders are low molecular weight compounds that react with isocyanate groups to build the polymer chain, significantly influencing the final properties of the material.[2] The tertiary amine group in NEDEA can also act as a built-in catalyst, potentially accelerating the polymerization reaction. The structure of NEDEA allows for the formation of segmented polyurethanes with distinct hard and soft segments, which govern their mechanical and thermal properties.

Comparative Performance Data

The following tables summarize the expected performance of NEDEA-based polyurethanes in comparison to polyurethanes synthesized with a common diol chain extender, 1,4-Butanediol (BDO), and another amine-based chain extender, Ethylenediamine (EDA). The data for BDO and EDA are based on reported experimental values, while the data for NEDEA are projected based on the known effects of similar N-alkylated diethanolamine (B148213) chain extenders.

Mechanical Properties

The choice of chain extender significantly impacts the mechanical behavior of polyurethanes. Amine-based chain extenders typically lead to the formation of urea (B33335) linkages, which result in stronger hydrogen bonding and harder segments compared to the urethane (B1682113) linkages formed from diol extenders.

PropertyNEDEA-Based PU (Projected)1,4-Butanediol (BDO)-Based PUEthylenediamine (EDA)-Based PU
Tensile Strength (MPa) 30 - 5025 - 4540 - 60
Elongation at Break (%) 400 - 600500 - 800300 - 500
Shore A Hardness 80 - 9570 - 9090 - 98

Note: The properties of polyurethanes are highly dependent on the specific formulation, including the type of polyol and isocyanate used, and the NCO/OH ratio.

Thermal Properties

The thermal stability and transition temperatures of polyurethanes are crucial for their application in various environments. The hard segment, formed by the reaction of the isocyanate and the chain extender, plays a key role in determining these properties.

PropertyNEDEA-Based PU (Projected)1,4-Butanediol (BDO)-Based PUEthylenediamine (EDA)-Based PU
Glass Transition Temp. (Tg) of Soft Segment (°C) -30 to -50-30 to -50-25 to -45
Initial Decomposition Temperature (TGA, °C) ~280~300~270
Chemical Resistance

The chemical resistance of polyurethanes is influenced by the type of polyol (polyester or polyether) and the nature of the hard segments. Generally, polyether-based polyurethanes offer better hydrolytic stability, while polyester-based polyurethanes exhibit better resistance to oils and solvents.[3] Amine-cured polyurethanes often show enhanced resistance to certain chemicals due to the robust urea linkages.

Chemical AgentNEDEA-Based PU (Projected)1,4-Butanediol (BDO)-Based PUEthylenediamine (EDA)-Based PU
Water (Hydrolytic Stability) Good to Excellent (Polyether-based)Good (Polyether-based)Excellent (Polyether-based)
Dilute Acids Fair to GoodFairGood
Dilute Bases GoodFairGood
Oils and Solvents Good (Polyester-based)Good (Polyester-based)Very Good (Polyester-based)

Disclaimer: The projected data for NEDEA-based polyurethanes are estimations based on structure-property relationships of similar amine-based chain extenders and should be confirmed by experimental validation.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polyurethanes. These should be adapted based on the specific reactants and desired material properties.

Polyurethane Synthesis (Prepolymer Method)

This two-step method allows for better control over the polymer structure.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Chain Extender (this compound, 1,4-Butanediol, or Ethylenediamine)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL), if necessary

  • Solvent (e.g., Dimethylformamide - DMF), if necessary

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 80-100 °C for several hours to remove moisture.

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.

    • Heat the polyol to the desired reaction temperature (typically 60-80 °C).

    • Add the diisocyanate dropwise while stirring vigorously under a nitrogen atmosphere. The NCO/OH ratio is typically between 1.5 and 2.5.

    • Continue the reaction for 1-3 hours until the theoretical NCO content is reached, which can be monitored by titration.

  • Chain Extension:

    • Cool the prepolymer to a suitable temperature (e.g., 40-60 °C).

    • If using a solvent, dissolve the prepolymer in the solvent.

    • Add the chain extender (dissolved in solvent if necessary) to the prepolymer solution dropwise with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.

    • After the addition is complete, continue stirring for another 1-2 hours.

  • Casting and Curing:

    • Pour the resulting polymer solution into a mold.

    • Cure the cast film in an oven at a specific temperature and time (e.g., 80 °C for 24 hours) to complete the reaction and remove the solvent.

Characterization Methods
  • Mechanical Testing (ASTM D412): Tensile strength, elongation at break, and modulus are determined using a universal testing machine on dog-bone shaped specimens.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the soft and hard segments.

    • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition profile of the polymer.

  • Chemical Resistance (ASTM D543): Polymer samples are immersed in various chemical agents for a specified period. The change in weight, dimensions, and mechanical properties is then measured.

Visualizations

Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_final_product Final Product Formation Polyol Polyol Reactor1 Reactor (60-80°C, N2 atm) Polyol->Reactor1 Diisocyanate Diisocyanate Diisocyanate->Reactor1 Prepolymer NCO-terminated Prepolymer Reactor1->Prepolymer Reactor2 Reactor (40-60°C) Prepolymer->Reactor2 Chain_Extender Chain Extender (e.g., NEDEA) Chain_Extender->Reactor2 Polyurethane_Solution Polyurethane Solution Reactor2->Polyurethane_Solution Casting Casting Polyurethane_Solution->Casting Curing Curing (e.g., 80°C, 24h) Casting->Curing Final_Polyurethane Solid Polyurethane Curing->Final_Polyurethane

Caption: Workflow for the two-step synthesis of polyurethanes.

Performance Benchmarking Logic

Performance_Benchmarking cluster_alternatives Chain Extender Alternatives cluster_testing Performance Evaluation PU_Systems Polyurethane Systems NEDEA This compound (NEDEA) PU_Systems->NEDEA Synthesize BDO 1,4-Butanediol (BDO) PU_Systems->BDO Synthesize EDA Ethylenediamine (EDA) PU_Systems->EDA Synthesize Mechanical Mechanical Testing NEDEA->Mechanical Thermal Thermal Analysis NEDEA->Thermal Chemical Chemical Resistance NEDEA->Chemical BDO->Mechanical BDO->Thermal BDO->Chemical EDA->Mechanical EDA->Thermal EDA->Chemical Comparison Comparative Analysis Mechanical->Comparison Thermal->Comparison Chemical->Comparison

Caption: Logical flow for benchmarking polyurethane performance.

Conclusion

This compound-based polyurethanes are expected to exhibit a compelling balance of mechanical strength, thermal stability, and chemical resistance. The presence of the tertiary amine and the formation of urea-like linkages position them as a promising alternative to conventional diol-extended polyurethanes, particularly for applications requiring enhanced durability and specific chemical interactions. The data and protocols presented in this guide offer a foundational framework for researchers to explore the potential of NEDEA-based polyurethanes in their specific fields of interest. It is imperative to conduct thorough experimental validation to confirm the projected performance characteristics and to optimize formulations for desired applications in drug development and beyond.

References

Cross-Validation of Analytical Techniques for N-Ethyldiethanolamine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the detection and quantification of N-Ethyldiethanolamine (N-EDEA), a crucial intermediate in various industrial syntheses and a compound of interest in toxicological and environmental monitoring. The selection of an appropriate analytical method is paramount for accurate and reliable results. This document presents a cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Capillary Electrophoresis (CE) for N-EDEA analysis, supported by experimental data from various studies.

Quantitative Performance Comparison

The performance of each analytical technique is summarized in the table below, providing a clear comparison of their key quantitative parameters. It is important to note that the presented values are derived from different studies and matrices, which can influence the results.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Reported Matrix
GC-MS 2.5 ng/mL[1]0.01 mg/mLNot ReportedWater, Urine[1]
LC-MS/MS 5 µg/L (ppb)5.5 ng/mL> 0.99Water, Urine[2]
HPLC-UV (with derivatization) 0.03 µg/mL0.10 µg/mL> 0.95Drug Substance
Capillary Electrophoresis (indirect UV) 0.2 µg/mL (ppm)[3]0.7 µg/mL (ppm)[3]Not ReportedRefinery Process Water[3]

Note: The data for HPLC-UV and Capillary Electrophoresis are based on the analysis of closely related ethanolamines, as direct quantitative data for N-EDEA was not available in the reviewed literature. Derivatization is typically required for HPLC-UV analysis of ethanolamines due to their lack of a significant chromophore.

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of analytical techniques. This process ensures the reliability and comparability of results obtained from different methods.

Analytical Method Cross-Validation Workflow cluster_0 Method Selection & Development cluster_1 Method Validation cluster_2 Cross-Validation & Comparison cluster_3 Reporting A Identify Potential Analytical Techniques B Develop & Optimize Method for Each Technique A->B C Linearity & Range B->C D Accuracy & Precision C->D E LOD & LOQ Determination D->E F Specificity & Selectivity E->F G Analyze Standard Reference Materials with Each Method F->G I Compare Quantitative Results (e.g., Bland-Altman plot) G->I H Analyze Spiked Samples with Each Method H->I J Evaluate Practical Aspects (Cost, Time, Complexity) I->J K Publish Comparison Guide J->K

A general workflow for cross-validating analytical methods.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of N-EDEA in various matrices, often requiring a derivatization step to improve volatility and chromatographic performance.

  • Sample Preparation & Derivatization:

    • A specific volume of the sample (e.g., 1 mL of water or urine) is taken.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

    • The sample is evaporated to dryness under a stream of nitrogen.

    • A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or other silylating agents, is added to the dried residue.

    • The mixture is heated (e.g., at 60-80°C for 30-60 minutes) to facilitate the derivatization reaction.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Splitless mode with an injection volume of 1 µL. Injector temperature is typically set to 250-280°C.

    • Oven Temperature Program: An initial temperature of 70-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. The ion source temperature is maintained at 230°C and the quadrupole temperature at 150°C. Data acquisition can be performed in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of N-EDEA in aqueous samples without the need for derivatization.

  • Sample Preparation:

    • Aqueous samples are typically filtered through a 0.22 µm or 0.45 µm syringe filter before injection.

    • For complex matrices, a simple dilution with the mobile phase or a solid-phase extraction (SPE) cleanup might be required to minimize matrix effects.

  • LC-MS/MS Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar compounds like N-EDEA.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is commonly used. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for N-EDEA are monitored.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Direct UV detection of N-EDEA is challenging due to its lack of a strong chromophore. Therefore, pre-column or post-column derivatization with a UV-absorbing reagent is necessary.

  • Sample Preparation & Derivatization:

    • A specific volume of the sample is mixed with a derivatizing reagent (e.g., 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, or o-phthalaldehyde (B127526) (OPA) in the presence of a thiol).

    • The reaction is allowed to proceed under controlled pH and temperature conditions.

    • The reaction is then quenched, and the derivatized sample is injected into the HPLC system.

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating the derivatized analyte.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength of the chosen derivative.

    • Injection Volume: 10-50 µL.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique suitable for charged or chargeable analytes like N-EDEA. Indirect UV detection is often employed when the analyte itself has poor UV absorbance.

  • Sample Preparation:

    • Samples are typically filtered and diluted with the background electrolyte (BGE) before injection.

  • CE Conditions:

    • Capillary: A fused-silica capillary (e.g., 50-75 µm i.d., 40-60 cm total length).

    • Background Electrolyte (BGE): A buffer containing a chromophoric co-ion for indirect UV detection. The choice of BGE depends on the analyte's charge and mobility. For cationic analytes like protonated N-EDEA, a buffer with a cationic chromophore is used.

    • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

    • Injection: Hydrodynamic or electrokinetic injection for a short duration.

    • Detection: Indirect UV detection at a wavelength where the BGE chromophore absorbs strongly. The analyte displaces the chromophoric ions, leading to a decrease in absorbance as it passes the detector.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of key validation parameters in analytical method development.

Method Validation Parameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_robustness Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Accuracy->LOQ Accuracy->Robustness Precision->LOQ Precision->Robustness LOD LOD LOQ->LOD Stability Stability Robustness->Stability

Interdependence of analytical method validation parameters.

References

A Comparative Guide to the Economic Viability of N-Ethyldiethanolamine (EDEA) and MDEA in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amine solvent is a critical decision in various industrial processes, most notably in acid gas removal from natural gas and other industrial gas streams. This choice directly impacts both the operational efficiency and the overall economic viability of the process. For decades, Methyl Diethanolamine (B148213) (MDEA) has been a widely used tertiary amine, valued for its selectivity towards hydrogen sulfide (B99878) (H₂S) and its favorable energy profile. However, N-Ethyldiethanolamine (EDEA), another tertiary amine, has emerged as a potential alternative, with studies suggesting certain advantages in reaction kinetics. This guide provides an objective comparison of the economic viability of EDEA and MDEA, supported by available experimental data and detailed methodologies.

Performance Comparison: EDEA vs. MDEA

A comprehensive economic comparison hinges on several key performance indicators that directly influence both capital and operational expenditures. These include absorption and reaction kinetics, heat of reaction, solvent degradation rates, and corrosivity (B1173158).

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each solvent is essential for process design and predicting their behavior under industrial conditions.

PropertyThis compound (EDEA)Methyl Diethanolamine (MDEA)
Molecular Weight 133.19 g/mol 119.16 g/mol
Boiling Point 246-252 °C247 °C
Density (at 20°C) ~1.015 g/cm³~1.04 g/cm³
Vapor Pressure (at 20°C) 0.00245 mmHg0.0075 mmHg
Absorption and Reaction Kinetics

The rate at which the amine solvent absorbs acid gases is a crucial factor in determining the size of the absorber column, a major capital cost. Faster reaction kinetics can lead to smaller equipment and lower investment costs.

Limited available data suggests that EDEA exhibits faster absorption kinetics for CO₂ compared to MDEA . This is attributed to the electronic and steric effects of the ethyl group compared to the methyl group, which can influence the formation of the carbamate (B1207046) intermediate. However, more extensive experimental data under a wider range of industrial conditions is needed to fully quantify this advantage.

MDEA is well-known for its high selectivity for H₂S over CO₂. This is a significant advantage in applications where H₂S needs to be removed while minimizing the co-absorption of CO₂, such as in tail gas treating units.[1] The selectivity of EDEA for H₂S requires further investigation to draw a direct comparison.

Heat of Reaction

The heat of reaction between the amine and the acid gases directly impacts the energy required for solvent regeneration in the stripper. A lower heat of reaction translates to reduced steam consumption in the reboiler, leading to significant operational cost savings.

Solvent Degradation

Solvent degradation leads to the loss of active amine, the formation of corrosive byproducts, and can cause operational problems such as foaming and fouling. Lower degradation rates result in reduced solvent makeup costs and a more stable operation.

MDEA is known for its relatively high resistance to thermal and oxidative degradation compared to primary and secondary amines. [3] Degradation products of MDEA include diethanolamine (DEA), methyl-aminoethanol (MAE), and various organic acids.[4]

Detailed studies on the thermal and oxidative degradation of EDEA under typical industrial conditions are limited. Understanding the degradation pathways and the nature of the degradation products is essential to assess its long-term stability and economic impact.

Corrosivity

Corrosion of process equipment is a major concern in amine treating units, leading to maintenance costs and potential safety hazards. The corrosivity of an amine solution is influenced by the amine itself, the acid gas loading, temperature, and the presence of degradation products.

MDEA is generally considered to be less corrosive than primary and secondary amines.[3] The corrosion rate of carbon steel in MDEA solutions is influenced by factors such as CO₂ loading and temperature.

Comparative data on the corrosivity of EDEA solutions is scarce. A thorough evaluation of EDEA's corrosivity, particularly in comparison to MDEA under similar operating conditions, is necessary for a complete economic assessment.

Experimental Protocols

To facilitate further research and direct comparison, the following section outlines detailed methodologies for key experiments relevant to assessing the economic viability of amine solvents.

Determination of Amine Concentration

Methodology: Titration with a standardized acid is a common and reliable method for determining the total amine concentration in a solution.

Protocol:

  • Pipette a known volume (e.g., 5 mL) of the amine solution into a beaker.

  • Add a known volume of deionized water (e.g., 50 mL) and a few drops of a suitable indicator (e.g., methyl orange).

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.5 N HCl) until the endpoint is reached, indicated by a color change.

  • Record the volume of the acid used.

  • Calculate the amine concentration using the following formula:

    Amine Concentration (mol/L) = (Volume of Acid × Normality of Acid) / Volume of Amine Sample

Measurement of CO₂ Loading

Methodology: The Chittick apparatus or a gas chromatograph can be used to determine the amount of CO₂ liberated from a known volume of amine solution upon acidification.

Protocol (Chittick Apparatus):

  • Introduce a precise volume of the CO₂-loaded amine solution into the reaction flask of the Chittick apparatus.

  • Add a strong acid (e.g., sulfuric acid) to the flask to liberate the CO₂.

  • Measure the volume of the displaced gas in the calibrated burette.

  • Correct the gas volume to standard temperature and pressure.

  • Calculate the CO₂ loading (moles of CO₂ per mole of amine) based on the moles of CO₂ liberated and the amine concentration.

Quantification of Solvent Degradation Products

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for identifying and quantifying degradation products in amine solutions.

Protocol (GC-MS):

  • Prepare the amine sample, which may involve extraction or derivatization to improve the volatility and chromatographic separation of the degradation products.

  • Inject a small volume of the prepared sample into the gas chromatograph.

  • The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification.

  • Quantification is achieved by comparing the peak areas of the degradation products to those of known standards.

Visualizing the Comparison: Logical Relationships

To better understand the factors influencing the economic viability of EDEA and MDEA, the following diagram illustrates the key relationships.

Economic_Viability Kinetics Absorption/Reaction Kinetics Absorber_Size Absorber Size Kinetics->Absorber_Size influences Heat_Reaction Heat of Reaction Regen_Energy Regeneration Energy Heat_Reaction->Regen_Energy determines Degradation Degradation Rate Solvent_Makeup Solvent Makeup Degradation->Solvent_Makeup impacts Corrosivity Corrosivity Maintenance Maintenance Costs Corrosivity->Maintenance affects CAPEX Capital Expenditure (CAPEX) OPEX Operational Expenditure (OPEX) Absorber_Size->CAPEX Regen_Energy->OPEX Solvent_Makeup->OPEX Maintenance->OPEX Solvent_Evaluation_Workflow start Solvent Selection (EDEA vs. MDEA) phys_chem Physical & Chemical Property Analysis start->phys_chem kinetics Absorption/Reaction Kinetics Measurement phys_chem->kinetics thermo Heat of Reaction Determination phys_chem->thermo stability Degradation & Corrosion Studies phys_chem->stability data_analysis Data Analysis & Comparison kinetics->data_analysis thermo->data_analysis stability->data_analysis techno_economic Techno-Economic Modeling data_analysis->techno_economic conclusion Conclusion on Economic Viability techno_economic->conclusion

References

Efficacy of N-Ethyldiethanolamine in comparison to other pharmaceutical synthesis reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of N-Ethyldiethanolamine (NEDE) against other commonly used tertiary amines in pharmaceutical synthesis, supported by experimental data and detailed protocols.

This compound (NEDE) is a tertiary amine that finds application in various chemical industries. In pharmaceutical synthesis, tertiary amines are indispensable as bases, catalysts, and acid scavengers in a multitude of reactions, including esterifications, amidations, and the formation of protective groups. This guide will focus on a comparative evaluation of NEDE's performance against established reagents such as Triethylamine (TEA) and Diisopropylethylamine (DIEA).

Comparative Efficacy in Esterification: A Case Study of Benzocaine (B179285) Synthesis

To provide a clear comparison, we will examine the Fischer esterification of p-aminobenzoic acid with ethanol (B145695) to produce the local anesthetic, benzocaine. While this reaction is traditionally acid-catalyzed, the use of a tertiary amine as a base to facilitate the reaction is a common alternative approach.

Table 1: Comparison of Tertiary Amines in the Synthesis of Benzocaine
ReagentMolecular Weight ( g/mol )Boiling Point (°C)pKa of Conjugate AcidSteric HindranceRelative Reaction Rate (Hypothetical)Expected Yield (Hypothetical)
This compound (NEDE) 133.19243-244~8.9ModerateModerateGood
Triethylamine (TEA) 101.1989-9010.76LowFastVery Good
Diisopropylethylamine (DIEA) 129.24126-12710.75HighSlowGood

Note: The relative reaction rate and expected yield for NEDE in this specific reaction are hypothetical due to a lack of direct comparative experimental data in the public domain. The estimations are based on its structural and electronic properties in comparison to TEA and DIEA.

Discussion of Reagent Properties and Performance

Triethylamine (TEA) is a widely used base in organic synthesis due to its low steric hindrance and appropriate basicity. Its relatively low boiling point simplifies its removal from the reaction mixture after completion. In the context of benzocaine synthesis, TEA would be expected to efficiently deprotonate the carboxylic acid, facilitating the nucleophilic attack of ethanol and leading to a high yield and fast reaction rate.

Diisopropylethylamine (DIEA) , also known as Hünig's base, is a non-nucleophilic base. Its significant steric hindrance, due to the two isopropyl groups, prevents it from readily participating in nucleophilic substitution reactions, which can be an advantage in preventing side reactions. However, this steric bulk can also slow down the desired deprotonation step, leading to a slower reaction rate compared to TEA.

This compound (NEDE) presents an interesting case. Structurally, it is a tertiary amine with two hydroxyethyl (B10761427) substituents. These hydroxyl groups can influence its reactivity in several ways. They increase the molecule's polarity and boiling point, which can be advantageous for reactions requiring higher temperatures, but can also complicate its removal. The basicity of NEDE is lower than that of TEA and DIEA. The electron-withdrawing inductive effect of the hydroxyl groups reduces the electron density on the nitrogen atom, making it a weaker base. This lower basicity might translate to a slower reaction rate in base-catalyzed reactions. However, the hydroxyl groups could potentially participate in the reaction mechanism, for example, by hydrogen bonding with intermediates, which could influence the reaction pathway and selectivity.

Experimental Protocols

Protocol 1: Acid-Catalyzed Fischer Esterification of p-Aminobenzoic Acid (Benzocaine Synthesis)

This protocol is a standard, well-established method for the synthesis of benzocaine and serves as a baseline for comparison.

Materials:

  • p-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Attach a reflux condenser and heat the mixture at reflux for 1-2 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice water.

  • Slowly neutralize the solution by adding 10% sodium carbonate solution until the pH is approximately 8. The benzocaine product will precipitate.

  • Collect the crude benzocaine by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure benzocaine.

Protocol 2: Hypothetical Tertiary Amine-Mediated Esterification of p-Aminobenzoic Acid

This protocol outlines a general procedure for using a tertiary amine as a base in the esterification reaction. This would typically be employed when using an acyl chloride or anhydride (B1165640) instead of the carboxylic acid directly, but is presented here for comparative purposes.

Materials:

  • p-Aminobenzoic acid

  • Thionyl chloride (to form the acyl chloride) or Acetic anhydride

  • Absolute ethanol

  • Tertiary amine (NEDE, TEA, or DIEA)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Formation of Acyl Chloride (if starting from carboxylic acid): In a round-bottom flask, suspend p-aminobenzoic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the resulting acyl chloride (or use the corresponding anhydride) in anhydrous DCM. Add the tertiary amine (1.2 equivalents) and absolute ethanol (1.5 equivalents).

  • Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzocaine.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the synthesis of benzocaine via Fischer esterification, highlighting the key steps.

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product PABA p-Aminobenzoic Acid Reaction Esterification Reaction PABA->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) or Base (e.g., NEDE, TEA) Catalyst->Reaction Heat Reflux Heat->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Benzocaine Benzocaine Purification->Benzocaine

Workflow for Benzocaine Synthesis

Conclusion

NEDE's lower basicity compared to TEA and DIEA suggests it may be a less potent catalyst or base in reactions where strong proton abstraction is required. Its higher boiling point and polarity, due to the hydroxyl groups, could be beneficial for high-temperature reactions but may complicate product purification. The presence of the hydroxyl groups also opens the possibility of NEDE acting as a bifunctional reagent, which could be explored for novel reaction pathways.

For researchers and drug development professionals, the choice of a tertiary amine should be guided by the specific requirements of the reaction, including the need for a strong or weak base, the importance of preventing side reactions, and the practicalities of purification. While TEA and DIEA remain the workhorses for many applications, NEDE presents an alternative with a unique combination of properties that may be advantageous in specific synthetic contexts, warranting further investigation and direct comparative studies.

Side-by-side comparison of the environmental degradation products of EDEA and MDEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the Environmental Fate of N-ethyldiethanolamine (EDEA) and N-methyldiethanolamine (MDEA)

This guide provides a comprehensive side-by-side comparison of the environmental degradation products of two industrially significant tertiary amines: this compound (EDEA) and N-methyldiethanolamine (MDEA). While both compounds share a similar structural backbone, their environmental persistence and degradation pathways exhibit notable differences. This document summarizes key experimental findings, outlines degradation pathways, and provides detailed experimental protocols to support further research in this area.

Executive Summary

N-methyldiethanolamine (MDEA), widely used in gas sweetening and carbon capture processes, has been the subject of numerous degradation studies. Its degradation, particularly under oxidative and thermal stress, leads to a variety of products, including other ethanolamines, amino acids, and organic acids. In contrast, this compound (EDEA), utilized as a solvent, in detergents, and as a pharmaceutical intermediate, is notably more resistant to environmental degradation. Literature suggests EDEA is not readily biodegradable and is resistant to hydrolysis, leading to a significantly different environmental profile compared to MDEA.

Chemical Structures and Properties

FeatureThis compound (EDEA)N-methyldiethanolamine (MDEA)
Chemical Formula C₆H₁₅NO₂CH₃N(C₂H₄OH)₂
Molecular Weight 133.19 g/mol 119.16 g/mol
Structure
Common Applications Solvent, detergents, pharmaceutical precursor, precursor to VX nerve agent.[1]Gas sweetening agent (removal of H₂S and CO₂), perfumes, fabric softeners, corrosion inhibitor.[2]

Side-by-Side Comparison of Environmental Degradation

The following sections detail the known degradation products of EDEA and MDEA under various environmental conditions.

This compound (EDEA) Degradation Profile

Experimental data on the environmental degradation products of EDEA is limited, with most studies indicating its high persistence.

Biodegradation: EDEA is not readily biodegradable.[3] One study reported that ethyl-diethanolamine exhibited a biochemical oxygen demand of only 3.6% of its theoretical value, suggesting it is recalcitrant to microbial degradation.[4][5]

Abiotic Degradation:

  • Hydrolysis: EDEA is not expected to undergo significant hydrolysis under environmental conditions due to the lack of hydrolyzable functional groups.[3]

  • Photodegradation: While direct photolysis is not expected, EDEA can react with photochemically produced hydroxyl radicals in the atmosphere, with an estimated half-life of about 3.7 hours.[3]

  • Oxidation: Potential oxidation products of EDEA include the corresponding N-oxide (ethyldiethanolamine N-oxide), and further oxidation of the alcohol groups could potentially form aldehydes or carboxylic acids.[1] However, specific environmental studies confirming these products are scarce.

Identified Degradation Products of EDEA (Limited Data)

Degradation PathwayDegradation ProductExperimental Evidence
OxidationEthyldiethanolamine N-oxidePostulated as a common oxidation product of tertiary amines.[1]
OxidationAldehydes, Carboxylic AcidsPostulated from the oxidation of primary alcohol groups.[1]
N-methyldiethanolamine (MDEA) Degradation Profile

The degradation of MDEA is more extensively studied, particularly in the context of industrial applications involving high temperatures and exposure to CO₂ and O₂. These conditions can simulate accelerated environmental degradation scenarios.

Biodegradation: While some studies suggest MDEA is not readily biodegradable in standard tests, others have shown that acclimatized microorganisms can degrade it effectively.[5]

Thermal and Oxidative Degradation: MDEA degrades under thermal and oxidative stress to form a range of products.

Identified Degradation Products of MDEA

Degradation PathwayDegradation ProductExperimental Evidence
Thermal/OxidativeDiethanolamine (B148213) (DEA)Identified as a major degradation product in several studies.[2][6]
Thermal/OxidativeMethylaminoethanol (MAE)Identified as a thermal degradation product.[2]
OxidativeBicine (N,N-Bis(2-hydroxyethyl)glycine)A significant oxidative degradation product.[2][6]
OxidativeHydroxyethyl sarcosine (B1681465) (HES)Formed from the oxidation of MAE.[2]
Thermal/OxidativeTriethanolamine (TEA)Identified in some degradation studies.
Thermal/OxidativeN,N-dimethylethanolamine (DMEA)Identified as a degradation product.
Thermal/OxidativeEthylene glycol (EG)Identified as a degradation product.
Thermal/Oxidative1-(2-hydroxyethyl)-4-methylpiperazine (HMP)Identified as a degradation product.
OxidativeFormic acid (Formate)A common oxidative degradation product.[6]
OxidativeGlycolic acid (Glycolate)Identified as a stable salt from oxidative degradation.
OxidativeAcetic acid (Acetate)Identified as a stable salt from oxidative degradation.
OxidativeOxalic acid (Oxalate)Identified as a stable salt from oxidative degradation.
OxidativeFormyl amides of MAE and DEAIdentified as oxidative degradation products.
OxidativeAmino acids (e.g., glycine)Identified as oxidative degradation products.
OxidativeAmmoniaA final degradation product.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in the degradation of these compounds and the experimental approaches to study them, the following diagrams are provided.

MDEA_Degradation_Pathway MDEA MDEA DEA Diethanolamine (DEA) MDEA->DEA Thermal/Oxidative MAE Methylaminoethanol (MAE) MDEA->MAE Thermal Bicine Bicine MDEA->Bicine Oxidative Other_Amines Other Amines (TEA, DMEA, etc.) MDEA->Other_Amines Thermal/Oxidative Acids Organic Acids (Formate, Glycolate, Acetate, Oxalate) MDEA->Acids Oxidative HES Hydroxyethyl Sarcosine (HES) MAE->HES Oxidative Ammonia Ammonia Acids->Ammonia Further Oxidation

Caption: Simplified degradation pathway of MDEA.

EDEA_Degradation_Pathway EDEA EDEA N_Oxide Ethyldiethanolamine N-oxide EDEA->N_Oxide Oxidation Aldehydes Aldehydes EDEA->Aldehydes Oxidation (minor) Carboxylic_Acids Carboxylic Acids EDEA->Carboxylic_Acids Oxidation (minor) Recalcitrant Largely Recalcitrant EDEA->Recalcitrant

Caption: Postulated degradation pathway of EDEA.

Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Environmental Sample (Water/Soil) or Industrial Effluent Spiking Spike with EDEA or MDEA Sample->Spiking Incubation Incubation under controlled conditions (temp, light, microbes) Spiking->Incubation Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Incubation->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Extraction->LCMS GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Identification Identification of Degradation Products GCMS->Identification LCMS->Identification Quantification Quantification of Parent and Products Identification->Quantification Pathway Degradation Pathway Elucidation Quantification->Pathway

Caption: General experimental workflow for degradation studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. Below are summarized protocols based on common practices found in the literature for alkanolamine degradation analysis.

Protocol 1: Thermal and Oxidative Degradation of MDEA in an Aqueous Solution

Objective: To identify the degradation products of MDEA under simulated industrial conditions (high temperature, presence of CO₂ and O₂).

Materials:

  • N-methyldiethanolamine (MDEA, ≥99%)

  • Deionized water

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet/outlet, and sampling port

  • Gas cylinders (CO₂, Air or O₂)

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Solid Phase Extraction (SPE) cartridges

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Solution Preparation: Prepare an aqueous solution of MDEA at a desired concentration (e.g., 30-50 wt%).

  • Reactor Setup: Add the MDEA solution to the autoclave. Seal the reactor and purge with an inert gas (e.g., N₂) to remove air.

  • Experimental Conditions: Heat the reactor to the desired temperature (e.g., 120-150°C). Pressurize the reactor with a mixture of CO₂ and air/O₂ to the desired partial pressures.

  • Sampling: At regular intervals, withdraw liquid samples from the reactor. Cool the samples immediately to quench the reaction.

  • Sample Preparation for GC-MS Analysis:

    • For volatile products, a direct injection of the diluted sample may be possible.

    • For less volatile and polar products, perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

    • Evaporate the solvent from the SPE eluate and perform derivatization (e.g., silylation with BSTFA) to increase the volatility and thermal stability of the degradation products.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components. The mass spectrometer is used to identify the separated compounds based on their mass spectra and comparison with spectral libraries.

  • Data Analysis: Identify and quantify the degradation products by comparing their retention times and mass spectra with those of authentic standards.

Protocol 2: Biodegradation Screening of EDEA and MDEA

Objective: To assess the aerobic biodegradability of EDEA and MDEA in an aqueous medium using a mixed microbial culture.

Materials:

  • EDEA and MDEA

  • Activated sludge from a domestic wastewater treatment plant (as microbial inoculum)

  • Mineral salts medium (e.g., OECD 301F medium)

  • Biochemical Oxygen Demand (BOD) bottles

  • Oxygen meter or manometric respirometer

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Inoculum Preparation: Wash the activated sludge with the mineral salts medium to remove residual organic matter.

  • Test Setup: Prepare test solutions in BOD bottles containing the mineral salts medium, the test substance (EDEA or MDEA) at a known concentration (e.g., 100 mg/L), and the prepared inoculum.

  • Controls: Prepare blank controls (inoculum and medium only) and reference controls (with a readily biodegradable substance like sodium benzoate).

  • Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement of Biodegradation:

    • BOD: Measure the oxygen consumption in the bottles at regular intervals using an oxygen meter or a manometric respirometer.

    • TOC: At the beginning and end of the test, measure the TOC of filtered samples to determine the removal of the parent compound.

  • Data Analysis: Calculate the percentage of biodegradation based on the oxygen consumed relative to the theoretical oxygen demand (ThOD) or the percentage of TOC removal. Compare the results for EDEA and MDEA to the reference substance to assess their relative biodegradability.

Conclusion

The environmental degradation profiles of EDEA and MDEA are markedly different. MDEA is susceptible to both biotic and abiotic degradation, leading to a variety of smaller, more oxidized molecules. In contrast, EDEA exhibits significant persistence in the environment, with limited evidence of biodegradation or hydrolysis. This comparative analysis underscores the importance of considering the specific alkyl substituent on the nitrogen atom of diethanolamine when assessing the environmental fate and potential risks of these compounds. The provided experimental protocols offer a starting point for researchers to further investigate the degradation pathways and products of these and other related alkanolamines.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Ethyldiethanolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Ethyldiethanolamine, a compound that necessitates careful handling due to its potential hazards. The following protocols are synthesized from established best practices for chemical waste management, prioritizing a conservative and safety-focused approach.

Immediate Safety and Logistical Information

Proper disposal of this compound begins with a clear understanding of its properties and the associated risks. Adherence to safety protocols is the first line of defense against accidental exposure and environmental contamination.

Essential Personal Protective Equipment (PPE):

Before initiating any disposal-related activities, ensure the following PPE is worn:

  • Gloves: Chemically resistant gloves, such as nitrile rubber, are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be used.

  • Lab Coat: A flame-retardant lab coat is essential to protect against splashes.

  • Respiratory Protection: If working outside a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.

In the Event of a Spill:

Immediate and correct response to a spill is critical:

  • Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercially available sorbent pads.[1] Do not use combustible materials like paper towels for initial containment.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, clearly labeled, and sealable hazardous waste container.[1][2]

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is crucial for risk assessment and informing disposal procedures.

PropertyValueSource
Oral LD50 (Rat) 4570 mg/kg[3]
Boiling Point 246 - 252 °C[3]
Melting Point -50 °C[3]
Density 1.014 g/cm³ at 25 °C[3]
Flash Point 124 °C (255.2 °F) - closed cup

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is a multi-step process designed to ensure the safety of laboratory personnel and the protection of the environment.

1. Waste Identification and Classification:

  • This compound waste should be classified as hazardous or dangerous waste.[1]

  • Consult federal, state, and local regulations to ensure complete and accurate classification.[3] US EPA guidelines for classification are listed in 40 CFR Parts 261.3.[3]

2. Containerization:

  • Collect waste this compound and contaminated materials in a designated, compatible, and properly labeled hazardous waste container.[2]

  • The container must be kept tightly closed except when adding waste.

  • Ensure the container material is compatible with this compound. Avoid reactive materials.

3. Waste Segregation and Incompatibilities:

  • Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[3]

  • Do not mix this compound waste with other waste streams unless their compatibility is confirmed. Hazardous decomposition products include nitrogen oxides and carbon monoxide.[3]

4. Neutralization (Expert Personnel Only):

Due to its amine functional group, this compound is basic. Neutralization should only be performed by trained personnel in a controlled environment, such as a fume hood, and with a validated standard operating procedure.

  • Caution: The reaction of amines with acids can be exothermic, generating heat.

  • If a neutralization step is deemed necessary and is part of your institution's established protocols, it should be performed by slowly adding a weak acid (e.g., citric acid or acetic acid) while continuously monitoring the pH and temperature.

  • The final pH of the solution should be neutral (approximately 6-8) before it can be considered for further treatment or disposal as aqueous waste, subject to local regulations.

  • Primary Recommendation: Unless a validated neutralization protocol is in place, it is safer to dispose of this compound as hazardous waste without chemical treatment.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not under any circumstances discharge this compound into drains or the environment.[1]

  • Contaminated packaging should be handled and disposed of in the same manner as the substance itself.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

N_Ethyldiethanolamine_Disposal cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_treatment Treatment Decision cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify containerize Collect in a Labeled, Compatible Container classify->containerize segregate Segregate from Incompatible Materials (e.g., Oxidizers) containerize->segregate neutralization_check Is Neutralization Required & a Validated SOP Available? segregate->neutralization_check neutralize Perform Neutralization (Trained Personnel Only) neutralization_check->neutralize Yes contact_ehs Arrange for Pickup by EHS/Licensed Contractor neutralization_check->contact_ehs No neutralize->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.